H-L-Ile-Amc TFA
Beschreibung
Eigenschaften
IUPAC Name |
(2S,3S)-2-amino-3-methyl-N-(4-methyl-2-oxochromen-7-yl)pentanamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3.C2HF3O2/c1-4-9(2)15(17)16(20)18-11-5-6-12-10(3)7-14(19)21-13(12)8-11;3-2(4,5)1(6)7/h5-9,15H,4,17H2,1-3H3,(H,18,20);(H,6,7)/t9-,15-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPJTDCCTDQORL-UXZWUECBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647384 | |
| Record name | Trifluoroacetic acid--N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-isoleucinamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191723-53-2 | |
| Record name | Trifluoroacetic acid--N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-isoleucinamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Mechanism of Action of H-L-Ile-Amc TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-L-Ile-Amc TFA (L-Histidyl-L-leucyl-L-isoleucine 7-amido-4-methylcoumarin trifluoroacetate) is a fluorogenic substrate primarily utilized for the detection and characterization of aminopeptidase (B13392206) activity. Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. These enzymes are ubiquitous in nature and play crucial roles in various physiological processes, including protein maturation, signal transduction, and cellular metabolism. In microorganisms such as yeasts and molds, extracellular aminopeptidases are pivotal for nutrient acquisition by breaking down external proteins. The specific peptide sequence of H-L-Ile-Amc makes it a valuable tool for investigating the activity of certain fungal aminopeptidases, which often exhibit a preference for cleaving peptide bonds adjacent to hydrophobic and basic amino acid residues.
The core of the this compound mechanism lies in the enzymatic release of the highly fluorescent molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its substrate-bound form, the fluorescence of the AMC group is quenched. Upon enzymatic hydrolysis of the amide bond between the C-terminal isoleucine and the AMC moiety, free AMC is liberated, resulting in a significant increase in fluorescence intensity. This direct proportionality between enzymatic activity and fluorescent signal allows for sensitive and continuous monitoring of the reaction kinetics, making it well-suited for high-throughput screening (HTS) of potential enzyme inhibitors.
Mechanism of Action
The enzymatic reaction catalyzed by an aminopeptidase on the H-L-Ile-Amc substrate proceeds via a hydrolytic cleavage of the peptide bond. The enzyme recognizes the N-terminal Histidine-Leucine-Isoleucine sequence. The active site of the aminopeptidase facilitates the nucleophilic attack of a water molecule on the carbonyl carbon of the amide bond linking the isoleucine residue to the AMC molecule. This results in the breaking of the bond and the release of the free AMC fluorophore and the tripeptide H-L-Ile.
The fluorescence of the liberated AMC can be monitored in real-time using a fluorometer. The optimal excitation and emission wavelengths for AMC are typically in the range of 340-360 nm and 440-460 nm, respectively. The rate of the increase in fluorescence is directly proportional to the rate of substrate hydrolysis and thus, to the concentration and activity of the aminopeptidase under investigation.
Quantitative Data
| Enzyme Source | Substrate | Km (µM) | Vmax (relative fluorescence units/min) | Optimal pH |
| Aspergillus sp. extracellular fluid | This compound | 50 | 1200 | 7.5 |
| Candida albicans cell extract | This compound | 75 | 850 | 7.0 |
Note: These values are for illustrative purposes and should be determined experimentally for the specific enzyme and conditions being studied.
Experimental Protocols
The following is a general protocol for determining the kinetic parameters of an aminopeptidase using this compound. This protocol can be adapted for high-throughput screening of enzyme inhibitors.
1. Materials:
-
This compound substrate (stock solution in DMSO)
-
Purified or crude enzyme preparation (e.g., fungal culture supernatant)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well black microplate
-
Fluorescence microplate reader with excitation at ~350 nm and emission at ~450 nm
-
Free 7-amino-4-methylcoumarin (AMC) for standard curve
2. Standard Curve Preparation:
-
Prepare a stock solution of free AMC in DMSO.
-
Create a series of dilutions of the AMC stock solution in the assay buffer to generate a standard curve (e.g., 0-10 µM).
-
Add each concentration to triplicate wells of the 96-well plate.
-
Measure the fluorescence intensity for each concentration to generate a standard curve of fluorescence versus AMC concentration. This will be used to convert the rate of fluorescence change into the rate of product formation.
3. Enzyme Kinetics Assay:
-
Prepare a series of dilutions of the this compound substrate in assay buffer. The concentrations should typically range from 0.1 to 10 times the expected Km.
-
Add a fixed amount of the enzyme preparation to each well of the 96-well plate.
-
Initiate the reaction by adding the substrate dilutions to the wells.
-
Immediately place the plate in the fluorescence microplate reader, pre-set to the appropriate temperature.
-
Monitor the increase in fluorescence over time (e.g., every minute for 30 minutes).
4. Data Analysis:
-
For each substrate concentration, determine the initial reaction velocity (V0) by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Convert the V0 from relative fluorescence units per minute to moles of AMC per minute using the standard curve.
-
Plot the V0 against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax.
Visualizations
An In-depth Technical Guide to H-L-Ile-Amc TFA: A Fluorogenic Substrate for Aminopeptidase Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
H-L-Ile-Amc TFA, or L-Isoleucyl-7-amido-4-methylcoumarin trifluoroacetate (B77799), is a fluorogenic substrate utilized in the sensitive detection of aminopeptidase (B13392206) activity. This guide provides a comprehensive overview of its chemical properties, mechanism of action, and its primary application in the study of pyroglutamyl-peptidase I (PAP-I), an enzyme implicated in vital signaling pathways, including the regulation of thyrotropin-releasing hormone (TRH). Detailed experimental protocols, data presentation, and visualizations are provided to facilitate its use in research and drug development.
Core Concepts
This compound is a synthetic molecule designed for the fluorometric measurement of enzyme kinetics. It consists of the amino acid L-isoleucine linked to the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC) via an amide bond. The molecule is supplied as a trifluoroacetate (TFA) salt, which enhances its solubility and stability.
The core principle of its application lies in the enzymatic cleavage of the amide bond between the L-isoleucine residue and the AMC fluorophore. In its intact form, the substrate is relatively non-fluorescent. However, upon hydrolysis by a suitable aminopeptidase, the free AMC is released, resulting in a significant increase in fluorescence. This change in fluorescence can be monitored over time to determine the rate of the enzymatic reaction.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Name | L-Isoleucyl-7-amido-4-methylcoumarin trifluoroacetate salt | [1] |
| Synonyms | H-Ile-AMC · TFA | [1] |
| CAS Number | 191723-68-9 | [1] |
| Molecular Formula | C₁₈H₂₁F₃N₂O₅ | [1] |
| Molecular Weight | 402.37 g/mol | [1] |
| Appearance | White to off-white solid | General knowledge |
| Solubility | Soluble in organic solvents such as DMSO and methanol. | General knowledge |
| Storage | Store at -20°C, protected from light and moisture. | General knowledge |
Mechanism of Action and Detection
The enzymatic assay using this compound is based on a straightforward principle of fluorescence dequenching upon substrate hydrolysis.
Caption: Enzymatic cleavage of H-L-Ile-Amc by an aminopeptidase.
The fluorescence of the released AMC can be measured using a fluorometer with excitation typically in the range of 340-380 nm and emission detection between 440-460 nm. The rate of increase in fluorescence is directly proportional to the enzyme's activity.
Primary Enzymatic Target: Pyroglutamyl-Peptidase I (PAP-I)
While H-L-Ile-Amc can serve as a substrate for various aminopeptidases, a key enzyme identified to hydrolyze this substrate is Pyroglutamyl-Peptidase I (PAP-I). PAP-I is a cysteine peptidase that specifically removes N-terminal pyroglutamyl residues from peptides.[2]
Role of PAP-I in the Thyrotropin-Releasing Hormone (TRH) Signaling Pathway
PAP-I plays a crucial role in the regulation of the neuropeptide hormone TRH.[3][4] TRH is synthesized in the hypothalamus and stimulates the release of thyroid-stimulating hormone (TSH) from the pituitary gland. The biological activity of TRH is terminated by enzymatic degradation. PAP-I is one of the enzymes responsible for this degradation, making it a key player in the hypothalamic-pituitary-thyroid (HPT) axis.[5]
Caption: Role of PAP-I in the TRH signaling pathway.
Experimental Protocols
The following provides a generalized experimental protocol for the use of this compound in an aminopeptidase assay. It is recommended to optimize these conditions for your specific enzyme and experimental setup.
Materials
-
This compound
-
Enzyme of interest (e.g., purified PAP-I or cell lysate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT for cysteine peptidases)
-
96-well black microplates
-
Fluorometric microplate reader
Reagent Preparation
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Store this stock solution at -20°C.
-
Enzyme Solution: Prepare a working solution of the enzyme in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Assay Buffer: Prepare the appropriate assay buffer and ensure it is at the desired temperature before use.
Assay Procedure
-
Prepare Working Substrate Solution: Dilute the 10 mM stock solution of this compound in assay buffer to the desired final concentration. A typical starting point is a 2X working solution (e.g., 200 µM for a final concentration of 100 µM).
-
Set up the Reaction:
-
Add 50 µL of the enzyme solution to each well of the 96-well plate.
-
Include appropriate controls:
-
No-enzyme control: 50 µL of assay buffer instead of the enzyme solution.
-
Inhibitor control (optional): 50 µL of enzyme pre-incubated with a known inhibitor.
-
-
-
Initiate the Reaction: Add 50 µL of the 2X working substrate solution to each well to start the reaction. The final volume in each well will be 100 µL.
-
Measure Fluorescence: Immediately place the microplate in a pre-warmed fluorometric plate reader. Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a desired period (e.g., 30-60 minutes).
-
Excitation Wavelength: 340-380 nm
-
Emission Wavelength: 440-460 nm
-
Data Analysis
-
Subtract Background: Subtract the fluorescence readings of the no-enzyme control from the readings of the experimental wells.
-
Determine the Reaction Rate: Plot the background-subtracted fluorescence intensity against time. The initial linear portion of the curve represents the initial reaction velocity (V₀). Calculate the slope of this linear portion (ΔRFU/Δt).
-
Convert to Molar Concentration: To determine the specific activity of the enzyme, convert the rate of fluorescence increase to the rate of product formation using a standard curve of free AMC.
-
Kinetic Parameter Determination: To determine the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ), perform the assay with varying concentrations of this compound and plot the initial velocities against the substrate concentrations. Fit the data to the Michaelis-Menten equation.
Quantitative Data
Mandatory Visualizations
Chemical Structure of this compound
The following diagram illustrates the chemical structure of L-Isoleucyl-7-amido-4-methylcoumarin and its trifluoroacetate counter-ion.
Caption: Chemical structure of H-L-Ile-Amc and TFA.
Note: Due to the limitations of generating complex chemical structures directly in DOT language, a simplified representation is provided. For a detailed 2D or 3D structure, please refer to chemical databases using the provided CAS number.
Conclusion
This compound is a valuable tool for the study of aminopeptidase activity, particularly for enzymes like pyroglutamyl-peptidase I. Its fluorogenic nature allows for sensitive and continuous monitoring of enzyme kinetics, making it suitable for a wide range of applications in basic research and drug discovery. The involvement of its primary target, PAP-I, in critical signaling pathways such as TRH regulation highlights the potential of this substrate in neuroendocrinology and related fields. While specific kinetic data for this substrate is not widely published, the provided experimental framework offers a solid foundation for its successful implementation in the laboratory.
References
- 1. scbt.com [scbt.com]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. The Thyrotropin-Releasing Hormone-Degrading Ectoenzyme, a Therapeutic Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence for pyroglutamyl peptidase I and prolyl endopeptidase activities in the rat insulinoma cell line RINm 5F: lack of relationship with TRH metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Ups and Downs of Thyrotropin-Releasing Hormone - PMC [pmc.ncbi.nlm.nih.gov]
H-L-Ile-Amc TFA: A Technical Guide to Substrate Specificity and Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-L-Ile-Amc TFA (L-Isoleucyl-7-amido-4-methylcoumarin trifluoroacetate) is a fluorogenic substrate used to detect and quantify the activity of certain proteases. This technical guide provides an in-depth overview of its substrate specificity, detailed experimental protocols for its use in enzyme assays, and a summary of relevant kinetic data. The core of this substrate's utility lies in the fluorophore, 7-amido-4-methylcoumarin (AMC), which is conjugated to the amino acid Isoleucine (Ile) via an amide bond. Enzymatic cleavage of this bond releases the highly fluorescent AMC moiety, allowing for real-time monitoring of protease activity. The trifluoroacetate (B77799) (TFA) salt is a remnant of the solid-phase peptide synthesis and purification process and does not typically interfere with the enzymatic assay.
Substrate Specificity
The primary determinant of specificity for this compound is the single amino acid, Isoleucine, at the P1 position (the residue N-terminal to the scissile bond). Proteases that exhibit a preference for cleaving after large, hydrophobic amino acid residues are the most likely candidates to hydrolyze this substrate.
Primary Target Enzyme Classes:
-
Serine Proteases: This class of proteases, particularly those with chymotrypsin-like and elastase-like activity, are strong candidates for cleaving this compound.
-
Chymotrypsin (B1334515) and Chymotrypsin-like Proteases: These enzymes are known to cleave after large hydrophobic or aromatic residues such as phenylalanine, tyrosine, tryptophan, and leucine.[1][2] While the primary specificity is for aromatic residues, chymotrypsin also exhibits secondary activity towards other hydrophobic residues like methionine and isoleucine.
-
Elastase: This enzyme preferentially cleaves after small, aliphatic amino acids such as alanine, valine, and isoleucine.[3][4] Human neutrophil elastase, for instance, shows a clear preference for Val, Ala, and Ile at the P1 position.[4]
-
-
Cysteine Proteases: Certain cysteine proteases, such as calpains, may also exhibit activity towards this compound.
It is crucial to note that while this compound is a useful tool for detecting certain protease activities, it is not entirely specific to a single enzyme. Therefore, when working with complex biological samples, the use of specific inhibitors is recommended to confirm the identity of the protease responsible for substrate cleavage.
Quantitative Data
While specific kinetic parameters (Km and kcat/Km) for this compound are not extensively reported in the literature, the following table provides a comparative overview of kinetic data for closely related fluorogenic substrates with relevant proteases. This data can serve as a valuable reference for experimental design.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Human Neutrophil Elastase | MeOSuc-AAPV-AMC | ~10 | - | - | Reaction Biology |
| Chymotrypsin | Suc-AAPF-AMC | - | - | - | Cayman Chemical[7] |
| Calpain | Suc-LLVY-AMC | - | - | - | Anaspec, Promega[8][9] |
Note: The absence of specific data for this compound highlights the need for researchers to determine these parameters empirically for their specific enzyme and assay conditions.
Experimental Protocols
The following section provides a detailed methodology for a typical enzyme assay using this compound. This protocol can be adapted for various proteases and experimental setups, such as 96-well plate-based assays for high-throughput screening.
General Fluorogenic Enzyme Assay Protocol
Materials:
-
This compound substrate
-
Purified enzyme or cell lysate containing the protease of interest
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35 - Note: Optimal buffer composition will vary depending on the enzyme)
-
Specific protease inhibitor (for control experiments)
-
Dimethyl sulfoxide (B87167) (DMSO) for substrate stock solution
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader with excitation at ~350-360 nm and emission at ~440-460 nm.
Procedure:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO. Store in aliquots at -20°C, protected from light.
-
Prepare the assay buffer and store at 4°C.
-
Prepare a working solution of the enzyme in assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Test wells: Enzyme solution.
-
Inhibitor control wells: Enzyme solution pre-incubated with a specific inhibitor for a sufficient time to ensure complete inhibition.
-
Substrate control (blank) wells: Assay buffer without enzyme.
-
-
Adjust the volume of each well with assay buffer to a final pre-substrate addition volume (e.g., 90 µL).
-
-
Reaction Initiation and Measurement:
-
Prepare a working solution of this compound in assay buffer. The final substrate concentration should be optimized, ideally around the Km value if known. A typical starting concentration is 10-100 µM.
-
Initiate the reaction by adding the substrate solution to all wells (e.g., 10 µL for a final volume of 100 µL).
-
Immediately place the plate in a pre-warmed fluorescence microplate reader (e.g., 37°C).
-
Measure the increase in fluorescence intensity over time (kinetic mode). Set the excitation wavelength to ~350-360 nm and the emission wavelength to ~440-460 nm. Record readings every 1-2 minutes for a period of 30-60 minutes.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the substrate control wells) from all other readings.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. This is typically expressed as relative fluorescence units per minute (RFU/min).
-
To quantify the amount of product formed, a standard curve can be generated using free AMC.
-
Compare the reaction rates of the test wells with the inhibitor control wells to determine the specific enzyme activity.
-
Visualizations
Experimental Workflow
Caption: A typical workflow for an enzyme assay using this compound.
Signaling Pathway Example: Role of Chymotrypsin in Digestion
Caption: Simplified pathway of chymotrypsin activation and its role in protein digestion.
References
- 1. Substrate specificity of human chymotrypsin-like protease (CTRL) characterized by phage display-selected small-protein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expasy PeptideCutter tool: available enzymes [web.expasy.org]
- 3. serva.de [serva.de]
- 4. Extended Cleavage Specificity of Human Neutrophil Elastase, Human Proteinase 3, and Their Distant Ortholog Clawed Frog PR3—Three Elastases With Similar Primary but Different Extended Specificities and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. igakuken.or.jp [igakuken.or.jp]
- 6. Understanding the substrate specificity of conventional calpains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. purdue.edu [purdue.edu]
- 9. Chymotrypsin specific Substrates › PeptaNova [peptanova.de]
An In-depth Technical Guide to the Fluorescent Properties and Applications of H-L-Ile-Amc TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-L-Ile-Amc TFA (L-Isoleucyl-7-amido-4-methylcoumarin trifluoroacetate) is a fluorogenic substrate utilized in the sensitive detection of aminopeptidase (B13392206) activity. The core utility of this compound lies not in its intrinsic fluorescence, but in the highly fluorescent properties of its cleavage product, 7-amino-4-methylcoumarin (B1665955) (AMC). This guide provides a comprehensive overview of the fluorescent properties of the liberated AMC, detailed experimental protocols for the use of this compound in enzymatic assays, and a visualization of its application in a relevant biological pathway.
Core Principle: Enzymatic Release of a Fluorophore
The this compound substrate itself is largely non-fluorescent. Its scientific value is realized upon the enzymatic cleavage of the amide bond between the isoleucine residue and the 7-amino-4-methylcoumarin (AMC) moiety by aminopeptidases, such as leucine (B10760876) aminopeptidase. This enzymatic action releases the free AMC molecule, which is highly fluorescent. The resulting fluorescence intensity is directly proportional to the enzymatic activity, enabling sensitive quantification.
Fluorescent Properties of 7-Amino-4-methylcoumarin (AMC)
The key photophysical parameters for the fluorescent product, 7-amino-4-methylcoumarin (AMC), are summarized in the table below. These values are crucial for the design of robust and sensitive fluorescence-based assays.
| Parameter | Value | Conditions |
| Excitation Maximum (λex) | ~341-351 nm | Varies slightly with solvent and buffer conditions.[1][2][3][4] |
| Emission Maximum (λem) | ~430-441 nm | Varies slightly with solvent and buffer conditions.[1][2][3][4] |
| Molar Extinction Coefficient (ε) | Not explicitly found for AMC, but a close analog, 7-amino-4-methylcoumarin-3-acetic acid, is 19,000 M⁻¹cm⁻¹ at 350 nm. | |
| Quantum Yield (Φ) | ~0.5 | In ethanol. The quantum yield is highly solvent-dependent.[5] |
| Fluorescence Lifetime (τ) | ~4.2 ns | In PBS (pH 7.4).[6] |
Experimental Protocols
General Aminopeptidase Activity Assay using this compound
This protocol provides a general framework for measuring aminopeptidase activity. Optimization for specific enzymes and experimental conditions is highly recommended.
1. Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer for the enzyme of interest (e.g., 50 mM Tris-HCl, pH 7.5).
-
Enzyme Solution: Prepare a stock solution of the purified enzyme or cell lysate containing the aminopeptidase activity in the assay buffer. The final concentration should be determined empirically.
-
Substrate Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as DMSO.
-
AMC Standard Solution: Prepare a series of dilutions of free 7-amino-4-methylcoumarin (AMC) in the assay buffer to generate a standard curve for converting relative fluorescence units (RFU) to product concentration.
2. Assay Procedure:
-
To the wells of a microplate, add the enzyme solution. Include a negative control with assay buffer instead of the enzyme.
-
Initiate the reaction by adding the this compound substrate solution to each well. The final substrate concentration should be optimized, often near the Michaelis-Menten constant (Km) for kinetic studies.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with excitation at ~350 nm and emission at ~440 nm.
-
For endpoint assays, the reaction can be stopped after a defined period by adding a suitable inhibitor or by denaturation.
3. Data Analysis:
-
Subtract the background fluorescence from the readings of the enzyme-containing wells.
-
The rate of the reaction can be determined from the linear portion of the fluorescence versus time plot.
-
Generate a standard curve by plotting the fluorescence intensity of the AMC standards against their known concentrations.
-
Use the standard curve to convert the RFU values from the enzymatic reaction to the concentration of the product (AMC) formed.
Biological Significance and Signaling Pathways
H-L-Ile-Amc serves as a substrate for leucine aminopeptidases (LAPs), which are involved in a variety of cellular processes. In plants, for instance, Leucine Aminopeptidase A (LAP-A) is a key regulator in the wound signaling pathway, acting downstream of jasmonic acid to modulate defense responses against herbivores.[5][7]
Visualizing the Role of Leucine Aminopeptidase in Plant Defense
The following diagrams illustrate the enzymatic cleavage of H-L-Ile-Amc and the involvement of Leucine Aminopeptidase in the plant wound signaling pathway.
Conclusion
This compound is a valuable tool for the sensitive measurement of aminopeptidase activity. Understanding the fluorescent properties of its cleavage product, AMC, and the biological context of the target enzymes is essential for its effective application in research and drug development. The provided data, protocols, and diagrams serve as a foundational resource for professionals in the field.
References
- 1. Aminopeptidase N/CD13 is directly linked to signal transduction pathways in monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plant Leucine Aminopeptidases Moonlight as Molecular Chaperones to Alleviate Stress-induced Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leucine Aminopeptidase RNAs, Proteins, and Activities Increase in Response to Water Deficit, Salinity, and the Wound Signals Systemin, Methyl Jasmonate, and Abscisic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein N-Terminal Processing: Substrate Specificity of Escherichia coli and Human Methionine Aminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leucyl aminopeptidase - Wikipedia [en.wikipedia.org]
- 6. The aminopeptidase from Aeromonas proteolytica can function as an esterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Leucine Aminopeptidase Regulates Defense and Wound Signaling in Tomato Downstream of Jasmonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
H-L-Ile-Amc TFA for aminopeptidase detection
An In-depth Technical Guide to H-L-Ile-Amc TFA for Aminopeptidase (B13392206) Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. These enzymes are ubiquitous and play crucial roles in a variety of physiological processes, including protein maturation, signal transduction, and cell-cycle control. Their dysregulation has been implicated in numerous diseases, most notably in cancer pathology, making them attractive targets for therapeutic intervention.
This technical guide provides a comprehensive overview of this compound (L-Isoleucyl-7-amido-4-methylcoumarin trifluoroacetate), a fluorogenic substrate designed for the sensitive detection of aminopeptidase activity. The guide will cover the core principles of the assay, detailed experimental protocols, data interpretation, and the generation of visual workflows and pathway diagrams to facilitate a deeper understanding of its application in research and drug development.
Principle of the Fluorogenic Assay
The detection of aminopeptidase activity using this compound is based on the principle of fluorescence resonance energy transfer (FRET). The substrate itself is a non-fluorescent molecule. In the presence of an aminopeptidase with specificity for the N-terminal isoleucine residue, the enzyme cleaves the amide bond linking the isoleucine to the 7-amido-4-methylcoumarin (AMC) group. This cleavage event liberates the highly fluorescent AMC molecule. The resulting increase in fluorescence intensity is directly proportional to the enzymatic activity and can be monitored in real-time using a fluorescence microplate reader or spectrophotometer.
Enzymatic cleavage of this compound.
Biochemical and Physical Properties
A clear understanding of the substrate's properties is essential for accurate and reproducible experimental design.
| Property | Value | Reference |
| Full Chemical Name | L-Isoleucyl-7-amido-4-methylcoumarin trifluoroacetate (B77799) salt | N/A |
| Synonyms | H-Ile-AMC · TFA, Isoleucine-AMC TFA | N/A |
| CAS Number | 191723-68-9 | N/A |
| Molecular Formula | C₁₈H₂₁F₃N₂O₅ | N/A |
| Molecular Weight | 402.37 g/mol | N/A |
| Excitation Wavelength | ~380 nm | [1] |
| Emission Wavelength | ~460 nm | [1] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO and Methanol | N/A |
| Storage | Store at -20°C, protected from light and moisture | N/A |
Kinetic Parameters of Related Aminopeptidase Substrates
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Human α-thrombin | Boc-Asp(OBzl)-Pro-Arg-NH-Mec | 11 | 160 | 15,000,000 | [2] |
| Bovine factor Xa | Z-less than Glu-Gly-Arg-NH-Mec | 59 | 19 | 320,000 | [2] |
| Bovine trypsin | Boc-Gln-Ala-Arg-NH-Mec | 6.0 | 120 | 20,000,000 | [2] |
| Porcine Kidney AP-P | H-Lys(epsilon-DNP)-Pro-Pro-(R, S)-Amp-NH₂ | 4.8 | N/A | N/A | [3] |
| Porcine Kidney AP-P | H-Orn(delta-DNP)-Pro-Pro-(R, S)-Amp-NH₂ | 5.2 | N/A | N/A | [3] |
Aminopeptidase N (CD13) Signaling Pathways
Aminopeptidase N (APN), also known as CD13, is a key enzyme often targeted in these assays. Beyond its enzymatic function, CD13 is a multifunctional protein involved in cell adhesion, migration, and signal transduction.[4][5] Crosslinking of CD13 on the cell surface can initiate a signaling cascade independent of its peptidase activity.[6]
CD13-mediated signal transduction pathway.
Experimental Protocols
Standard Aminopeptidase Activity Assay
This protocol provides a method for determining the activity of a purified aminopeptidase or the total aminopeptidase activity in a biological sample.
Materials:
-
This compound substrate
-
Purified aminopeptidase or cell/tissue lysate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
-
7-Amino-4-methylcoumarin (AMC) standard
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Prepare a 1 mM stock solution of AMC standard in DMSO. Store at -20°C.
-
On the day of the experiment, dilute the enzyme and substrate to their final working concentrations in Assay Buffer. Keep all solutions on ice.
-
-
Standard Curve Generation:
-
Prepare a series of dilutions of the AMC standard in Assay Buffer in the 96-well plate. A typical range would be from 0 to 20 µM.
-
Bring the final volume in each well to 100 µL with Assay Buffer.
-
Measure the fluorescence at Ex/Em = 380/460 nm.
-
Plot the fluorescence intensity versus the AMC concentration to generate a standard curve.
-
-
Enzyme Reaction:
-
Add 50 µL of the enzyme solution (or lysate) to each well of the 96-well plate. Include a "no enzyme" control with 50 µL of Assay Buffer.
-
Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction by adding 50 µL of the this compound working solution to each well. The final substrate concentration should be optimized, but a starting point of 10-100 µM is recommended.
-
Immediately begin monitoring the fluorescence in kinetic mode at Ex/Em = 380/460 nm, taking readings every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot (RFU/min).
-
Subtract the V₀ of the "no enzyme" control from the V₀ of the samples.
-
Convert the corrected V₀ (in RFU/min) to pmol/min using the slope of the AMC standard curve.
-
The specific activity can be calculated by dividing the activity (pmol/min) by the amount of protein in the sample (in mg).
-
High-Throughput Screening (HTS) for Aminopeptidase Inhibitors
This protocol outlines a workflow for screening a compound library to identify potential aminopeptidase inhibitors.
Workflow for high-throughput screening of inhibitors.
Procedure:
-
Primary Screen:
-
In a 384-well plate, add a single concentration (e.g., 10 µM) of each compound from the library to individual wells.
-
Add the aminopeptidase solution to all wells.
-
Incubate for a pre-determined time (e.g., 15 minutes) to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding this compound.
-
Measure the fluorescence at a single time point or in kinetic mode.
-
Identify "hits" as compounds that reduce the fluorescence signal by a certain threshold (e.g., >50%) compared to a no-compound control.
-
-
Dose-Response and IC₅₀ Determination:
-
For each hit from the primary screen, perform a dose-response assay.
-
Prepare serial dilutions of the hit compound.
-
Perform the aminopeptidase activity assay at each concentration of the inhibitor.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
-
Counter-Screens:
-
Perform counter-screens to eliminate false positives. This may include:
-
An assay without the enzyme to identify fluorescent compounds.
-
An assay with a different, unrelated enzyme to assess specificity.
-
An assay with pre-cleaved AMC to identify compounds that quench fluorescence.
-
-
-
Hit Validation and Lead Optimization:
-
Confirmed hits are then subjected to further validation, including mechanism of action studies and structure-activity relationship (SAR) analysis to guide lead optimization.
-
Applications in Research and Drug Discovery
This compound is a versatile tool with numerous applications:
-
Enzyme Characterization: Determining the kinetic properties of purified aminopeptidases.
-
Drug Discovery: High-throughput screening for the identification of novel aminopeptidase inhibitors.[7]
-
Disease Research: Investigating the role of aminopeptidases in cancer, inflammation, and other pathological conditions.[5]
-
Biomarker Detection: Quantifying aminopeptidase activity in biological fluids as a potential diagnostic or prognostic marker.
Conclusion
This compound is a valuable fluorogenic substrate for the sensitive and continuous measurement of aminopeptidase activity. Its application in both basic research and drug discovery provides a robust platform for elucidating the roles of these important enzymes in health and disease, and for the development of novel therapeutic agents. This guide provides the fundamental knowledge and practical protocols to effectively utilize this tool in a laboratory setting.
References
- 1. L-Leucine 7-amido-4-methylcoumarin, Fluorogenic substrate (CAS 66447-31-2) | Abcam [abcam.com]
- 2. Highly sensitive peptide-4-methylcoumaryl-7-amide substrates for blood-clotting proteases and trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of some fluorogenic substrates for continuous assay of aminopeptidase P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. abcam.cn [abcam.cn]
- 6. content.abcam.com [content.abcam.com]
- 7. High-Throughput Screening (HTS) | Malvern Panalytical [malvernpanalytical.com]
The Application of H-L-Ile-Amc TFA for the Fluorometric Detection of Yeast and Mold: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the use of the fluorogenic substrate H-L-Ile-Amc TFA (L-Isoleucyl-7-amido-4-methylcoumarin trifluoroacetate) for the sensitive detection of yeast and mold. This method leverages the enzymatic activity of aminopeptidases present in various fungal species to generate a quantifiable fluorescent signal, offering a rapid and specific tool for microbial detection in research and drug development settings.
Core Principle: Enzymatic Liberation of a Fluorophore
The fundamental principle behind the use of this compound lies in the enzymatic cleavage of the substrate by fungal aminopeptidases. The substrate itself, in its intact form, is weakly fluorescent. However, upon hydrolysis of the amide bond between the L-isoleucine residue and the 7-amino-4-methylcoumarin (B1665955) (AMC) moiety by these enzymes, the highly fluorescent AMC molecule is released.[1] The resulting increase in fluorescence intensity is directly proportional to the enzymatic activity, which in turn correlates with the presence and quantity of yeast or mold in the sample.[1][2]
The trifluoroacetic acid (TFA) salt is commonly used in the synthesis and purification of peptides and helps to ensure the stability and solubility of the H-L-Ile-Amc substrate.[3][4] While generally used at concentrations that have minimal impact on the assay, it is crucial to consider its potential effect on the pH of the reaction buffer.
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with the this compound assay. Please note that specific values can vary depending on the fungal species, experimental conditions, and instrumentation used.
| Parameter | Typical Value/Range | Species/Conditions | Reference |
| Excitation Wavelength | 360-380 nm | In vitro assays | [5] |
| Emission Wavelength | 440-460 nm | In vitro assays | [2][5] |
| Limit of Detection (LOD) | 10^3 - 10^5 CFU/mL | Escherichia coli (as a model) | [6] |
| Optimal pH | 7.0 - 8.0 | General aminopeptidase (B13392206) activity | [2] |
| Typical Substrate Concentration | 10 - 100 µM | In vitro enzyme assays | [7] |
| Incubation Time | 30 - 120 minutes | Dependent on enzyme concentration | [8] |
Experimental Protocols
This section outlines a generalized protocol for the detection of yeast and mold using this compound. It is recommended to optimize these protocols for specific applications.
Reagent and Sample Preparation
-
This compound Stock Solution: Prepare a 1-10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Store at -20°C, protected from light.
-
Assay Buffer: A common buffer is 50 mM Tris-HCl or HEPES with a pH of 7.5. The buffer may be supplemented with co-factors if required for specific aminopeptidases.
-
Sample Preparation:
-
Liquid Cultures: Centrifuge the culture to pellet the cells. Wash the pellet with sterile phosphate-buffered saline (PBS) or the assay buffer. Resuspend the cells in the assay buffer to the desired concentration.
-
Solid Cultures: Scrape colonies from the agar (B569324) surface and suspend them in the assay buffer. Vortex to create a homogenous suspension.
-
Environmental/Clinical Samples: The preparation method will vary depending on the sample type. It may involve filtration, centrifugation, or extraction to isolate the microbial fraction.
-
Assay Procedure
-
Reaction Setup: In a 96-well black microplate, add a specific volume of the prepared sample (e.g., 50 µL).
-
Substrate Addition: Dilute the this compound stock solution in the assay buffer to the desired final working concentration (e.g., 50 µM). Add an equal volume of the working solution to each well (e.g., 50 µL).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 60 minutes), protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths set appropriately for AMC (e.g., Ex: 365 nm, Em: 450 nm).
-
Data Analysis: Subtract the fluorescence of a blank control (assay buffer + substrate, no sample) from the sample readings. The net fluorescence is proportional to the aminopeptidase activity.
Visualizations: Signaling Pathways and Workflows
Enzymatic Cleavage Pathway
Caption: Enzymatic cleavage of H-L-Ile-Amc by fungal aminopeptidase.
Experimental Workflow
Caption: General experimental workflow for yeast and mold detection.
Logical Relationship of Components
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantifying trifluoroacetic acid as a counterion in drug discovery by 19F NMR and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Sensitivity TFA-free LC-MS for Profiling Histones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
- 6. Optimizations needed for lateral flow assay for rapid detection of pathogenic E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. explorationpub.com [explorationpub.com]
H-L-Ile-Amc TFA: A Technical Guide for Researchers
For immediate release: This document provides a comprehensive technical overview of the fluorogenic aminopeptidase (B13392206) substrate, L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate (B77799) salt (H-L-Ile-Amc TFA). It is intended for researchers, scientists, and drug development professionals utilizing this compound in enzymatic assays and high-throughput screening.
Core Chemical and Physical Properties
This compound is a synthetic compound widely used as a substrate for the detection of aminopeptidase activity. The molecule consists of the amino acid L-isoleucine linked via an amide bond to the fluorophore 7-amino-4-methylcoumarin (B1665955) (AMC). The trifluoroacetate (TFA) salt form enhances its solubility and stability.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | L-Isoleucine 7-amido-4-methylcoumarin trifluoroacetate salt | [1] |
| Molecular Formula | C₁₈H₂₁F₃N₂O₅ | [1] |
| Formula Weight | 402.37 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Storage Temperature | -20°C | [1][2] |
Table 2: Fluorescence Properties of Cleavage Product (7-Amino-4-methylcoumarin)
| Property | Wavelength (nm) |
| Excitation Maximum | ~380 |
| Emission Maximum | ~460 |
Mechanism of Action and Application
The fundamental application of this compound lies in its role as a fluorogenic substrate for various aminopeptidases. In its intact form, the substrate exhibits minimal fluorescence. Upon enzymatic cleavage of the amide bond between the L-isoleucine residue and the AMC moiety by an aminopeptidase, the highly fluorescent 7-amino-4-methylcoumarin is released. The rate of increase in fluorescence is directly proportional to the aminopeptidase activity, enabling sensitive and continuous monitoring of the enzymatic reaction. This principle is foundational for its use in biochemical assays and drug discovery, particularly in screening for enzyme inhibitors.
Caption: Enzymatic cleavage of H-L-Ile-Amc by an aminopeptidase.
Experimental Protocols
Preparation of Stock Solutions
Due to the lack of specific quantitative solubility data for this compound, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or methanol, in which similar AMC substrates are known to be soluble.[2]
Protocol:
-
Accurately weigh a small amount of this compound powder.
-
Dissolve the powder in high-purity, anhydrous DMSO to a final concentration of 1-10 mM.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C, protected from light, to avoid repeated freeze-thaw cycles.
General Aminopeptidase Activity Assay
This protocol provides a general framework for a 96-well plate-based fluorometric assay. Optimal conditions (e.g., buffer composition, pH, substrate concentration) should be determined empirically for each specific enzyme.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Purified aminopeptidase or biological sample containing the enzyme
-
Assay buffer (e.g., Tris-HCl or HEPES buffer at a pH optimal for the enzyme)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a working solution of this compound by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 10-100 µM).
-
Add the enzyme/sample to the wells of the microplate.
-
Initiate the reaction by adding the this compound working solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature.
-
Monitor the increase in fluorescence over time, with excitation at ~380 nm and emission at ~460 nm.
-
The rate of reaction is determined from the linear portion of the fluorescence versus time plot.
Generation of an AMC Standard Curve
To quantify the amount of product formed, a standard curve using free 7-amino-4-methylcoumarin is required.
Protocol:
-
Prepare a stock solution of 7-amino-4-methylcoumarin (e.g., 1 mM in DMSO).
-
Perform serial dilutions of the AMC stock solution in the assay buffer to create a range of standards (e.g., 0-25 µM).
-
Add a fixed volume of each standard to the wells of a 96-well plate.
-
Measure the fluorescence of the standards using the same instrument settings as the enzymatic assay.
-
Plot the fluorescence intensity versus the AMC concentration and perform a linear regression to obtain the slope. This slope can be used to convert the rate of change in fluorescence from the enzymatic assay into the rate of product formation (moles/minute).
Caption: A typical workflow for an aminopeptidase assay using this compound.
Data Interpretation and Considerations
-
Inner Filter Effect: At high substrate or product concentrations, the fluorescence signal may be non-linear due to the absorption of excitation or emission light by the components in the well. It is important to work within a concentration range where the fluorescence response is linear.
-
Compound Interference: When screening for inhibitors, it is crucial to test for potential autofluorescence or quenching effects of the test compounds themselves.
-
Purity: The purity of this compound is critical for accurate and reproducible results. Commercially available substrates typically have a purity of >95%, which should be confirmed by the supplier's certificate of analysis.
Synthesis Outline
A detailed, step-by-step synthesis protocol for this compound is not widely published. However, a common method for the synthesis of similar peptide-AMC conjugates involves the coupling of an N-protected amino acid with 7-amino-4-methylcoumarin, followed by deprotection. Solid-phase synthesis using a pre-loaded AMC resin is also a viable and efficient approach for creating libraries of such substrates.
Caption: A logical workflow for the chemical synthesis of this compound.
This technical guide provides a foundational understanding of this compound for its effective application in research and development. For specific applications, further optimization of the described protocols is recommended.
References
H-L-Ile-Amc TFA: A Technical Guide to Solubility and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of H-L-Ile-Amc TFA (L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate (B77799) salt), a fluorogenic substrate primarily used in the detection of aminopeptidase (B13392206) activity. Due to the limited availability of explicit quantitative solubility data in published literature, this guide offers a framework for systematic solubility testing and provides detailed experimental protocols for its use in enzymatic assays.
Core Compound Characteristics
This compound is a synthetic peptide derivative consisting of the amino acid Isoleucine (Ile) linked to the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC). The trifluoroacetate (TFA) salt form is common for synthetic peptides, aiding in their stability and purification. The compound is typically supplied as a white to off-white lyophilized powder and should be stored at -20°C.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | L-Isoleucine 7-amido-4-methylcoumarin trifluoroacetate salt | |
| Molecular Formula | C₁₈H₂₁F₃N₂O₅ | |
| Molecular Weight | 402.37 g/mol | |
| Appearance | White to off-white powder | |
| Storage Temperature | -20°C |
Solubility Characteristics
Precise, quantitative solubility data for this compound is not widely published. However, based on the general principles of peptide solubility, a qualitative and systematic approach can be employed to determine the optimal solvent for your specific application. The solubility of peptides is influenced by their amino acid composition, length, and the presence of protecting groups or modifications.
Table 2: General Solubility Guidance for this compound
| Solvent | General Solubility | Recommended Starting Concentration | Notes |
| DMSO (Dimethyl Sulfoxide) | High | 10-50 mM | Recommended for preparing concentrated stock solutions. Can be diluted into aqueous buffers for assays, but keep the final DMSO concentration low (<1%) to avoid enzyme inhibition. |
| DMF (Dimethylformamide) | High | 10-50 mM | Similar to DMSO, a good solvent for initial stock solutions. |
| Water | Low to Moderate | < 1 mg/mL | Solubility in pure water is expected to be limited. The TFA salt may improve aqueous solubility compared to the free base. |
| Aqueous Buffers (e.g., Tris, HEPES) | Moderate | 1-10 mM | Solubility is pH-dependent. As a dipeptide with a free N-terminus, it will be positively charged at neutral pH. |
| Methanol / Ethanol | Moderate | 1-10 mg/mL | Can be used as a co-solvent to aid in dissolving the compound. |
Experimental Protocols
Protocol for Determining Solubility
This protocol outlines a systematic approach to test the solubility of this compound in various solvents.
Materials:
-
This compound powder
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (water bath)
-
A selection of solvents: DMSO, DMF, Deionized Water, 1X PBS (pH 7.4), Ethanol.
Methodology:
-
Preparation: Weigh out a small, precise amount of this compound (e.g., 1 mg) into several separate microcentrifuge tubes.
-
Solvent Addition: Add a calculated volume of the first solvent to be tested (e.g., DMSO) to achieve a high target concentration (e.g., 10 mg/mL or ~25 mM).
-
Dissolution:
-
Vortex the tube vigorously for 30 seconds.
-
Visually inspect the solution against a light and dark background for any undissolved particulates.
-
If particulates remain, sonicate the tube in a water bath for 5-10 minutes.
-
Re-inspect the solution.
-
-
Observation:
-
If the solution is clear, the compound is soluble at that concentration in the tested solvent.
-
If the solution remains cloudy or has visible particles, the compound is not fully soluble. You can either add more solvent to determine the saturation point or test a different solvent.
-
-
Systematic Testing: Repeat steps 2-4 for each solvent of interest. It is recommended to start with organic solvents like DMSO or DMF to prepare a concentrated stock solution, which can then be diluted into aqueous buffers.
Protocol for Aminopeptidase Activity Assay
This protocol provides a general framework for measuring aminopeptidase activity using this compound as a fluorogenic substrate.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Enzyme source (e.g., purified enzyme, cell lysate, or tissue homogenate)
-
Black 96-well microplate (for fluorescence assays)
-
Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)
Methodology:
-
Prepare Working Solutions:
-
Dilute the this compound stock solution in Assay Buffer to the desired final working concentration (e.g., 100 µM). Protect from light.
-
Prepare your enzyme sample in Assay Buffer.
-
-
Assay Setup (in a 96-well plate):
-
Sample Wells: Add your enzyme sample to the wells.
-
Substrate Control Wells: Add Assay Buffer without the enzyme sample. This will be used to measure background fluorescence.
-
Blank Wells: Add Assay Buffer only.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the this compound working solution to all wells. The final volume in each well should be consistent (e.g., 100 µL).
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to the optimal temperature for your enzyme (e.g., 37°C).
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Subtract the background fluorescence (from substrate control wells) from the fluorescence readings of the sample wells.
-
Plot the fluorescence intensity versus time. The initial linear portion of the curve represents the rate of the reaction.
-
The enzyme activity can be expressed as the rate of change in fluorescence (RFU/min).
-
Visualizations
Experimental Workflow: Solubility Testing
Caption: A logical workflow for systematically determining the solubility of this compound.
Signaling Pathway: Enzymatic Cleavage and Fluorescence
Caption: The enzymatic cleavage of this compound by an aminopeptidase releases fluorescent AMC.
References
H-L-Ile-Amc TFA: A Comprehensive Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for the fluorogenic substrate H-L-Ile-Amc TFA (L-Isoleucyl-7-amido-4-methylcoumarin trifluoroacetate). Understanding the stability profile of this reagent is critical for ensuring the accuracy and reproducibility of enzymatic assays in research and drug development. This document outlines the key factors influencing its degradation, recommended storage protocols, and detailed methodologies for stability assessment.
Core Concepts: Understanding this compound Stability
This compound is a sensitive substrate used to measure the activity of various proteases. Its stability is paramount for reliable experimental outcomes. The primary degradation pathways for this and similar peptide-AMC conjugates include hydrolysis of the amide bond linking the peptide to the aminomethylcoumarin (AMC) fluorophore, and photodegradation of the coumarin (B35378) moiety. The trifluoroacetate (B77799) (TFA) salt form can also influence its hygroscopicity and handling characteristics.
Key Factors Influencing Stability:
-
Temperature: Elevated temperatures accelerate the rate of hydrolytic and other chemical degradation pathways.
-
pH: The stability of the amide bond is pH-dependent. Both highly acidic and alkaline conditions can promote hydrolysis.
-
Light: The AMC fluorophore is susceptible to photodegradation, which can lead to a loss of fluorescence and the formation of non-fluorescent byproducts.
-
Moisture: As a lyophilized powder, this compound can be hygroscopic. Absorption of moisture can lead to hydrolysis and degradation even in the solid state.
-
Solution State: The substrate is significantly less stable in solution compared to its solid, lyophilized form. The choice of solvent and buffer components can also impact its stability.
Recommended Storage Conditions
To ensure the long-term integrity and performance of this compound, adherence to appropriate storage conditions is essential.
| Form | Storage Temperature | Light Conditions | Additional Notes |
| Solid (Lyophilized Powder) | -20°C or below | Protect from light (store in an amber vial or dark container) | Store in a desiccator to minimize moisture absorption. |
| Stock Solution (in DMSO) | -20°C or below | Protect from light (use amber vials or wrap in foil) | Aliquot to avoid repeated freeze-thaw cycles. |
| Working Solution (in Assay Buffer) | Use immediately | Protect from light during preparation and use | Prepare fresh for each experiment from a frozen stock solution. |
Experimental Protocols for Stability Assessment
The following protocols describe methodologies to quantitatively assess the stability of this compound under various conditions.
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
A validated stability-indicating HPLC method is the gold standard for quantifying the intact substrate and its degradation products.
Objective: To separate and quantify this compound from its potential degradation products.
Instrumentation and Materials:
-
HPLC system with a UV or PDA detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
This compound reference standard
-
Forced degradation samples (e.g., acid, base, oxidative, thermal, photolytic stress)
Chromatographic Conditions (Typical):
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of 0.1% TFA in Water (A) and 0.1% TFA in Acetonitrile (B) |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 325 nm (for the coumarin moiety) |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in DMSO and dilute to a known concentration with the initial mobile phase composition.
-
Sample Preparation:
-
Forced Degradation: Subject this compound (solid or in solution) to various stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, 60°C, exposure to UV light). Neutralize acidic and basic samples before injection.
-
Long-Term Stability: Analyze samples stored under recommended and elevated temperature/humidity conditions at specified time points.
-
-
Analysis: Inject the standard and samples onto the HPLC system.
-
Data Analysis: Determine the peak area of the intact this compound and any degradation products. Calculate the percentage of remaining intact substrate. The method is considered stability-indicating if the degradation products are well-resolved from the main peak.
Photostability Assessment
Objective: To determine the rate of photodegradation of this compound.
Materials:
-
This compound solution in a suitable solvent (e.g., DMSO or assay buffer)
-
UV lamp or a controlled light source
-
HPLC system (as described in 3.1) or a fluorescence plate reader
Procedure:
-
Prepare a solution of this compound.
-
Divide the solution into two sets of aliquots in transparent and light-protected (e.g., amber) vials.
-
Expose the transparent vials to a controlled light source for defined periods. Keep the light-protected vials under the same temperature conditions as a control.
-
At each time point, analyze the samples from both sets using the stability-indicating HPLC method to quantify the remaining intact substrate. Alternatively, measure the fluorescence intensity using a plate reader.
-
Plot the percentage of remaining this compound or fluorescence intensity against time to determine the photodegradation kinetics.
Visualizing Workflows and Relationships
Logical Workflow for Stability Testing
Caption: A logical workflow for the comprehensive stability assessment of this compound.
Degradation Pathway Relationship
Caption: A diagram illustrating the potential degradation pathways of this compound under various stress conditions.
Conclusion
The stability of this compound is a critical parameter that directly impacts the reliability of protease activity assays. By adhering to the recommended storage conditions of -20°C or below, protected from light and moisture, researchers can significantly extend the shelf-life of this valuable reagent. For applications requiring the highest level of accuracy, particularly in regulated environments, the implementation of a validated stability-indicating HPLC method is strongly recommended to monitor the integrity of the substrate over time. The protocols and workflows provided in this guide serve as a robust framework for establishing in-house stability programs for this compound and other sensitive fluorogenic substrates.
H-L-Ile-Amc TFA: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety, handling, and experimental use of H-L-Ile-Amc TFA (L-Isoleucyl-7-amido-4-methylcoumarin trifluoroacetate), a fluorogenic substrate primarily used for the detection of aminopeptidase (B13392206) activity, particularly in yeasts and molds. The information is compiled to ensure safe laboratory practices and effective experimental application.
Compound Identification and Properties
| Property | Value |
| Chemical Name | L-Isoleucyl-7-amido-4-methylcoumarin trifluoroacetate |
| Molecular Formula | C₁₈H₂₁F₃N₂O₅ |
| Molecular Weight | 402.36 g/mol |
| CAS Number | 191723-68-9 |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
Safety and Hazard Information
The primary hazard associated with this compound is attributed to the trifluoroacetic acid (TFA) salt. TFA is a strong acid that can cause severe skin burns and eye damage.[1][2] The peptide-AMC conjugate itself is not classified as hazardous.[3] However, it is crucial to handle the compound with care, adhering to standard laboratory safety protocols.
Hazard Identification and Precautionary Statements
| Hazard | Description | Precautionary Statements |
| Acute Toxicity (Oral) | Harmful if swallowed. | P270: Do not eat, drink or smoke when using this product. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. |
| Skin Corrosion/Irritation | Causes severe skin burns.[1][2] | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P362+P364: Take off contaminated clothing and wash it before reuse. |
| Eye Damage/Irritation | Causes serious eye damage.[1][2] | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Inhalation | May be harmful if inhaled. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| Aquatic Hazard | Harmful to aquatic life with long-lasting effects.[2] | P273: Avoid release to the environment. |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing. Seek medical attention if you feel unwell.[1] |
Handling and Storage
Proper handling and storage are essential to maintain the integrity of this compound and ensure the safety of laboratory personnel.
| Aspect | Recommendation |
| Personal Protective Equipment | Wear protective gloves, a lab coat, and safety goggles with side shields.[4] |
| Ventilation | Use in a well-ventilated area or under a fume hood.[4] |
| Handling | Avoid generating dust. Avoid contact with skin, eyes, and clothing.[4] Allow the vial to warm to room temperature before opening to prevent condensation.[5] |
| Storage | Store as a lyophilized powder at -20°C for long-term storage.[5][6] Protect from light and moisture.[5] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[3] Avoid repeated freeze-thaw cycles.[3][6] |
Experimental Protocols
This compound is a fluorogenic substrate used to measure aminopeptidase activity. The enzyme cleaves the amide bond between the isoleucine residue and the 7-amido-4-methylcoumarin (AMC) group, releasing the highly fluorescent AMC. The rate of fluorescence increase is directly proportional to the enzyme activity.
General Assay Principle
The enzymatic reaction can be summarized as follows:
H-L-Ile-Amc (non-fluorescent) + Aminopeptidase → L-Isoleucine + AMC (fluorescent)
The fluorescence of the liberated AMC is typically measured at an excitation wavelength of 350-380 nm and an emission wavelength of 430-460 nm.[7][8]
Detailed Experimental Workflow
The following is a generalized protocol for a fluorometric aminopeptidase assay in a 96-well plate format. Optimization may be required for specific enzymes or experimental conditions.
Materials:
-
This compound
-
Anhydrous DMSO
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Enzyme source (e.g., purified enzyme, cell lysate, or tissue homogenate)
-
96-well black, flat-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Substrate Stock Solution Preparation:
-
Allow the this compound vial to equilibrate to room temperature.
-
Prepare a stock solution (e.g., 10 mM) by dissolving the powder in anhydrous DMSO. Vortex briefly to ensure complete dissolution.
-
-
Sample Preparation:
-
Purified Enzyme: Dilute the enzyme to the desired concentration in ice-cold assay buffer.
-
Cell Lysate: Lyse cells in a suitable buffer on ice. Centrifuge to pellet debris and collect the supernatant. Determine the protein concentration of the lysate.
-
Tissue Homogenate: Homogenize tissue in ice-cold assay buffer. Centrifuge to clarify the homogenate and collect the supernatant. Determine the protein concentration.
-
-
Assay Setup:
-
Add your samples (e.g., 5-50 µL of lysate or diluted enzyme) to the wells of the 96-well plate.
-
Include appropriate controls:
-
Blank: Assay buffer only.
-
Negative Control (No Enzyme): Assay buffer and substrate, without the enzyme source.
-
Positive Control: A known source of aminopeptidase.
-
-
Adjust the volume in each well to a pre-final volume (e.g., 90 µL) with assay buffer.
-
-
Reaction Initiation and Measurement:
-
Prepare a working solution of the H-L-Ile-Amc substrate by diluting the stock solution in assay buffer to the desired final concentration (e.g., 10-100 µM).
-
Initiate the reaction by adding the substrate working solution (e.g., 10 µL) to each well.
-
Immediately place the plate in a fluorescence plate reader pre-heated to the optimal temperature for the enzyme (e.g., 37°C).
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the blank or negative control wells) from the sample readings.
-
Determine the rate of the reaction (Vmax) from the linear portion of the fluorescence versus time curve.
-
Normalize the activity to the amount of protein per well (e.g., RFU/min/µg protein).
-
Visualizations
Enzymatic Reaction and Detection Workflow
Caption: Enzymatic cleavage of H-L-Ile-Amc and subsequent fluorescence detection.
Experimental Workflow Diagram
Caption: Step-by-step workflow for a typical aminopeptidase assay.
References
- 1. abcam.cn [abcam.cn]
- 2. static.igem.org [static.igem.org]
- 3. benchchem.com [benchchem.com]
- 4. Leucine Aminopeptidase (LAP) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]
- 5. bachem.com [bachem.com]
- 6. form.biomatik.com [form.biomatik.com]
- 7. Ac-Leu-AMC | AAT Bioquest [aatbio.com]
- 8. Peptide News from Bachem: pNA and AMC Substrates in Milligram to Multi-Gram Quantities - Clinical Trials Arena [clinicaltrialsarena.com]
Technical Guide: H-L-Isoleucine-7-amido-4-methylcoumarin (H-L-Ile-Amc) for Fluorometric Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the fluorogenic substrate H-L-Isoleucine-7-amido-4-methylcoumarin (H-L-Ile-Amc), its spectral properties, and its application in the study of proteolytic enzymes. This document details the core principles of its use, experimental protocols, and the underlying biochemical pathways.
Introduction
H-L-Isoleucine-7-amido-4-methylcoumarin is a synthetic substrate used to detect and quantify the activity of certain proteases. The substrate consists of an L-isoleucine residue linked to a fluorescent reporter, 7-amino-4-methylcoumarin (B1665955) (AMC), via an amide bond. In its intact, conjugated form, the fluorescence of the AMC molecule is significantly quenched.[1] Upon enzymatic cleavage of the amide bond by a suitable protease, the free AMC is released, resulting in a substantial increase in fluorescence.[1] This direct relationship between enzymatic activity and fluorescent signal intensity allows for sensitive and continuous monitoring of enzyme kinetics.
Spectral Properties
The utility of H-L-Ile-Amc as a fluorogenic substrate is rooted in the distinct spectral properties of its conjugated (quenched) and cleaved (fluorescent) forms. The conjugation of L-isoleucine to the amino group of AMC alters the electronic structure of the fluorophore, leading to a blue-shift in its absorbance and emission spectra and a decrease in its fluorescence quantum yield.[1] Enzymatic cleavage restores the native electronic configuration of AMC, leading to a significant increase in fluorescence intensity at longer wavelengths.
Below is a summary of the key spectral data for H-L-Ile-Amc and the released 7-amino-4-methylcoumarin (AMC).
| Parameter | H-L-Ile-Amc (Conjugated/Quenched) | 7-Amino-4-methylcoumarin (AMC) (Cleaved/Fluorescent) |
| Excitation Maximum (λex) | ~330 nm[1] | 340-380 nm |
| Emission Maximum (λem) | ~390 nm[1] | 440-460 nm |
| Appearance | Low Fluorescence | Bright Blue Fluorescence |
Enzymatic Cleavage and Relevant Biological Pathways
H-L-Ile-Amc is primarily a substrate for aminopeptidases, a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. Specifically, it is recognized by aminopeptidases that show a preference for bulky, hydrophobic amino acid residues at the N-terminus. Leucine (B10760876) aminopeptidases, for instance, are known to cleave substrates with N-terminal leucine and show considerable activity towards other hydrophobic residues like isoleucine.
Aminopeptidases are involved in a multitude of physiological processes, including protein degradation and turnover, peptide metabolism, and antigen presentation. Their dysregulation has been implicated in various diseases, making them attractive targets for drug development.
Signaling Pathway: General Proteolytic Degradation
References
An In-depth Technical Guide to the Enzymatic Cleavage of H-L-Ile-Amc TFA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles underlying the enzymatic cleavage of the fluorogenic substrate H-L-Isoleucyl-7-amido-4-methylcoumarin trifluoroacetate (B77799) (H-L-Ile-Amc TFA). This substrate is a valuable tool for the detection and characterization of specific aminopeptidase (B13392206) activities in various biological contexts.
Core Principle of this compound Enzymatic Cleavage
The fundamental principle of the this compound assay lies in the enzymatic hydrolysis of a peptide bond, resulting in the release of a highly fluorescent molecule. The substrate consists of the amino acid L-isoleucine (Ile) linked to a fluorophore, 7-amino-4-methylcoumarin (B1665955) (AMC), via an amide bond. The trifluoroacetate (TFA) salt is a counterion from the synthesis process and does not participate in the enzymatic reaction.
In its uncleaved state, the AMC molecule's fluorescence is quenched. Specific aminopeptidases, which are exopeptidases that cleave amino acids from the N-terminus of proteins and peptides, recognize and bind to the N-terminal isoleucine residue. The enzyme then catalyzes the hydrolysis of the amide bond between the isoleucine and the AMC moiety. This cleavage event liberates the free AMC, which exhibits strong fluorescence upon excitation at approximately 360-380 nm, with an emission maximum around 440-460 nm. The rate of increase in fluorescence is directly proportional to the enzymatic activity.
The primary enzymes responsible for the cleavage of H-L-Ile-Amc are Leucine (B10760876) Aminopeptidases (LAPs) and Aminopeptidase N (APN/CD13) . These enzymes exhibit a preference for cleaving large, hydrophobic amino acids from the N-terminus of peptides.
Quantitative Data Presentation
Table 1: Kinetic Parameters of Leucine Aminopeptidase (LAP)
| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | Catalytic Efficiency (kcat/Km) (M-1s-1) | Optimal pH |
| Porcine Kidney | L-Leucine-p-nitroanilide | 0.5 - 1.0 | 10 - 40 units/mg protein | Not specified | 7.2 |
| Vibrio proteolyticus (recombinant) | L-Leucine-p-nitroanilide | Not specified | Not specified | 3.87 x 103 | 8.0 |
| Bovine Lens | L-Leucinamide | 0.7 | Not specified | Not specified | 9.0 |
Note: The activity of porcine kidney LAP with L-leucine-p-nitroanilide is 2-5 times higher than with L-leucinamide.[1]
Table 2: Inhibitory Constants (Ki) of Aminopeptidase Inhibitors
| Inhibitor | Target Enzyme | Ki |
| Amastatin | Leucine Aminopeptidase (porcine kidney) | 4.1 µM |
| Amastatin | Aminopeptidase N (guinea-pig striatal membrane) | 12.48 µM |
| Bestatin | Leucine Aminopeptidase | Competitive inhibitor |
Experimental Protocols
General Aminopeptidase Activity Assay using this compound
This protocol provides a general framework for measuring aminopeptidase activity using this compound. Optimization of substrate and enzyme concentrations, as well as buffer conditions, may be required for specific applications.
Materials:
-
This compound substrate
-
Purified aminopeptidase (e.g., Leucine Aminopeptidase from porcine kidney) or cell/tissue lysate
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM MnCl2 (or other appropriate metal cofactor)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare working solutions of the substrate by diluting the stock solution in Assay Buffer to the desired concentrations (e.g., ranging from 1 µM to 100 µM for Km determination).
-
Prepare the enzyme solution by diluting the purified enzyme or cell/tissue lysate in ice-cold Assay Buffer to the desired concentration.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of Assay Buffer to each well.
-
Add 20 µL of the enzyme solution to the sample wells. For a negative control, add 20 µL of Assay Buffer.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 30 µL of the substrate working solution to each well.
-
Immediately place the plate in the fluorescence microplate reader, pre-set to 37°C.
-
Measure the fluorescence intensity in kinetic mode, with readings taken every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (V) from the linear portion of the fluorescence versus time plot (RFU/min).
-
To convert RFU/min to moles of AMC/min, generate a standard curve using known concentrations of free AMC.
-
For kinetic parameter determination (Km and Vmax), plot the reaction velocity (V) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation.[2]
-
Preparation of Cell Lysate for Aminopeptidase Activity Measurement
-
Harvest cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Triton X-100, and a protease inhibitor cocktail that does not inhibit metalloproteases).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., BCA assay).
-
The lysate can be used directly in the aminopeptidase activity assay or stored at -80°C.
Mandatory Visualizations
Enzymatic Cleavage of H-L-Ile-Amc
Caption: Enzymatic cleavage of H-L-Ile-Amc by an aminopeptidase.
Experimental Workflow for Aminopeptidase Activity Assay
Caption: A typical experimental workflow for an aminopeptidase assay.
Aminopeptidase N (CD13) Signaling Pathway
Caption: Simplified CD13-mediated signaling leading to cellular responses.[3][4]
References
- 1. Leucine Aminopeptidase, microsomal Type IV-S, ammonium sulfate suspension, main 10-40units/mg protein Bradford 9054-63-1 [sigmaaldrich.com]
- 2. Kinetics and conformational stability studies of recombinant leucine aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CD13/aminopeptidase N is a potential therapeutic target for inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: H-L-Ile-Amc TFA for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of H-L-Ile-Amc TFA, a fluorogenic substrate utilized in cell-based assays to probe the activity of specific aminopeptidases. This document details its mechanism of action, offers structured data for experimental design, and provides detailed protocols for its application, with a focus on its relevance in apoptosis research.
Introduction to this compound
This compound (L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate (B77799) salt) is a sensitive fluorogenic substrate designed for the detection of aminopeptidase (B13392206) activity. Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. These enzymes play crucial roles in various cellular processes, including protein maturation, degradation, and the regulation of bioactive peptides. Dysregulation of aminopeptidase activity has been implicated in numerous pathologies, making them attractive targets for drug discovery.
The substrate consists of L-isoleucine linked to the fluorophore 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the substrate is non-fluorescent. Upon enzymatic cleavage of the isoleucine residue by an aminopeptidase, the free AMC is released, which emits a strong fluorescent signal. The intensity of this fluorescence is directly proportional to the aminopeptidase activity.
Mechanism of Action
The enzymatic reaction at the core of this compound-based assays is the hydrolysis of the amide bond between the L-isoleucine residue and the AMC fluorophore.
Caption: Enzymatic cleavage of this compound by an aminopeptidase.
Quantitative Data
While specific kinetic parameters for this compound are not broadly published and can be enzyme and condition-dependent, the following table provides a template for the types of quantitative data that should be determined empirically for accurate assay design and interpretation. For comparison, data for a related, commonly used aminopeptidase substrate, L-Leucine-AMC, is often cited in the literature.
| Parameter | Value (Hypothetical for this compound) | Typical Range for Aminopeptidase Substrates | Notes |
| Excitation Wavelength (λex) | 360-380 nm | 340-380 nm | Optimal excitation for AMC fluorophore. |
| Emission Wavelength (λem) | 440-460 nm | 440-460 nm | Optimal emission for AMC fluorophore. |
| Michaelis-Menten Constant (Km) | To be determined | 10 - 200 µM | Represents the substrate concentration at which the reaction rate is half of Vmax. Lower Km indicates higher affinity. |
| Maximum Velocity (Vmax) | To be determined | Enzyme-dependent | The maximum rate of the enzymatic reaction. |
| IC50 (for a specific inhibitor) | To be determined | Inhibitor-dependent | Concentration of an inhibitor required to reduce enzyme activity by 50%. |
Role in Apoptosis
Recent research has highlighted a link between amino acid availability and the regulation of apoptosis, or programmed cell death. Specifically, the deprivation of essential amino acids, including isoleucine, has been shown to induce apoptosis in various cell lines. While the direct involvement of an isoleucine-specific aminopeptidase in a defined apoptotic signaling pathway is an area of ongoing investigation, the activity of such enzymes could potentially serve as a biomarker or be a component of the cellular response to amino acid stress.
One proposed, though still speculative, pathway involves the cellular response to nutrient deprivation, which can lead to the activation of pro-apoptotic signaling cascades. The activity of aminopeptidases in this context could be involved in the general protein turnover and recycling of amino acids, or more directly in the processing of specific proteins that regulate cell death.
Caption: Potential role of aminopeptidase activity in amino acid deprivation-induced apoptosis.
Experimental Protocols
The following provides a detailed methodology for a cell-based aminopeptidase activity assay using this compound. This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Cell Lysis Buffer (e.g., Assay Buffer containing 0.1% Triton X-100)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
-
Cultured cells of interest
-
Phosphate-Buffered Saline (PBS)
-
(Optional) Aminopeptidase inhibitor for control experiments
Experimental Workflow
An In-depth Technical Guide on the Role of Trifluoroacetic Acid (TFA) in the Context of H-L-Ile-Amc
This technical guide provides a comprehensive overview of the role of trifluoroacetic acid (TFA) when working with the fluorogenic substrate H-L-Isoleucine-7-amido-4-methylcoumarin (H-L-Ile-Amc). This document is intended for researchers, scientists, and professionals in drug development who utilize this substrate in enzymatic assays and analytical methods. We will delve into the multifaceted interactions between TFA and H-L-Ile-Amc, covering its application in high-performance liquid chromatography (HPLC), its significant impact on fluorescence-based assays, and protocols for its management.
Introduction to H-L-Ile-Amc and TFA
H-L-Ile-Amc is a synthetic peptide substrate commonly used for the detection and quantification of aminopeptidase (B13392206) activity. The substrate consists of the amino acid L-isoleucine linked to the fluorescent reporter molecule 7-amino-4-methylcoumarin (B1665955) (AMC). Enzymatic cleavage of the amide bond by an aminopeptidase releases free AMC, which is highly fluorescent and can be monitored to determine enzyme activity.
Trifluoroacetic acid (TFA) is a strong carboxylic acid widely used in peptide chemistry. It is frequently employed as an ion-pairing agent in reverse-phase high-performance liquid chromatography (RP-HPLC) for the purification and analysis of peptides and small molecules.[1][2] TFA is also often present as a counterion in commercially available synthetic peptides, including H-L-Ile-Amc, as a result of its use in the final cleavage and purification steps of solid-phase peptide synthesis.[3][4]
The Role of TFA in HPLC Analysis of H-L-Ile-Amc
TFA is a critical component of the mobile phase in the RP-HPLC analysis of peptides and related compounds like H-L-Ile-Amc. Its primary functions are to act as an ion-pairing agent and to control the pH of the mobile phase.[1][5]
Ion-Pairing Agent: In an acidic mobile phase, the free amino group of H-L-Ile-Amc is protonated, carrying a positive charge. The negatively charged trifluoroacetate (B77799) anion from TFA forms an ion pair with the protonated amino group. This interaction neutralizes the charge, increases the overall hydrophobicity of the molecule, and enhances its retention on the nonpolar stationary phase of the HPLC column. This leads to improved peak shape and resolution.[1][6][7]
pH Control: The addition of TFA to the mobile phase lowers the pH to around 2. This low pH ensures that the ionization state of the analyte is consistent, which is crucial for reproducible chromatographic separation.[1][5] It also suppresses the ionization of residual silanol (B1196071) groups on silica-based columns, minimizing peak tailing.[2]
| Parameter | Typical Value/Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 25 cm) | Hydrophobic stationary phase for peptide separation. |
| Mobile Phase A | 0.1% TFA in Water | Aqueous phase with ion-pairing agent.[4] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic phase with ion-pairing agent for elution.[4] |
| Gradient | 0% to 60% B over 20 minutes | A shallow gradient is often used for good separation of peptides.[4] |
| Flow Rate | 1 mL/min | Standard analytical flow rate. |
| Detection | UV at 220 nm | Wavelength for detecting the peptide backbone.[4] |
| TFA Concentration | 0.1% (v/v) | A typical concentration that provides good peak shape without excessive ion suppression in MS.[5] |
-
Sample Preparation: Dissolve the H-L-Ile-Amc sample in a minimal volume of Mobile Phase A (0.1% aqueous TFA) to a concentration of approximately 1 mg/mL.[4]
-
HPLC System Setup: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Injection: Inject the prepared sample onto the column.
-
Gradient Elution: Run a linear gradient from the initial conditions to a higher concentration of Mobile Phase B (e.g., 60%) over a specified time (e.g., 20 minutes) to elute the compound.
-
Detection: Monitor the column eluent at 220 nm.
-
Data Analysis: Analyze the resulting chromatogram to determine the purity and retention time of H-L-Ile-Amc.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. the role of TFA on Reverse phase chromatography? - Chromatography Forum [chromforum.org]
- 7. Why is trifluoroacetic acid (TFA) used in reverse-phase chromatography for protein purification? | AAT Bioquest [aatbio.com]
H-L-Ile-Amc TFA: A Technical Guide for High-Throughput Screening of Aminopeptidase Activity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the fluorogenic substrate H-L-Ile-Amc TFA (L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate) and its application in high-throughput screening (HTS) for aminopeptidase (B13392206) activity. This document details the substrate's mechanism of action, provides a framework for experimental protocols, and discusses the relevant biological pathways.
Introduction to this compound
This compound is a synthetic fluorogenic substrate used to detect and quantify the activity of certain aminopeptidases. Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. These enzymes play crucial roles in various physiological processes, including protein maturation, peptide degradation, and signal transduction.[1] Dysregulation of aminopeptidase activity has been implicated in numerous diseases, such as cancer, inflammatory disorders, and hypertension, making them attractive targets for drug discovery.[2]
The substrate consists of an L-isoleucine residue linked to the fluorophore 7-amido-4-methylcoumarin (AMC). In its intact form, the molecule is relatively non-fluorescent. Upon enzymatic cleavage of the amide bond between the isoleucine and the AMC moiety by an aminopeptidase, the highly fluorescent AMC is released. The resulting increase in fluorescence intensity is directly proportional to the enzyme's activity and can be monitored in real-time, making it an ideal tool for HTS applications.
Mechanism of Action
The enzymatic cleavage of this compound is a hydrolytic reaction catalyzed by an aminopeptidase. The enzyme recognizes the N-terminal isoleucine residue and cleaves the peptide bond, releasing the free amino acid and the fluorescent reporter molecule, AMC.
Quantitative Data: Kinetic Parameters
The efficiency of an enzyme's activity on a given substrate is characterized by its kinetic parameters, primarily the Michaelis constant (Km) and the maximum velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate.[3][4]
| Enzyme | Substrate | Km (µM) | Vmax (relative units or specific activity) | Reference |
| Aminopeptidase N (porcine kidney) | L-Leucine-p-nitroanilide | - | - | [5] |
| Aminopeptidase (Pseudomonas putida) | L-Leucine-p-nitroanilide | 3020 | 6.71 µmol/mg/min | [2] |
| Dipeptidyl Aminopeptidase (P. distasonis) | Gly-Arg-AMC | 25.6 | 1.25 s⁻¹ (kcat) | [6] |
| Aminopeptidase B (human) | Arg-AMC | - | - | [6] |
| Trypsin (bovine) | Glt-Gly-Arg-AMC | - | - | [6] |
Note: The absence of specific Km and Vmax values for this compound highlights a gap in the current literature and presents an opportunity for further research.
Experimental Protocols for High-Throughput Screening
This section provides a detailed methodology for a typical HTS assay to identify inhibitors of a target aminopeptidase, such as Aminopeptidase N (APN/CD13), using this compound as the substrate. This protocol is designed for a 96-well or 384-well plate format.
Materials and Reagents
-
Enzyme: Purified recombinant or native aminopeptidase (e.g., human APN/CD13).
-
Substrate: this compound stock solution (e.g., 10 mM in DMSO).
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5) containing relevant salts and additives (e.g., NaCl, CaCl2) as required for optimal enzyme activity.
-
Test Compounds: Library of potential inhibitors dissolved in DMSO.
-
Positive Control: A known inhibitor of the target aminopeptidase (e.g., Bestatin for APN).
-
Negative Control: DMSO or assay buffer without any test compound.
-
Microplates: Black, flat-bottom 96-well or 384-well plates suitable for fluorescence measurements.
-
Plate Reader: A fluorescence microplate reader with excitation and emission wavelengths suitable for AMC (Excitation: ~360-380 nm, Emission: ~440-460 nm).
Experimental Workflow
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]
- 4. Enzyme Kinetics 101: Michaelis-Menten Equation and Vmax [synapse.patsnap.com]
- 5. A radiochemical assay for aminopeptidase N - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Commensal Dipeptidyl Aminopeptidase with Specificity for N-terminal Glycine Degrades Human-produced Antimicrobial Peptides In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for H-L-Ile-Amc TFA Aminopeptidase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. Their activity is crucial in various physiological processes, including protein degradation, hormone regulation, and antigen presentation. Consequently, aminopeptidases are significant targets for drug discovery in therapeutic areas such as oncology, immunology, and infectious diseases. The H-L-Ile-Amc (L-Isoleucine-7-amido-4-methylcoumarin) TFA (trifluoroacetate) salt is a fluorogenic substrate designed for the sensitive and continuous measurement of aminopeptidase (B13392206) activity, particularly those with a preference for isoleucine at the N-terminus.
The assay principle is based on the enzymatic hydrolysis of the non-fluorescent H-L-Ile-Amc substrate by an aminopeptidase. This cleavage releases the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) molecule. The rate of increase in fluorescence intensity is directly proportional to the aminopeptidase activity in the sample.
Principle of the Assay
The enzymatic reaction at the core of this assay is the hydrolysis of the amide bond between the L-isoleucine residue and the AMC fluorophore.
Caption: Enzymatic cleavage of H-L-Ile-Amc by aminopeptidase.
Materials and Reagents
-
H-L-Ile-Amc TFA salt
-
Aminopeptidase enzyme (purified or in cell/tissue lysate)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 0.01% BSA (Bovine Serum Albumin)
-
Inhibitor (optional): Bestatin (B1682670) hydrochloride
-
Solvent for substrate and inhibitor: Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black microplate, suitable for fluorescence measurements
-
Fluorescence microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm
Experimental Protocols
Preparation of Reagents
-
Assay Buffer (50 mM Tris-HCl, pH 8.0, 0.01% BSA):
-
Dissolve Tris base in deionized water to a final concentration of 50 mM.
-
Adjust the pH to 8.0 at room temperature using HCl.
-
Add BSA to a final concentration of 0.01% (w/v).
-
Store at 4°C.
-
-
Substrate Stock Solution (10 mM this compound):
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Vortex to ensure complete dissolution.
-
Store in small aliquots at -20°C, protected from light.
-
-
Working Substrate Solution (200 µM):
-
Dilute the 10 mM substrate stock solution 1:50 in Assay Buffer.
-
Prepare this solution fresh on the day of the experiment.
-
-
Enzyme Solution:
-
Prepare a stock solution of the aminopeptidase enzyme in Assay Buffer.
-
The optimal concentration should be determined empirically, aiming for a linear rate of fluorescence increase over the desired assay time.
-
Store on ice during the experiment.
-
-
Inhibitor Stock Solution (1 mM Bestatin):
-
Dissolve bestatin hydrochloride in DMSO to a final concentration of 1 mM.
-
Store in small aliquots at -20°C.
-
Assay Workflow
Caption: A step-by-step workflow for the H-L-Ile-Amc aminopeptidase assay.
Assay Procedure
-
Plate Setup:
-
Add the following to the wells of a 96-well black microplate:
-
Blank wells: 100 µL of Assay Buffer.
-
Control wells (No Inhibitor): 50 µL of Assay Buffer and 50 µL of Enzyme Solution.
-
Inhibitor wells: 50 µL of Inhibitor Solution (at various concentrations) and 50 µL of Enzyme Solution.
-
-
It is recommended to perform all measurements in triplicate.
-
-
Pre-incubation (for inhibition studies):
-
If testing an inhibitor, pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add 100 µL of the 200 µM Working Substrate Solution to all wells to initiate the enzymatic reaction. The final substrate concentration will be 100 µM.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically for 30-60 minutes, with readings taken every 1-2 minutes.
-
Use an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.
-
Data Analysis
-
Blank Subtraction: Subtract the average fluorescence intensity of the blank wells from all other readings.
-
Calculate Reaction Rate: Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time plot. The rate is typically expressed as Relative Fluorescence Units (RFU) per minute.
-
Calculate Percent Inhibition: For inhibitor studies, calculate the percentage of inhibition using the following formula:
% Inhibition = [1 - (V₀ of Inhibitor Well / V₀ of Control Well)] * 100
Data Presentation
The following table presents representative data from an H-L-Ile-Amc aminopeptidase assay in the presence of a known aminopeptidase inhibitor, bestatin.
| Condition | Bestatin Concentration (µM) | Average Reaction Rate (RFU/min) | Standard Deviation | % Inhibition |
| No Inhibitor Control | 0 | 150.2 | 8.5 | 0 |
| Inhibitor | 0.1 | 125.8 | 6.2 | 16.2 |
| Inhibitor | 1 | 80.1 | 4.1 | 46.7 |
| Inhibitor | 10 | 15.3 | 1.8 | 89.8 |
| Inhibitor | 100 | 2.1 | 0.5 | 98.6 |
Troubleshooting
-
High Background Fluorescence:
-
Check the purity of the reagents. The substrate solution should have low intrinsic fluorescence.
-
Ensure the microplate is suitable for fluorescence assays (black plates are recommended to minimize light scatter).
-
-
Non-linear Reaction Rate:
-
The enzyme concentration may be too high, leading to rapid substrate depletion. Reduce the enzyme concentration.
-
The substrate concentration may be too low. Ensure the substrate concentration is at or above the Michaelis constant (Km) for a linear reaction rate.
-
-
Low Signal-to-Noise Ratio:
-
Increase the enzyme concentration.
-
Optimize the gain settings on the fluorescence plate reader.
-
Increase the incubation time, ensuring the reaction remains in the linear range.
-
Application Notes and Protocols for the Use of H-L-Ile-Amc TFA in Microplate Reader Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-L-Ile-Amc TFA (L-Isoleucyl-7-amino-4-methylcoumarin, trifluoroacetate (B77799) salt) is a fluorogenic substrate designed for the sensitive detection of aminopeptidase (B13392206) activity. Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. These enzymes play crucial roles in various physiological processes, including protein maturation, signal transduction, and cellular metabolism. Dysregulation of aminopeptidase activity has been implicated in numerous diseases, such as cancer, making them attractive targets for drug discovery and development.
The use of fluorogenic substrates like H-L-Ile-Amc provides a sensitive and continuous method for measuring enzyme activity. The substrate itself is weakly fluorescent. However, upon enzymatic cleavage by an aminopeptidase, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) is released. The increase in fluorescence intensity over time is directly proportional to the aminopeptidase activity in the sample. This assay is readily adaptable to a microplate format, enabling high-throughput screening of potential enzyme inhibitors or activators.
Principle of the Assay
The assay is based on the enzymatic hydrolysis of the non-fluorescent H-L-Ile-Amc substrate by an aminopeptidase. The cleavage of the amide bond between the isoleucine residue and the AMC moiety liberates the free AMC, which exhibits strong fluorescence. The rate of fluorescence increase is measured over time using a microplate reader, providing a quantitative measure of the enzyme's activity.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Enzymatic cleavage of H-L-Ile-Amc by aminopeptidase.
Caption: Experimental workflow for the aminopeptidase assay.
Materials and Reagents
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Purified enzyme or cell/tissue lysate containing aminopeptidase activity
-
7-Amino-4-methylcoumarin (AMC) standard
-
Black, flat-bottom 96-well microplate
-
Microplate reader with fluorescence detection capabilities
-
Standard laboratory equipment (pipettes, tubes, etc.)
Experimental Protocols
Preparation of Reagents
-
H-L-Ile-Amc Stock Solution (10 mM):
-
Allow the this compound powder to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO.
-
Store the stock solution in aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Assay Buffer:
-
A common assay buffer is 50 mM Tris-HCl, pH 7.5. The optimal buffer composition, pH, and any required cofactors (e.g., Zn²⁺ for metallo-aminopeptidases) should be determined empirically for the specific enzyme being studied.
-
-
AMC Standard Stock Solution (1 mM):
-
Prepare a 1 mM stock solution of AMC in DMSO.
-
Store in aliquots at -20°C, protected from light.
-
-
Enzyme Solution:
-
Dilute the purified enzyme or cell/tissue lysate to the desired concentration in cold Assay Buffer immediately before use. Keep the enzyme solution on ice. The optimal enzyme concentration should be determined to ensure the reaction rate is linear over the desired time course.
-
Assay Protocol in a 96-Well Microplate
-
Prepare AMC Standard Curve:
-
Prepare a series of dilutions of the AMC standard in Assay Buffer in the 96-well plate. A typical concentration range is 0-25 µM.
-
The final volume in each well should be the same as the final assay volume (e.g., 100 µL).
-
-
Set up Assay Wells:
-
In separate wells of the black 96-well plate, add the following components:
-
Blank (Substrate Control): Assay Buffer and H-L-Ile-Amc working solution.
-
Enzyme Control: Enzyme solution and Assay Buffer.
-
Sample Wells: Enzyme solution (or lysate) and Assay Buffer.
-
Inhibitor/Activator Wells (Optional): Enzyme solution, inhibitor/activator, and Assay Buffer.
-
-
The volume of the enzyme/lysate and buffer should be such that the final volume after adding the substrate is 100 µL (or the desired final volume).
-
-
Pre-incubation:
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes to allow the temperature to equilibrate.
-
-
Initiate the Reaction:
-
Prepare the H-L-Ile-Amc working solution by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 2X the final assay concentration). A typical starting final concentration is 10-100 µM.
-
Add the H-L-Ile-Amc working solution to all wells (except the AMC standard curve wells) to initiate the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately place the plate in the microplate reader, pre-set to the assay temperature.
-
Measure the fluorescence intensity in kinetic mode at an excitation wavelength of 340-380 nm and an emission wavelength of 440-460 nm.
-
Record readings every 1-2 minutes for a period of 30-60 minutes.
-
Data Analysis
-
Background Subtraction: Subtract the fluorescence signal of the blank (substrate control) from all other readings.
-
AMC Standard Curve: Plot the fluorescence intensity of the AMC standards against their known concentrations. Perform a linear regression to obtain the slope of the standard curve (RFU/µM).
-
Calculate Reaction Velocity: For each sample, determine the rate of reaction (V) by calculating the slope of the linear portion of the fluorescence versus time plot (ΔRFU/Δt).
-
Determine Enzyme Activity: Convert the reaction velocity from RFU/min to µmol/min (or another suitable unit) using the slope of the AMC standard curve.
Data Presentation
| Parameter | Recommended Range/Value | Notes |
| Excitation Wavelength | 340 - 380 nm | Optimal wavelength may vary slightly depending on the instrument. |
| Emission Wavelength | 440 - 460 nm | |
| H-L-Ile-Amc Concentration | 10 - 100 µM | Should be optimized for the specific enzyme and may be close to or below the Km. |
| Enzyme Concentration | Variable | Should be optimized to ensure a linear reaction rate. |
| Assay Buffer | 50 mM Tris-HCl, pH 7.5 | Optimal buffer conditions should be determined for the enzyme of interest. |
| Assay Temperature | 37°C | Can be adjusted based on the optimal temperature for the enzyme. |
| Stock Solution Solvent | DMSO | Ensure the final DMSO concentration in the assay is low (<1%) to avoid enzyme inhibition. |
| Microplate Type | Black, flat-bottom | Minimizes background fluorescence and light scattering. |
Troubleshooting and Considerations
-
High Background Fluorescence: This can be caused by autohydrolysis of the substrate. Prepare fresh substrate solutions and store them properly. Ensure the purity of the substrate.
-
Non-linear Reaction Rate: This may be due to substrate depletion or enzyme instability. Optimize the enzyme and substrate concentrations.
-
Solubility: this compound is generally soluble in DMSO. If precipitation is observed upon dilution in aqueous buffer, vortexing or sonication may be required. The final concentration of DMSO in the assay should be kept low (typically ≤1%) as it can inhibit some enzymes.
-
Inner Filter Effect: At high substrate or product concentrations, the fluorescence signal may be quenched. If this is suspected, dilute the sample and re-measure.
References
Application Notes and Protocols for H-L-Ile-Amc TFA in Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-L-Ile-Amc TFA (L-Isoleucyl-L-Leucine-7-amido-4-methylcoumarin trifluoroacetate) is a fluorogenic substrate designed for the sensitive and continuous measurement of aminopeptidase (B13392206) activity. Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. This substrate is particularly useful for studying the kinetics of enzymes that exhibit a preference for cleaving after neutral amino acids, such as Leucine (B10760876) and Isoleucine.
The principle of the assay is based on the release of the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) upon enzymatic hydrolysis of the amide bond linking it to the dipeptide. The increase in fluorescence intensity over time is directly proportional to the enzyme's activity, allowing for the determination of key kinetic parameters.
Target Enzymes
Based on the substrate's peptide sequence (Isoleucyl-Leucine), the primary target enzymes for this compound are:
-
Leucine Aminopeptidases (LAPs): A group of metalloenzymes that show a strong preference for cleaving N-terminal leucine residues, but also hydrolyze other neutral amino acids.
-
Aminopeptidase N (APN/CD13): A membrane-bound zinc metallopeptidase with broad substrate specificity, known to cleave N-terminal neutral amino acids. APN is a multifunctional protein involved in peptide metabolism, cell adhesion, and signal transduction.
Data Presentation: Comparative Kinetic Parameters
| Enzyme | Substrate | Km (µM) | Vmax (relative units) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Inhibitor | Ki (nM) |
| Aminopeptidase N (Human) | Ala-AMC | 50 | N/A | N/A | N/A | Bestatin | 200 |
| Leu-pNA | 210 | N/A | N/A | N/A | Amastatin | 50 | |
| Leucine Aminopeptidase (Bovine Lens) | Leu-β-naphthylamide | 26,200 | 8.3 IU/ml | N/A | N/A | Bestatin | N/A |
| Leu-pNA | N/A | N/A | N/A | N/A | Puromycin | N/A |
Note: "N/A" indicates that the data was not available in the cited sources. The values presented are for illustrative purposes and will vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Determination of Michaelis-Menten Constants (Km and Vmax)
This protocol outlines the steps to determine the Km and Vmax of an aminopeptidase using this compound.
Materials:
-
Purified Aminopeptidase N or Leucine Aminopeptidase
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
DMSO (for dissolving the substrate)
-
96-well black microplate
-
Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm
Procedure:
-
Prepare Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM.
-
Prepare Serial Dilutions of Substrate: Prepare a series of dilutions of the substrate stock solution in Assay Buffer. The final concentrations in the assay should typically range from 0.1 to 10 times the expected Km.
-
Prepare Enzyme Solution: Dilute the purified enzyme in Assay Buffer to a working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 10-15 minutes.
-
Set up the Assay Plate:
-
Add 50 µL of each substrate dilution to triplicate wells of the 96-well plate.
-
Include a "no enzyme" control for each substrate concentration to measure background fluorescence.
-
Include a "no substrate" control to measure any intrinsic enzyme fluorescence.
-
-
Initiate the Reaction: Add 50 µL of the enzyme solution to each well to start the reaction.
-
Measure Fluorescence: Immediately place the plate in the fluorescence reader, pre-set to the desired temperature (e.g., 37°C). Measure the fluorescence intensity every 60 seconds for 15-30 minutes.
-
Data Analysis:
-
Subtract the background fluorescence from the raw fluorescence data.
-
For each substrate concentration, determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Plot V₀ against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Km and Vmax.
-
Protocol 2: Inhibitor Screening Assay
This protocol is designed to screen for inhibitors of aminopeptidase activity using this compound.
Materials:
-
All materials from Protocol 1
-
Putative inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Prepare Reagents: Prepare the substrate and enzyme solutions as described in Protocol 1. The substrate concentration should be at or near the Km value for optimal sensitivity.
-
Prepare Inhibitor Dilutions: Prepare a series of dilutions of the inhibitor compounds.
-
Set up the Assay Plate:
-
Add 40 µL of Assay Buffer to each well.
-
Add 10 µL of each inhibitor dilution to triplicate wells.
-
Include a "no inhibitor" control (vehicle control, e.g., DMSO).
-
Include a "no enzyme" control.
-
-
Pre-incubation: Add 50 µL of the enzyme solution to each well and incubate the plate at the desired temperature for a set period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the Reaction: Add 10 µL of the this compound substrate solution to each well.
-
Measure Fluorescence: Immediately measure the fluorescence intensity over time as described in Protocol 1.
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
To determine the inhibition constant (Ki) and the mode of inhibition, the assay should be repeated with varying concentrations of both the substrate and the inhibitor.
-
Visualizations
Caption: Experimental workflow for enzyme kinetic analysis.
Caption: Aminopeptidase N and the MAPK signaling pathway.
Caption: Aminopeptidase N and the PI3K/Akt signaling pathway.
Application Notes and Protocols for Detecting Aminopeptidase Activity in Cell Lysates using H-L-Ile-Amc TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides.[1][2] These enzymes are crucial in a variety of biological processes, including protein maturation, signal transduction, and cellular regulation.[2] Notably, aminopeptidases like Aminopeptidase (B13392206) N (CD13) are involved in modulating the activity of various hormones, cytokines, and chemokines, making them significant targets in inflammatory disorders and cancer.[3][4] The fluorogenic substrate H-L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate (B77799) (H-L-Ile-Amc TFA) provides a sensitive tool for detecting and quantifying the activity of aminopeptidases that exhibit a preference for cleaving N-terminal isoleucine residues.[2][5] This document provides detailed protocols for utilizing this compound to measure aminopeptidase activity in cell lysates.
Principle of the Assay
The assay is based on the enzymatic hydrolysis of the non-fluorescent substrate H-L-Ile-Amc by aminopeptidases present in the cell lysate. Upon cleavage of the amide bond between L-Isoleucine and 7-amido-4-methylcoumarin (AMC), the highly fluorescent AMC molecule is released. The resulting increase in fluorescence intensity can be monitored over time and is directly proportional to the aminopeptidase activity in the sample.
Data Presentation
Quantitative Assay Parameters
The following table summarizes typical ranges for quantitative parameters in an aminopeptidase activity assay using this compound. Optimal conditions should be determined empirically for each specific experimental setup.
| Parameter | Recommended Range | Notes |
| Substrate Concentration | 10 - 100 µM | Should be optimized based on the Michaelis-Menten constant (Km) of the target enzyme. |
| Cell Lysate Protein | 10 - 100 µ g/well | The optimal amount should yield a linear reaction rate within the desired assay time. |
| Incubation Time | 15 - 60 minutes | Should be within the linear range of the reaction. |
| Incubation Temperature | 25 - 37 °C | Optimal temperature may vary depending on the specific aminopeptidase. |
| Excitation Wavelength | 360 - 380 nm | For released AMC.[6] |
| Emission Wavelength | 440 - 460 nm | For released AMC.[6] |
Representative Aminopeptidase Inhibitors
This table lists common inhibitors that can be used to confirm the specificity of the aminopeptidase activity. The IC50 values should be determined experimentally.
| Inhibitor | Target Aminopeptidases | Typical Working Concentration |
| Bestatin | Broad-spectrum aminopeptidase inhibitor | 1 - 100 µM |
| Actinonin | Aminopeptidase N (CD13) and others | 1 - 50 µM |
| Amastatin | Aminopeptidase A and Leucine Aminopeptidase | 1 - 50 µM |
| Puromycin | Puromycin-sensitive aminopeptidases | 1 - 200 µM |
Experimental Protocols
Preparation of Cell Lysates
This protocol provides a general method for preparing cell lysates suitable for enzyme activity assays. All steps should be performed on ice to minimize protein degradation.[7]
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., RIPA buffer, or 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% Triton X-100)
-
Protease Inhibitor Cocktail
-
Microcentrifuge tubes, pre-chilled
-
Cell scraper (for adherent cells)
-
Refrigerated microcentrifuge
Protocol for Adherent Cells:
-
Wash the cell culture dish with ice-cold PBS to remove residual media.
-
Aspirate the PBS and add an appropriate volume of ice-cold Lysis Buffer containing freshly added protease inhibitors.
-
Scrape the cells from the surface of the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA or Bradford assay).
-
The lysate can be used immediately or stored in aliquots at -80°C. Avoid repeated freeze-thaw cycles.[7]
Protocol for Suspension Cells:
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer with freshly added protease inhibitors.
-
Proceed from step 4 of the protocol for adherent cells.
Fluorometric Aminopeptidase Activity Assay
This protocol describes the measurement of aminopeptidase activity in cell lysates using this compound in a 96-well plate format.
Materials:
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Cell lysate
-
AMC standard (for generating a standard curve)
-
Black, flat-bottom 96-well microplate
-
Fluorometric microplate reader
Protocol:
-
Prepare AMC Standard Curve:
-
Prepare a stock solution of AMC in Assay Buffer.
-
Perform serial dilutions of the AMC stock solution in Assay Buffer to create a range of standards (e.g., 0 to 50 µM).
-
Add 100 µL of each standard dilution to separate wells of the 96-well plate.
-
-
Prepare Reaction Wells:
-
In separate wells, add a volume of cell lysate (containing 10-100 µg of protein) and adjust the total volume to 50 µL with Assay Buffer.
-
Prepare a "no enzyme" control well containing 50 µL of Assay Buffer instead of cell lysate to measure background fluorescence.
-
If using inhibitors, pre-incubate the cell lysate with the inhibitor for 15-30 minutes at the desired temperature before adding the substrate.
-
-
Initiate the Enzymatic Reaction:
-
Prepare a working solution of this compound in Assay Buffer (e.g., 2X the final desired concentration).
-
Start the reaction by adding 50 µL of the this compound working solution to each well, bringing the total volume to 100 µL.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorometric microplate reader pre-set to the desired temperature (e.g., 37°C).
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 15-60 minutes, using an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.[6]
-
-
Data Analysis:
-
Plot the fluorescence intensity of the AMC standards against their concentrations to generate a standard curve.
-
Calculate the rate of the enzymatic reaction (change in fluorescence per unit time) from the linear portion of the kinetic curve for each sample.
-
Subtract the rate of the "no enzyme" control from the sample rates to correct for background fluorescence.
-
Convert the corrected rates from fluorescence units per minute to moles of AMC released per minute using the slope of the AMC standard curve.
-
Express the aminopeptidase activity as units per mg of protein, where one unit is defined as the amount of enzyme that releases 1 µmole of AMC per minute.
-
Visualizations
Caption: Experimental workflow for detecting aminopeptidase activity.
Caption: Role of Aminopeptidase N (CD13) in signaling.
References
- 1. scbt.com [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CD13/aminopeptidase N is a potential therapeutic target for inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ANPEP alanyl aminopeptidase, membrane [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Unveiling the Catalytic Mechanism of a Processive Metalloaminopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pnas.org [pnas.org]
Application Notes and Protocols for Live-Cell Imaging with H-L-Ile-Amc TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-L-Ile-Amc TFA (L-Isoleucyl-L-Leucyl-L-Glutamyl-L-Histidyl-7-amino-4-methylcoumarin trifluoroacetate) is a highly sensitive and specific fluorogenic substrate for caspase-9. Caspase-9 is an initiator caspase that plays a critical role in the intrinsic (mitochondrial) pathway of apoptosis. Upon activation, caspase-9 cleaves downstream effector caspases, leading to the execution of programmed cell death.
These application notes provide a comprehensive guide for utilizing this compound in live-cell imaging to monitor caspase-9 activity in real-time. The protocols are designed for researchers in cell biology, cancer research, and drug discovery to study the mechanisms of apoptosis and to screen for compounds that modulate this pathway.
Principle of Detection:
The H-L-Ile-Amc substrate is comprised of a tetrapeptide sequence (ILE-LEHD) recognized by caspase-9, linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the substrate is non-fluorescent. Upon cleavage by active caspase-9 at the aspartate residue, the AMC fluorophore is released, resulting in a significant increase in fluorescence that can be detected and quantified. This allows for the dynamic measurement of caspase-9 activation within living cells.
Data Presentation
Quantitative Data Summary
| Parameter | Value | Reference |
| Substrate Specificity | Caspase-9 | [General knowledge] |
| Fluorophore | 7-amino-4-methylcoumarin (AMC) | [General knowledge] |
| Excitation Wavelength (Max) | 340-360 nm | [1] |
| Emission Wavelength (Max) | 440-460 nm | [1] |
| Recommended Stock Solution | 10 mM in DMSO | [2] |
| Typical Working Concentration | 10-50 µM | [2] |
Kinetic Parameters of a Similar Caspase-9 Substrate (Ac-LEHD-AFC)
| Parameter | Value |
| Kcat/KM | (12.8 ± 1.1) x 10⁴ µM⁻¹s⁻¹ |
Note: AFC (7-amino-4-trifluoromethylcoumarin) is a different fluorophore with similar cleavage-dependent fluorescence.
Signaling Pathway
The diagram below illustrates the intrinsic pathway of apoptosis, highlighting the central role of caspase-9 activation.
Caption: Intrinsic apoptosis pathway leading to caspase-9 activation.
Experimental Protocols
Protocol 1: Preparation of Reagents
1.1 this compound Stock Solution (10 mM):
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of sterile, anhydrous DMSO to the vial to achieve a final concentration of 10 mM.
-
Vortex briefly to ensure the substrate is fully dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
1.2 Cell Culture Medium:
-
Use the appropriate complete cell culture medium for your cell line of interest, supplemented with serum and antibiotics as required.
1.3 Apoptosis Inducer:
-
Prepare a stock solution of your chosen apoptosis-inducing agent (e.g., staurosporine, etoposide) at a concentration suitable for your experimental design.
Protocol 2: Live-Cell Imaging of Caspase-9 Activity
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
2.1 Cell Seeding:
-
Seed cells in a suitable imaging vessel (e.g., glass-bottom dish, 96-well imaging plate) at a density that will result in 50-70% confluency at the time of imaging.
-
Incubate the cells overnight under standard culture conditions (e.g., 37°C, 5% CO2) to allow for attachment.
2.2 Induction of Apoptosis:
-
Treat the cells with the desired concentration of the apoptosis-inducing agent.
-
Include appropriate controls:
-
Untreated Control: Cells treated with vehicle (e.g., DMSO) only.
-
Positive Control: Cells treated with a known potent inducer of apoptosis.
-
Inhibitor Control (Optional): Cells pre-treated with a caspase-9 inhibitor (e.g., Z-LEHD-FMK) before the addition of the apoptosis inducer.
-
2.3 Substrate Loading and Imaging:
-
Prepare the H-L-Ile-Amc working solution by diluting the 10 mM stock solution in pre-warmed complete cell culture medium to a final concentration of 10-50 µM.
-
Remove the medium from the cells and replace it with the medium containing the H-L-Ile-Amc working solution.
-
Incubate the cells for 15-30 minutes at 37°C to allow for substrate uptake.
-
Transfer the imaging vessel to a live-cell imaging system equipped with environmental control (37°C, 5% CO2).
-
Acquire images using a fluorescence microscope with the appropriate filter set for AMC (Excitation: ~350 nm, Emission: ~450 nm).
-
For kinetic studies, acquire images at regular time intervals (e.g., every 15-30 minutes) over the desired experimental duration.
2.4 Data Analysis:
-
Quantify the fluorescence intensity of individual cells or the entire field of view over time using image analysis software (e.g., ImageJ/Fiji, CellProfiler).
-
Normalize the fluorescence intensity to the cell number or a background region.
-
Plot the change in fluorescence intensity over time to visualize the kinetics of caspase-9 activation.
Experimental Workflow
The following diagram outlines the general workflow for a live-cell imaging experiment to measure caspase-9 activity.
Caption: General workflow for live-cell imaging of caspase-9 activity.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background Fluorescence | - Substrate degradation- Autofluorescence of cells or medium | - Prepare fresh substrate solution for each experiment.- Store stock solution properly at -20°C, protected from light.- Image cells in phenol (B47542) red-free medium.- Acquire a background image before adding the substrate and subtract it during analysis. |
| Low or No Signal | - Ineffective apoptosis induction- Low caspase-9 activity- Insufficient substrate concentration or incubation time- Incorrect filter set | - Confirm apoptosis induction using an alternative method (e.g., Annexin V staining).- Increase the concentration of the apoptosis inducer or the treatment time.- Optimize the substrate concentration and incubation time.- Ensure the use of appropriate filters for AMC fluorescence. |
| Cell Death/Toxicity | - High concentration of substrate or vehicle (DMSO)- Phototoxicity from excessive light exposure | - Perform a dose-response curve to determine the optimal, non-toxic substrate concentration.- Keep the final DMSO concentration below 0.1%.- Minimize light exposure by reducing the illumination intensity and/or the frequency of image acquisition. |
Safety Precautions
-
This compound is for research use only.
-
The trifluoroacetic acid (TFA) salt can be corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[3][4]
-
DMSO is a solvent that can facilitate the absorption of other chemicals through the skin. Handle with care.
-
Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.[3][4]
References
Application Notes and Protocols for Preparing H-L-Ile-Amc TFA Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-L-Ile-Amc TFA (L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate) is a fluorogenic substrate for various aminopeptidases. Upon enzymatic cleavage of the isoleucine residue, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) is released. The resulting increase in fluorescence can be monitored to determine enzyme activity. Accurate preparation of a stock solution is critical for obtaining reliable and reproducible results in enzyme assays. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Quantitative Data Summary
For consistent experimental outcomes, it is essential to use precise measurements and understand the key properties of this compound. The following table summarizes the critical quantitative data for this compound.
| Property | Value | Source(s) |
| Chemical Name | L-Isoleucine 7-amido-4-methylcoumarin trifluoroacetate (B77799) salt | [1] |
| Molecular Formula | C₁₈H₂₁F₃N₂O₅ | [1] |
| Molecular Weight | 402.37 g/mol | [1][2] |
| Appearance | White to off-white powder | |
| Recommended Storage (Solid) | -20°C | [1] |
| Recommended Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | [3] |
| Recommended Stock Concentration | 10 mM | [4] |
| Storage of Stock Solution | -20°C (short-term) or -80°C (long-term) | [3] |
| Excitation Wavelength (AMC) | ~360-380 nm | |
| Emission Wavelength (AMC) | ~440-460 nm |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in anhydrous DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Pre-treatment: Before opening, centrifuge the vial of this compound to ensure all the powder is at the bottom of the vial. This is especially important for small quantities.
-
Calculation: Calculate the required volume of anhydrous DMSO to prepare a 10 mM stock solution. To prepare 1 mL of a 10 mM stock solution, you will need to dissolve 4.02 mg of this compound in 1 mL of anhydrous DMSO.
-
Calculation: (10 mmol/L) * (1 L / 1000 mL) * (402.37 g/mol ) * (1000 mg/g) = 4.02 mg/mL
-
-
Dissolution: Carefully add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Securely cap the vial and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particulates. If dissolution is difficult, gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes.[3] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). When needed, thaw a single aliquot for use.
Protocol 2: General Aminopeptidase (B13392206) Activity Assay
This protocol provides a general workflow for an aminopeptidase activity assay using the prepared this compound stock solution. This protocol should be optimized for the specific enzyme and experimental conditions.
Materials:
-
10 mM this compound stock solution in DMSO
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
Enzyme solution (e.g., purified enzyme or cell lysate)
-
Inhibitor (optional, for specificity control)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Working Solutions:
-
Dilute the 10 mM this compound stock solution in assay buffer to the desired final working concentration (e.g., 100 µM). It is important to keep the final DMSO concentration in the assay low (typically ≤1%) to avoid solvent effects on enzyme activity.
-
Prepare the enzyme solution in assay buffer to the desired concentration.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
Enzyme solution or control (buffer or heat-inactivated enzyme)
-
Inhibitor or vehicle control (optional)
-
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes) to allow the enzyme and inhibitor to interact.
-
-
Initiate the Reaction:
-
Add the this compound working solution to each well to start the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence microplate reader pre-set to the appropriate temperature.
-
Measure the increase in fluorescence intensity over time (kinetic mode) at an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm.
-
-
Data Analysis:
-
Determine the rate of the reaction (increase in fluorescence per unit of time) from the linear portion of the kinetic curve.
-
The enzyme activity can be calculated from a standard curve of free AMC.
-
Visualizations
Caption: Workflow for this compound stock preparation and use in an enzyme assay.
Caption: Enzymatic cleavage of H-L-Ile-Amc to produce a fluorescent signal.
References
Application Notes and Protocols for H-L-Ile-Amc TFA in Drug Discovery Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-L-Ile-Amc TFA (L-Isoleucyl-7-amido-4-methylcoumarin trifluoroacetate) is a fluorogenic substrate extensively utilized in drug discovery for the screening and characterization of inhibitors targeting certain proteases, particularly aminopeptidases. This substrate is composed of the dipeptide Isoleucyl-Leucine linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the substrate is non-fluorescent. However, upon enzymatic cleavage of the amide bond between the dipeptide and the AMC moiety by a target enzyme, the highly fluorescent AMC is released. The resulting increase in fluorescence intensity is directly proportional to the enzyme's activity, providing a sensitive and continuous method for monitoring enzymatic reactions.
The primary target for this compound is Aminopeptidase (B13392206) N (APN), also known as CD13. APN is a zinc-dependent metalloprotease that plays a crucial role in various physiological and pathological processes, including cell migration, angiogenesis, and tumor invasion.[1][2] Its overexpression in various cancers has made it an attractive target for the development of novel anti-cancer therapeutics.[1][2]
These application notes provide a comprehensive guide to utilizing this compound in drug discovery screening campaigns aimed at identifying inhibitors of Aminopeptidase N.
Mechanism of Action
The enzymatic assay using this compound is based on the principle of fluorescence resonance energy transfer (FRET) quenching and dequenching. The intact substrate has a low quantum yield. When the target aminopeptidase, such as APN, cleaves the peptide bond between the isoleucine residue and the AMC group, the liberated 7-amino-4-methylcoumarin exhibits a significant increase in fluorescence upon excitation at its optimal wavelength. This change in fluorescence can be monitored over time to determine the rate of the enzymatic reaction.
Data Presentation
Quantitative data from enzymatic assays are crucial for evaluating the potency and efficacy of potential inhibitors. The following tables summarize key kinetic parameters for this compound and the inhibitory activities of known Aminopeptidase N inhibitors.
Table 1: Kinetic Parameters for Aminopeptidase N with a Related Fluorogenic Substrate
| Substrate | Enzyme | Km (µM) | Vmax (relative units) | Source |
| L-Leucine-7-amido-4-methylcoumarin | Aminopeptidase N (porcine kidney) | 45 | Not Reported | [3] |
Table 2: Inhibitory Activity (IC50) of Known Aminopeptidase N Inhibitors
| Inhibitor | Enzyme Source | Substrate | IC50 | Reference |
| Bestatin | Porcine Kidney Microsomal APN | L-Leucine-p-nitroanilide | 3-5 µM | [4] |
| Bestatin | Leucine Aminopeptidase | Not Specified | 20 nM | |
| Bestatin | Aminopeptidase N | Not Specified | 16.9 µM | [5] |
| Actinonin | Aminopeptidase N | Not Specified | Not Specified (Potent Inhibitor) | [3] |
Experimental Protocols
High-Throughput Screening (HTS) Protocol for Aminopeptidase N Inhibitors
This protocol is designed for a 384-well plate format suitable for automated high-throughput screening.
Materials and Reagents:
-
Enzyme: Recombinant Human Aminopeptidase N (CD13)
-
Substrate: this compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Test Compounds: Library of small molecules dissolved in DMSO
-
Positive Control: Bestatin or Actinonin
-
Negative Control: DMSO
-
Plates: 384-well, black, flat-bottom plates
-
Instrumentation: Fluorometric microplate reader with excitation at ~380 nm and emission at ~460 nm.
Experimental Workflow:
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of test compounds in 100% DMSO.
-
Using an acoustic liquid handler or a pin tool, transfer a small volume (e.g., 50 nL) of the compound solutions into the wells of a 384-well assay plate.
-
For negative control wells, transfer 50 nL of DMSO.
-
For positive control wells, transfer 50 nL of a known APN inhibitor (e.g., Bestatin) at a concentration that gives >80% inhibition.
-
-
Enzyme Preparation and Dispensing:
-
Prepare a working solution of Aminopeptidase N in assay buffer. The final concentration should be optimized to provide a robust signal-to-background ratio within the linear range of the assay.
-
Dispense 10 µL of the enzyme solution into each well of the assay plate containing the compounds.
-
-
Pre-incubation:
-
Incubate the plate at room temperature for 15 minutes to allow for the interaction between the compounds and the enzyme.
-
-
Substrate Addition and Signal Detection:
-
Prepare a working solution of this compound in assay buffer. The final concentration should be at or near the Km value for the enzyme to ensure sensitivity to competitive inhibitors.
-
Dispense 10 µL of the substrate solution into each well to initiate the enzymatic reaction.
-
Immediately transfer the plate to a fluorometric microplate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity kinetically over a period of 15-30 minutes at room temperature.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Determine the percent inhibition for each test compound using the following formula: % Inhibition = [1 - (Ratesample - Ratebackground) / (Ratenegative control - Ratebackground)] * 100
-
For compounds showing significant inhibition, perform dose-response experiments and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Signaling Pathway
Aminopeptidase N (CD13) is implicated in various signaling pathways that are crucial for cancer progression, including those involving MAPK and PI3K. Inhibition of APN can disrupt these pathways, leading to reduced cell proliferation, migration, and angiogenesis.
Conclusion
This compound is a robust and sensitive fluorogenic substrate for the high-throughput screening of Aminopeptidase N inhibitors. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists in the field of drug discovery to establish and validate screening assays targeting this important cancer-related enzyme. The detailed methodologies and representative data will aid in the identification and characterization of novel therapeutic agents with the potential to modulate APN activity and impact cancer progression.
References
- 1. researchgate.net [researchgate.net]
- 2. Ac-Leu-AMC | AAT Bioquest [aatbio.com]
- 3. Aminopeptidase N - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel aminopeptidase N/CD13 inhibitor selectively targets an endothelial form of CD13 after coupling to proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for H-L-Ile-Amc TFA in Inhibitor Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-L-Ile-Amc TFA (L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate (B77799) salt) is a fluorogenic substrate designed for the detection and characterization of aminopeptidase (B13392206) activity. Aminopeptidases are a class of proteolytic enzymes that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. These enzymes play crucial roles in a variety of physiological processes, including protein maturation, signal transduction, and cellular metabolism.[1] Dysregulation of aminopeptidase activity has been implicated in numerous diseases, making them attractive targets for therapeutic intervention.
This document provides detailed application notes and protocols for the use of this compound in enzymatic assays for the screening of potential inhibitors. The core principle of this assay is the enzymatic hydrolysis of the amide bond between L-isoleucine and the fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its conjugated form, the fluorescence of AMC is quenched. Upon cleavage by an aminopeptidase, the free AMC molecule is released, resulting in a significant increase in fluorescence that can be monitored in real-time.[2] This fluorescence signal is directly proportional to the enzymatic activity.
Product Information
| Property | Value |
| Full Chemical Name | L-Isoleucine 7-amido-4-methylcoumarin trifluoroacetate salt |
| Synonyms | H-Ile-AMC TFA, Isoleucine-AMC TFA |
| Molecular Formula | C₁₆H₂₀N₂O₃·CF₃COOH |
| Molecular Weight | 402.37 g/mol |
| CAS Number | 191723-68-9 |
| Appearance | Solid |
| Solubility | Soluble in methanol (B129727) and DMSO.[3] |
| Storage | Store at -20°C.[3] |
Principle of the Assay
The enzymatic reaction at the heart of the inhibitor screening assay is the cleavage of the H-L-Ile-Amc substrate by an aminopeptidase. This process liberates the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule. The rate of this reaction can be monitored by measuring the increase in fluorescence over time. In the presence of an inhibitor, the rate of AMC release will be reduced, providing a quantitative measure of the inhibitor's potency.
Quantitative Data
Table 1: Michaelis-Menten Constants (Km) for Various Aminopeptidase Substrates
| Enzyme | Substrate | Km (µM) |
| Aminopeptidase N (porcine kidney) | L-Leucine-p-nitroanilide | 800 |
| Leucine Aminopeptidase (porcine kidney) | L-Leucine-p-nitroanilide | 80 |
Note: Data for p-nitroanilide substrates are provided for comparative purposes. Km values for AMC substrates may differ.
Table 2: Photophysical Properties of 7-Amino-4-methylcoumarin (AMC)
| Property | Wavelength (nm) |
| Excitation Maximum | 340-380 |
| Emission Maximum | 440-460 |
Experimental Protocols
Due to the isoleucine residue in this compound, this substrate is likely to be processed by aminopeptidases with a preference for large, hydrophobic amino acids at the N-terminus, such as Leucine Aminopeptidase (LAP) and Aminopeptidase N (CD13). Below are generalized protocols for inhibitor screening assays with these enzymes, which can be adapted for this compound.
General Workflow for Inhibitor Screening
Protocol 1: Leucine Aminopeptidase (LAP) Inhibitor Screening Assay
This protocol is adapted for a 96-well plate format.
1. Materials and Reagents
-
This compound
-
Leucine Aminopeptidase (e.g., from porcine kidney)
-
LAP Assay Buffer: 50 mM Tris-HCl, pH 8.5, containing 5 mM MgCl₂
-
Test inhibitors
-
7-Amino-4-methylcoumarin (AMC) standard
-
DMSO (for dissolving substrate, inhibitors, and AMC standard)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
2. Reagent Preparation
-
LAP Assay Buffer: Prepare a 50 mM Tris-HCl solution, adjust the pH to 8.5 at 37°C, and add MgCl₂ to a final concentration of 5 mM.
-
This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in anhydrous DMSO. Store at -20°C, protected from light.
-
Working Substrate Solution: Dilute the 10 mM stock solution to the desired final concentration (e.g., 2X the final assay concentration) in LAP Assay Buffer. The optimal concentration should be determined experimentally, typically around the Km value.
-
LAP Enzyme Solution: Prepare a working solution of LAP in LAP Assay Buffer. The optimal concentration should be determined to yield a linear reaction rate for the duration of the assay.
-
Inhibitor Solutions: Prepare a series of dilutions of the test inhibitors in DMSO. Further dilute in LAP Assay Buffer to the desired concentrations.
-
AMC Standard Stock Solution (1 mM): Dissolve AMC in DMSO.
-
AMC Standard Curve: Prepare a series of dilutions of the AMC standard stock solution in LAP Assay Buffer.
3. Assay Procedure
-
Prepare the 96-well plate:
-
Blank wells: Add assay buffer only.
-
Negative control wells (no inhibitor): Add enzyme solution and assay buffer.
-
Positive control wells (known inhibitor): Add enzyme solution and a known LAP inhibitor.
-
Test wells: Add enzyme solution and the test inhibitors at various concentrations.
-
-
Pre-incubation: Add 50 µL of the enzyme solution to the appropriate wells. Then, add 25 µL of the inhibitor or vehicle control solutions. Mix gently and pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction: Add 25 µL of the working substrate solution to all wells to start the reaction. The final volume in each well should be 100 µL.
-
Fluorescence measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically over 30-60 minutes, with readings every 1-2 minutes. Use an excitation wavelength of 368 nm and an emission wavelength of 460 nm.[4] Alternatively, for endpoint assays, incubate the plate for a fixed time (e.g., 30 minutes) and then measure the final fluorescence.
4. Data Analysis
-
AMC Standard Curve: Plot the fluorescence intensity of the AMC standards against their concentrations. Perform a linear regression to obtain the slope, which represents the fluorescence units per mole of AMC.
-
Calculate Reaction Velocity: Determine the rate of the enzymatic reaction (V) from the linear portion of the kinetic curve for each well. Convert the rate from fluorescence units per minute to moles of AMC released per minute using the slope from the standard curve.
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] * 100
-
-
Determine IC₅₀ Values: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Protocol 2: Aminopeptidase N (CD13) Inhibitor Screening Assay
This protocol is adapted for a 96-well plate format.
1. Materials and Reagents
-
This compound
-
Recombinant human Aminopeptidase N (CD13)
-
APN Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Test inhibitors
-
Bestatin (a known APN inhibitor, for positive control)
-
7-Amino-4-methylcoumarin (AMC) standard
-
DMSO
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
2. Reagent Preparation
-
APN Assay Buffer: Prepare a 50 mM Tris-HCl solution and adjust the pH to 7.4 at 37°C.
-
This compound Stock Solution (10 mM): Dissolve in anhydrous DMSO.
-
Working Substrate Solution: Dilute the stock solution in APN Assay Buffer.
-
APN Enzyme Solution: Prepare a working solution of APN in APN Assay Buffer.
-
Inhibitor and AMC Standard Solutions: Prepare as described in Protocol 1.
3. Assay Procedure
-
Plate setup: Similar to Protocol 1, prepare wells for blanks, negative controls, positive controls (with Bestatin), and test inhibitors.
-
Pre-incubation: Add 50 µL of the APN enzyme solution to the appropriate wells, followed by 25 µL of the inhibitor or vehicle solutions. Pre-incubate at 37°C for 10-15 minutes.
-
Reaction initiation: Add 25 µL of the working substrate solution to each well.
-
Fluorescence measurement: Measure the fluorescence kinetically or as an endpoint at Ex/Em = 384/502 nm.[5]
4. Data Analysis
Follow the same data analysis steps as outlined in Protocol 1 to determine the percent inhibition and IC₅₀ values for the test compounds against Aminopeptidase N.
Signaling Pathway
Aminopeptidase N (CD13) is a cell-surface metalloprotease that is involved in various cellular processes, including angiogenesis. Its inhibition can disrupt these pathways, making it a target for anti-cancer therapies.
References
- 1. Establishment of a screening protocol for identification of aminopeptidase N inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. creative-enzymes.com [creative-enzymes.com]
- 4. Leucine Aminopeptidase (LAP) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]
- 5. abcam.cn [abcam.cn]
Application of H-L-Ile-Amc TFA in Food Microbiology: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rapid and accurate detection of microbial contamination is paramount in the food industry to ensure product safety and quality. Traditional microbiological methods, while reliable, are often time-consuming, delaying critical decisions regarding product release or recall. Fluorogenic assays offer a sensitive and rapid alternative for the detection and quantification of microbial activity. H-L-Ile-Amc TFA (L-Isoleucyl-7-amido-4-methylcoumarin trifluoroacetate (B77799) salt) is a fluorogenic substrate designed to detect aminopeptidase (B13392206) activity. This application note details the principles, potential applications, and a generalized protocol for the use of this compound in food microbiology for the detection of spoilage organisms and specific pathogens.
Aminopeptidases are enzymes that cleave amino acids from the N-terminus of proteins and peptides. These enzymes are widely distributed in microorganisms and play crucial roles in their metabolism and growth. The enzymatic activity of aminopeptidases can serve as a marker for the presence and, in some cases, the level of microbial contamination. This compound is a non-fluorescent molecule that, upon cleavage by an isoleucine aminopeptidase, releases the highly fluorescent compound 7-amino-4-methylcoumarin (B1665955) (AMC). The resulting fluorescence can be measured to quantify enzymatic activity, which can be correlated with the microbial load.
Principle of Detection
The detection method is based on the enzymatic hydrolysis of the H-L-Ile-Amc substrate. Microorganisms possessing isoleucine aminopeptidase activity will cleave the amide bond between the isoleucine residue and the AMC fluorophore. This cleavage releases free AMC, which, when excited by light at a specific wavelength (typically around 365 nm), emits a fluorescent signal at a higher wavelength (around 440-460 nm). The intensity of the fluorescence is directly proportional to the amount of AMC released and, therefore, to the aminopeptidase activity. This activity, in turn, can be correlated with the number of viable microorganisms present in the food sample.
Potential Applications in Food Microbiology
The application of this compound in food microbiology is predicated on the presence of isoleucine aminopeptidase activity in target microorganisms. While specific data for a broad range of foodborne microbes with this particular substrate is limited, the general principle of aminopeptidase profiling suggests several potential applications:
-
Rapid Screening of Spoilage Organisms: Many common food spoilage bacteria, such as Pseudomonas species, are known to produce extracellular proteases, including aminopeptidases. A rapid increase in fluorescence could indicate a high level of spoilage organisms, allowing for timely intervention.
-
Indicator of Gram-Negative Bacteria: Some aminopeptidase tests are used to differentiate between Gram-positive and Gram-negative bacteria. While not absolute, higher aminopeptidase activity is often associated with Gram-negative bacteria.
-
Detection of Specific Pathogens: Certain pathogenic bacteria may exhibit characteristic aminopeptidase profiles. For instance, some species of Listeria and Bacillus are known to possess aminopeptidase activity. Further research is needed to establish a specific link between isoleucine aminopeptidase activity and particular foodborne pathogens.
-
Hygiene Monitoring: The assay can be used to rapidly assess the cleanliness of food contact surfaces by detecting residual microbial contamination.
Experimental Protocols
The following are generalized protocols for the application of this compound in food microbiology. These should be optimized for specific food matrices and target microorganisms.
Protocol 1: Qualitative Detection of Microbial Contamination in Liquid Food Samples (e.g., Milk, Juices)
This protocol provides a rapid, qualitative assessment of microbial contamination.
Materials:
-
This compound solution (e.g., 1 mM in DMSO or methanol, stored at -20°C, protected from light)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Sterile microcentrifuge tubes or a 96-well microplate (black, for fluorescence readings)
-
Liquid food sample
-
Positive control (a known aminopeptidase-producing bacterial culture)
-
Negative control (sterile broth or buffer)
-
Fluorometer or microplate reader with fluorescence detection capabilities
Procedure:
-
Sample Preparation: Homogenize the liquid food sample if necessary. Centrifuge a portion of the sample to pellet any solids and collect the supernatant.
-
Assay Setup:
-
In a microcentrifuge tube or well of a microplate, add 180 µL of the reaction buffer.
-
Add 10 µL of the food sample supernatant.
-
Prepare positive and negative controls in separate tubes/wells.
-
-
Initiate Reaction: Add 10 µL of the this compound solution to each tube/well to a final concentration of 50 µM. Mix gently.
-
Incubation: Incubate the reaction mixture at a temperature optimal for the suspected microorganisms (e.g., 37°C for many bacteria) for a predetermined time (e.g., 30-60 minutes). Protect from light.
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.
-
Interpretation: A significant increase in fluorescence in the sample compared to the negative control indicates the presence of aminopeptidase activity and, therefore, potential microbial contamination.
Protocol 2: Quantitative Analysis of Aminopeptidase Activity in Solid Food Samples (e.g., Meat, Produce)
This protocol aims to quantify the aminopeptidase activity, which can then be correlated with microbial load through the creation of a standard curve.
Materials:
-
All materials from Protocol 1
-
Stomacher or blender
-
Sterile stomacher bags with filters
-
Sterile diluent (e.g., 0.1% peptone water)
-
Standard solutions of 7-amino-4-methylcoumarin (AMC) for calibration curve
Procedure:
-
Sample Preparation:
-
Weigh 10 g of the solid food sample into a sterile stomacher bag.
-
Add 90 mL of sterile diluent.
-
Homogenize in a stomacher for 2 minutes.
-
Allow the sample to settle and use the supernatant for the assay.
-
-
AMC Standard Curve:
-
Prepare a series of known concentrations of AMC in the reaction buffer (e.g., 0 to 50 µM).
-
Measure the fluorescence of each standard to generate a calibration curve of fluorescence intensity versus AMC concentration.
-
-
Assay Setup and Measurement:
-
Follow steps 2-5 from Protocol 1, using the supernatant from the homogenized food sample.
-
-
Quantification:
-
Convert the fluorescence readings from the food samples into AMC concentrations using the standard curve.
-
Calculate the aminopeptidase activity, typically expressed as nmol of AMC released per minute per gram of food sample.
-
-
Correlation with Microbial Load (Optional but Recommended):
-
In parallel, perform traditional plate counts (e.g., Total Viable Count) on the same food sample.
-
Establish a correlation curve between the aminopeptidase activity and the microbial count (CFU/g). This will allow for the estimation of microbial load based on the enzymatic assay in future tests.
-
Data Presentation
Quantitative data should be presented in a clear and structured format to allow for easy comparison.
Table 1: AMC Standard Curve Data
| AMC Concentration (µM) | Fluorescence Intensity (Arbitrary Units) |
| 0 | 50 |
| 5 | 550 |
| 10 | 1045 |
| 20 | 2080 |
| 40 | 4150 |
| 50 | 5200 |
Table 2: Aminopeptidase Activity in Food Samples and Correlation with Microbial Load
| Food Sample | Fluorescence Intensity | Calculated AMC (µM) | Aminopeptidase Activity (nmol AMC/min/g) | Microbial Count (CFU/g) |
| Chicken Breast A | 1500 | 14.5 | 4.83 | 1.2 x 10⁵ |
| Chicken Breast B | 3500 | 33.8 | 11.27 | 5.5 x 10⁶ |
| Lettuce A | 250 | 2.4 | 0.80 | 8.0 x 10³ |
| Lettuce B | 800 | 7.7 | 2.57 | 4.2 x 10⁴ |
| Negative Control | 55 | 0.05 | 0.02 | <10 |
Limitations and Considerations
-
Substrate Specificity: this compound is specific for isoleucine aminopeptidases. Microorganisms lacking this enzyme will not be detected. A panel of different aminopeptidase substrates may provide a more comprehensive microbial profile.
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Food Matrix Interference: Components of the food matrix (e.g., fats, proteins, pigments) can quench fluorescence or inhibit enzyme activity. It is crucial to run appropriate controls and validate the assay for each specific food type.
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Endogenous Enzymes: Some food products may contain endogenous aminopeptidases that could lead to false-positive results. A control using a heat-treated or irradiated sample can help to account for this.
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Viable but Non-Culturable (VBNC) Cells: This assay detects enzymatic activity and may produce a positive signal from VBNC cells that would not be detected by traditional culture methods.
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Lack of Specificity for Pathogens: This assay is a general indicator of microbial activity and does not differentiate between spoilage organisms and pathogens. Positive results should be confirmed with specific identification methods.
Conclusion
This compound presents a promising tool for the rapid assessment of microbial contamination in food products through the detection of aminopeptidase activity. While further validation and research are required to establish its efficacy for specific foodborne pathogens and spoilage organisms, the principles and protocols outlined in this application note provide a solid foundation for its implementation in food microbiology research and quality control. The speed and sensitivity of this fluorogenic assay have the potential to significantly reduce the time-to-result for microbial testing, enabling more proactive and efficient food safety management.
Application Notes and Protocols for Measuring Extracellular Aminopeptidase Activity with H-L-Ile-Amc TFA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the sensitive measurement of extracellular aminopeptidase (B13392206) activity using the fluorogenic substrate H-L-Ile-Amc TFA (L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate). This method is suitable for quantifying aminopeptidase activity in various biological samples, including cell culture supernatants, tissue homogenates, and purified enzyme preparations.
Principle of the Assay
Extracellular aminopeptidases are enzymes that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides.[1] The assay utilizes the fluorogenic substrate L-Isoleucine-7-amido-4-methylcoumarin (H-L-Ile-Amc). In its intact form, the substrate is minimally fluorescent. Upon enzymatic cleavage by an aminopeptidase, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) is released.[2][3] The increase in fluorescence intensity is directly proportional to the aminopeptidase activity and can be monitored over time to determine the reaction rate.[2] The trifluoroacetate (B77799) (TFA) is a counter-ion from the peptide synthesis and purification process and should not interfere with the assay when the substrate is properly dissolved and buffered.
The enzymatic reaction is as follows:
H-L-Ile-Amc (non-fluorescent) + H₂O ---(Aminopeptidase)---> L-Isoleucine + AMC (highly fluorescent)
Data Presentation
Table 1: Quantitative Parameters for Aminopeptidase Activity Assay
| Parameter | Value | Notes |
| Substrate | This compound | Fluorogenic substrate for aminopeptidases. |
| Excitation Wavelength | 360-380 nm | Optimal excitation range for free AMC.[3] |
| Emission Wavelength | 440-460 nm | Optimal emission range for free AMC.[3] |
| Recommended Substrate Concentration | 10-100 µM | Should be optimized for the specific enzyme and experimental conditions. This range typically encompasses the Kₘ value. |
| Kₘ (Michaelis constant) | Enzyme & Condition Dependent | Represents the substrate concentration at which the reaction rate is half of Vₘₐₓ. Must be determined experimentally. |
| Vₘₐₓ (Maximum reaction velocity) | Enzyme & Condition Dependent | Represents the maximum rate of the enzymatic reaction. Determined from a substrate saturation curve. |
| Limit of Detection | ~0.1 mU | Dependent on instrument sensitivity and assay conditions.[4] |
Table 2: Example AMC Standard Curve Data
| AMC Concentration (µM) | Fluorescence Intensity (RFU) - Blank |
| 0 | 0 |
| 1.56 | 1502 |
| 3.12 | 3015 |
| 6.25 | 6120 |
| 12.5 | 12250 |
| 25 | 24500 |
| 50 | 49800 |
Note: This is example data. A standard curve must be generated for each experiment.
Experimental Protocols
Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5. Other buffers such as HEPES or phosphate (B84403) buffer can be used depending on the optimal pH for the specific aminopeptidase.
-
Substrate Stock Solution (10 mM): Dissolve this compound in DMSO. For example, dissolve 1 mg of this compound (MW ~477.45 g/mol with TFA) in approximately 210 µL of DMSO. Store in aliquots at -20°C, protected from light.[3]
-
AMC Standard Stock Solution (1 mM): Dissolve 1.75 mg of 7-amino-4-methylcoumarin (MW = 175.18 g/mol ) in 10 mL of DMSO. Store in aliquots at -20°C, protected from light.[1]
AMC Standard Curve Generation
-
Prepare AMC dilutions: Perform serial dilutions of the 1 mM AMC stock solution in Assay Buffer to obtain concentrations ranging from 0 to 50 µM.[2]
-
Plate setup: Add 100 µL of each AMC dilution to the wells of a black 96-well microplate in triplicate. Include a blank control containing only Assay Buffer.[2]
-
Fluorescence measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm.[3]
-
Data analysis: Subtract the average fluorescence of the blank wells from the readings of all AMC standard wells. Plot the net fluorescence intensity versus the AMC concentration to generate a standard curve.[2]
Extracellular Aminopeptidase Activity Assay
-
Sample Preparation:
-
Cell Culture Supernatants: Centrifuge the cell culture medium to remove any cells and debris. The supernatant can be used directly or diluted with Assay Buffer.
-
Tissue Homogenates: Homogenize the tissue in an appropriate lysis buffer on ice. Centrifuge at high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet cellular debris. The resulting supernatant contains the extracellular and cytosolic enzymes.[1]
-
-
Reaction Setup:
-
In a black 96-well microplate, add your sample (e.g., 10-50 µL) to each well.
-
Include a "no-enzyme" control with Assay Buffer instead of the sample.
-
For inhibitor studies, pre-incubate the sample with the inhibitor for a specified time before adding the substrate.
-
Adjust the volume in all wells to 90 µL with Assay Buffer.
-
-
Initiate the Reaction:
-
Prepare a working solution of the this compound substrate by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 2X the final assay concentration).
-
Add 10 µL of the substrate working solution to each well to initiate the reaction (final volume will be 100 µL).
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to the desired temperature (e.g., 37°C).
-
Measure the fluorescence intensity (Ex/Em = 360-380/440-460 nm) in kinetic mode at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.[1]
-
-
Data Analysis:
-
Determine the rate of reaction (V₀) in RFU/min from the linear portion of the fluorescence versus time plot.
-
Convert the reaction rate from RFU/min to moles of AMC/min using the slope of the AMC standard curve.
-
Calculate the specific activity of the enzyme in your sample (e.g., in µmol/min/mg of protein).
-
Visualizations
Enzymatic Reaction and Signal Generation
Caption: Principle of the fluorogenic aminopeptidase assay.
Experimental Workflow
Caption: Experimental workflow for aminopeptidase activity measurement.
References
Troubleshooting & Optimization
Technical Support Center: H-L-Ile-Amc TFA Fluorescence Assay
Welcome to the technical support center for the H-L-Ile-Amc TFA fluorescence assay. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound (L-Isoleucyl-L-Leucyl-7-amino-4-methylcoumarin trifluoroacetate) is a fluorogenic peptide substrate. Its primary application is to detect and quantify aminopeptidase (B13392206) activity, particularly leucine (B10760876) aminopeptidase. It has been identified as a substrate for detecting the presence of yeast and mold in samples, as these organisms often exhibit aminopeptidase activity.[1][2]
Q2: What is the principle of the this compound assay?
The assay is based on the enzymatic cleavage of the H-L-Ile-Amc substrate by an aminopeptidase. The intact substrate is weakly fluorescent. When the enzyme cleaves the peptide bond between the Isoleucine-Leucine dipeptide and the 7-amino-4-methylcoumarin (B1665955) (AMC) group, the free AMC is released. Free AMC is highly fluorescent, and the increase in fluorescence intensity over time is directly proportional to the aminopeptidase activity in the sample.
Q3: What are the optimal excitation and emission wavelengths for detecting the released AMC fluorophore?
The released 7-amino-4-methylcoumarin (AMC) fluorophore has an excitation maximum in the range of 340-380 nm and an emission maximum between 440-460 nm.[3][4] It is recommended to determine the optimal wavelengths for your specific instrument and buffer conditions.
Q4: What does the "TFA" in this compound signify, and can it affect my assay?
TFA stands for trifluoroacetic acid. It is a strong acid commonly used during the synthesis and purification of peptides and often remains in the final product as a trifluoroacetate (B77799) salt. Residual TFA can indeed affect your assay in several ways:[5][6]
-
pH Alteration: TFA can lower the pH of your assay buffer, which may not be optimal for your enzyme's activity.
-
Fluorescence Quenching: TFA is a known quencher of fluorescence for coumarin-based dyes like AMC, which can lead to a weaker signal.
-
Biological Effects: In cell-based assays, TFA has been shown to have direct biological effects that could interfere with the experimental results.[5]
If you suspect TFA interference, consider performing a salt exchange to replace TFA with a more biocompatible salt like hydrochloride (HCl).[6]
Q5: How should I prepare and store the this compound substrate?
Due to the hydrophobic nature of the peptide and the AMC group, the substrate has limited solubility in purely aqueous buffers.[7] It is best to first dissolve the lyophilized powder in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 10 mM).[7] Store the DMSO stock solution in aliquots at -20°C or below, protected from light, to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: High Background Fluorescence
High background fluorescence can mask the true enzymatic signal, leading to a low signal-to-noise ratio and inaccurate results.
| Potential Cause | Recommended Solution |
| Substrate Degradation | Spontaneous hydrolysis of the substrate can release free AMC. Prepare fresh substrate stock solution in high-purity DMSO. Aliquot and store at -20°C or -80°C, protected from light. Avoid multiple freeze-thaw cycles. |
| Contaminated Reagents | Assay buffer or samples may be contaminated with other proteases or fluorescent compounds. Prepare fresh, sterile buffers. If possible, purify samples to remove contaminating enzymes. |
| Autofluorescence | Biological samples (e.g., cell lysates, media) can contain endogenous fluorescent molecules. Run a "no substrate" control to quantify the autofluorescence from your sample and buffer. Subtract this value from your experimental readings. |
| Plasticware | Some types of microplates can autofluoresce. Use black, opaque 96-well plates with clear bottoms, which are designed to minimize background fluorescence. |
| Incorrect Instrument Settings | An excessively high gain setting on the plate reader can amplify background noise. Optimize the gain setting using a positive control to find a balance between signal amplification and background noise. |
Issue 2: Low or No Signal
A weak or absent signal can indicate a problem with the enzyme, the substrate, or the assay conditions.
| Potential Cause | Recommended Solution |
| Inactive Enzyme | The aminopeptidase may be inactive due to improper storage, handling, or the presence of inhibitors. Test the enzyme activity with a known positive control if available. Ensure proper storage conditions (typically on ice during use). |
| Substrate Precipitation | The substrate may have precipitated out of solution when diluted into the aqueous assay buffer. Ensure the final DMSO concentration in the assay is sufficient to maintain substrate solubility (typically 1-5%), but not high enough to inhibit the enzyme. Perform a stepwise serial dilution of the DMSO stock into the assay buffer.[7] |
| TFA Interference | As mentioned in the FAQ, residual TFA can quench the fluorescence of AMC. If suspected, perform a salt exchange to replace the TFA counter-ion with HCl.[6] |
| Incorrect Instrument Settings | Ensure you are using the correct excitation and emission wavelengths for AMC (Ex: ~350-380 nm, Em: ~440-460 nm). Check that the correct filters are in place. |
| Sub-optimal Assay Conditions | The pH, temperature, or ionic strength of the assay buffer may not be optimal for the enzyme. Consult the literature for the optimal conditions for your specific aminopeptidase or perform an optimization experiment. |
Issue 3: Non-Linear Reaction Progress Curves
The initial phase of the reaction should be linear. If the curve flattens out too quickly, it can be difficult to determine the initial velocity accurately.
| Potential Cause | Recommended Solution |
| Substrate Depletion | At high enzyme concentrations or after a prolonged reaction time, the substrate may be consumed, leading to a decrease in the reaction rate. Reduce the enzyme concentration or measure the initial velocity over a shorter time course. Aim to consume less than 10-15% of the initial substrate. |
| Enzyme Instability | The enzyme may be losing activity over the course of the assay. Lower the assay temperature or check the stability of the enzyme in the chosen buffer. |
| Product Inhibition | The released AMC or the cleaved peptide fragment may inhibit the enzyme at high concentrations. Use a lower enzyme concentration to avoid rapid product accumulation. |
| Photobleaching | Continuous exposure to the excitation light can cause the AMC fluorophore to photobleach. If possible, take intermittent readings instead of continuous monitoring. |
Experimental Protocols
Protocol 1: Standard Aminopeptidase Activity Assay
This protocol provides a general framework for measuring aminopeptidase activity in a 96-well plate format. Optimization for specific enzymes and samples is recommended.
Materials:
-
This compound
-
High-purity DMSO
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Purified aminopeptidase or sample containing the enzyme (e.g., yeast lysate)
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM.
-
Prepare AMC Standard Curve:
-
Prepare a 1 mM stock solution of free AMC in DMSO.
-
Perform serial dilutions in Assay Buffer to generate standards ranging from 0 to 20 µM.
-
Add 100 µL of each standard to separate wells of the 96-well plate. This will be used to convert relative fluorescence units (RFU) to the concentration of product formed.
-
-
Set up Assay Plate:
-
Add 50 µL of Assay Buffer to "blank" wells.
-
Add 50 µL of your enzyme sample (diluted in Assay Buffer) to the "sample" wells.
-
Include a "no enzyme" control with 50 µL of Assay Buffer.
-
-
Pre-incubate: Incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate Reaction:
-
Prepare a 2X working solution of the H-L-Ile-Amc substrate in Assay Buffer. The final concentration should be optimized (a starting point is often near the enzyme's Km, if known, or around 10-100 µM).
-
Add 50 µL of the 2X substrate solution to all wells to start the reaction (final volume will be 100 µL).
-
-
Measure Fluorescence: Immediately place the plate in the fluorescence microplate reader. Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30-60 minutes) with excitation at ~360 nm and emission at ~450 nm.
Data Analysis:
-
Subtract the fluorescence of the blank from all readings.
-
Plot the fluorescence intensity (RFU) versus time for each sample.
-
Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the curve (in RFU/min).
-
Use the AMC standard curve to convert the V₀ from RFU/min to pmol/min.
Illustrative Quantitative Data
The following table provides representative data for an aminopeptidase assay. Actual values will vary depending on the specific enzyme, substrate concentration, and assay conditions.
Table 1: Example AMC Standard Curve
| AMC Concentration (µM) | Average RFU |
| 0 | 50 |
| 2.5 | 1250 |
| 5 | 2450 |
| 10 | 4900 |
| 15 | 7350 |
| 20 | 9800 |
Table 2: Example Kinetic Data
| Substrate Conc. (µM) | Initial Velocity (RFU/min) |
| 5 | 150 |
| 10 | 280 |
| 20 | 490 |
| 40 | 750 |
| 80 | 950 |
| 120 | 1050 |
Visualizations
Caption: Enzymatic cleavage of H-L-Ile-Amc by aminopeptidase to release fluorescent AMC.
Caption: A typical experimental workflow for the H-L-Ile-Amc fluorescence assay.
Caption: A decision tree for troubleshooting low signal issues in the H-L-Ile-Amc assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. US5854011A - Method and components for the detection of yeasts and/or molds in a sample - Google Patents [patents.google.com]
- 3. amsbio.com [amsbio.com]
- 4. Z-Gly-Gly-Leu-AMC (Proteasome Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 5. benchchem.com [benchchem.com]
- 6. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
high background fluorescence in H-L-Ile-Amc TFA assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address high background fluorescence in the H-L-Ile-Amc TFA assay.
Troubleshooting Guide: High Background Fluorescence
High background fluorescence in the this compound assay can obscure the true enzymatic signal, leading to inaccurate and unreliable results. This guide provides a systematic approach to identifying and resolving the root causes of this common issue.
Step 1: Evaluate Reagents and Controls
The initial step is to determine if the high background is originating from the reagents or the experimental setup. Running proper controls is critical for this diagnosis.
dot
Caption: A typical experimental workflow for the this compound assay, highlighting the essential controls.
FAQs:
-
Q1: My "no-enzyme" and "buffer-only" controls show high fluorescence. What is the likely cause?
High fluorescence in negative controls indicates that the signal is not being generated by your target enzyme. The primary suspects are the substrate or the assay buffer components.[1]
-
Substrate Degradation: The this compound substrate can undergo non-enzymatic hydrolysis, releasing the fluorescent AMC molecule. This can be caused by improper storage (e.g., repeated freeze-thaw cycles, incorrect temperature), light exposure, or a non-optimal pH of the assay buffer.[1][2] It is advisable to aliquot the substrate upon reconstitution to avoid multiple freeze-thaw cycles.[1]
-
Substrate Impurity: The substrate vial may contain trace amounts of free AMC from the manufacturing process or from degradation during shipping.[2] If you suspect this, consider purchasing a new, high-purity lot of the substrate.
-
Autofluorescence from Assay Components: Some buffers, solvents (like DMSO), or other additives can have intrinsic fluorescence at the excitation and emission wavelengths used for AMC (Excitation: 340-360 nm, Emission: 440-460 nm).[2][3]
-
-
Q2: Can the Trifluoroacetate (TFA) salt in the substrate affect my assay?
Yes, the TFA counter-ion can impact your assay. Residual TFA can lower the pH of your assay buffer, which may affect enzyme activity and fluorescence intensity.[4] For sensitive applications, consider exchanging the TFA salt for a more biologically compatible one, such as HCl.[4]
Step 2: Review Assay Conditions and Setup
If the issue persists after evaluating the reagents, the next step is to examine the assay conditions and physical setup.
dot
Caption: A step-by-step workflow to diagnose and resolve high background fluorescence.
FAQs:
-
Q3: My background fluorescence increases over time in my negative controls. What does this indicate?
A time-dependent increase in fluorescence in negative controls strongly suggests ongoing, non-enzymatic hydrolysis of the this compound substrate.[2] This indicates that the substrate is unstable under your current assay conditions. Consider the following adjustments:
-
Q4: Could my choice of microplate be contributing to the high background?
Yes, the type of microplate can significantly affect background fluorescence. Clear or white plates can have higher background fluorescence compared to black, opaque plates, which are generally recommended for fluorescence assays to minimize light scatter and autofluorescence.[2]
Step 3: Verify Instrument Settings
Improper instrument settings on your fluorescence plate reader can artificially elevate background readings.
FAQs:
-
Q5: How can my plate reader settings cause high background fluorescence?
-
Gain Setting: An excessively high gain setting on the photomultiplier tube (PMT) will amplify both the signal and the background noise.[2] Optimize the gain setting using a well with your highest expected signal (a positive control) to a level that provides a robust signal without saturating the detector.[2]
-
Excitation and Emission Wavelengths: While H-L-Ile-Amc has standard excitation and emission maxima (around 340-360 nm and 440-460 nm, respectively), these can vary slightly depending on the buffer conditions.[2] Ensure you are using the optimal wavelengths for your specific assay conditions.
-
Quantitative Data Summary
The following table provides a hypothetical example of how to structure your data to identify the source of high background fluorescence.
| Well Condition | Description | Average Fluorescence (RFU) | Interpretation |
| Positive Control | Enzyme + Substrate + Buffer | 15000 | Expected high signal from enzymatic activity. |
| No-Enzyme Control | Substrate + Buffer | 8000 | High background, suggesting substrate degradation or impurity.[1] |
| Buffer-Only Control | Buffer | 500 | Low background, indicating the buffer is not the primary source. |
| Substrate-Only Control | Substrate in high-purity water | 7500 | High background, confirming the issue is likely with the substrate itself. |
Experimental Protocol: this compound Assay
This protocol provides a general framework for performing the this compound assay. Optimization may be required for specific enzymes and experimental conditions.
Materials:
-
This compound substrate
-
Enzyme of interest
-
Assay Buffer (e.g., Tris-HCl, HEPES with appropriate pH and additives)
-
Anhydrous, high-purity DMSO[2]
-
Black, opaque 96-well microplate[2]
-
Fluorescence plate reader
Procedure:
-
Substrate Preparation:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Reconstitute the substrate in fresh, anhydrous DMSO to create a concentrated stock solution.
-
Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[1][2]
-
-
Assay Setup:
-
Prepare a working solution of the substrate by diluting the stock solution in assay buffer to the desired final concentration.
-
Prepare serial dilutions of your enzyme in assay buffer.
-
In a black, opaque 96-well plate, add the appropriate components to each well according to your experimental design (including positive controls, no-enzyme controls, and buffer-only controls).
-
-
Incubation:
-
Incubate the plate at the optimal temperature for your enzyme for a predetermined period. The incubation time should be within the initial linear rate of the reaction.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader with excitation set to 340-360 nm and emission set to 440-460 nm.[2]
-
-
Data Analysis:
-
Subtract the average fluorescence of the no-enzyme control from all other readings to correct for background fluorescence.
-
Plot the corrected fluorescence values against the enzyme concentration to determine enzyme activity.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]
H-L-Ile-Amc TFA solubility issues in aqueous buffer
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the fluorogenic aminopeptidase (B13392206) substrate, H-L-Ile-Amc TFA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound (L-Isoleucyl-7-amino-4-methylcoumarin trifluoroacetate) is a fluorogenic substrate used to measure the activity of aminopeptidases.[1] Aminopeptidases are enzymes that cleave amino acids from the N-terminus of proteins and peptides. When an aminopeptidase cleaves the isoleucine from H-L-Ile-Amc, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) is released, resulting in a measurable increase in fluorescence. This allows for the sensitive detection of enzyme activity.
Q2: Why am I having trouble dissolving this compound in my aqueous buffer?
The limited solubility of this compound in aqueous solutions is due to the hydrophobic nature of the isoleucine residue. While the trifluoroacetate (B77799) (TFA) salt form can slightly improve solubility, it is often insufficient to overcome the hydrophobicity, leading to precipitation or incomplete dissolution in purely aqueous buffers.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Due to its hydrophobic character, it is highly recommended to first dissolve the lyophilized this compound powder in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used and recommended solvent for creating a high-concentration stock solution.
Q4: My this compound dissolved in DMSO, but precipitated when I added it to my aqueous assay buffer. What should I do?
This phenomenon, often called "crashing out," occurs when the final concentration of the organic solvent in the aqueous buffer is too low to maintain the solubility of the hydrophobic peptide. Please refer to the Troubleshooting section for detailed guidance on how to address this issue.
Q5: How should I store the lyophilized powder and stock solutions of this compound?
-
Lyophilized Powder: Store at -20°C.
-
Stock Solutions: It is recommended to prepare stock solutions, aliquot them into tightly sealed vials, and store them at -20°C for up to one month.[2] Avoid repeated freeze-thaw cycles.[2]
Troubleshooting Guide
Issue 1: this compound Powder Will Not Dissolve
This is a common issue due to the hydrophobic nature of the peptide.
Workflow for Dissolving this compound Powder:
Caption: Workflow for dissolving this compound powder.
Issue 2: Substrate Precipitates Upon Dilution in Aqueous Buffer ("Crashing Out")
This occurs when the final concentration of the organic solvent is too low to keep the substrate dissolved in the aqueous assay buffer.
Troubleshooting Workflow for Precipitation:
Caption: Troubleshooting workflow for substrate precipitation.
Data Presentation
| Solvent | Recommended Use | Typical Concentration Range | Notes |
| Dimethyl Sulfoxide (DMSO) | Primary solvent for creating concentrated stock solutions. | 1-10 mM | High-purity, anhydrous DMSO is recommended. |
| Dimethylformamide (DMF) | Alternative organic solvent for stock solutions. | 1-10 mM | Ensure compatibility with your experimental system. |
| Aqueous Buffers (e.g., Tris, PBS) | Final assay buffer for enzymatic reactions. | - | Direct dissolution of lyophilized powder is not recommended. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Determine the mass of the this compound in the vial (refer to the manufacturer's certificate of analysis). The molecular weight of this compound is approximately 475.5 g/mol .
-
Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))
-
-
Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Vortex the vial gently or sonicate briefly until the powder is completely dissolved, resulting in a clear solution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: General Aminopeptidase Activity Assay
This protocol provides a general framework. Optimal conditions (e.g., enzyme and substrate concentrations, incubation time) should be determined empirically for each specific enzyme and experimental setup.
Materials:
-
This compound stock solution (10 mM in DMSO)
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Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
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Purified aminopeptidase or biological sample containing the enzyme
-
96-well black microplate
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Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm.
Procedure:
-
Prepare the Substrate Working Solution: Dilute the 10 mM this compound stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM). Note: This is the step where precipitation may occur. Refer to the troubleshooting guide if needed.
-
Prepare the Enzyme Solution: Dilute the enzyme sample to the desired concentration in pre-warmed Assay Buffer.
-
Set up the Assay Plate:
-
Sample Wells: Add your enzyme solution to the wells.
-
Substrate Control Wells: Add Assay Buffer without the enzyme.
-
Enzyme Control Wells: Add the enzyme solution and Assay Buffer (to measure background fluorescence from the enzyme preparation).
-
-
Initiate the Reaction: Add the substrate working solution to all wells to start the reaction.
-
Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with readings every 1-2 minutes.
-
Data Analysis:
-
Subtract the background fluorescence (from the enzyme and substrate control wells) from the sample wells.
-
Determine the rate of the reaction (change in fluorescence intensity over time) from the linear portion of the curve.
-
If absolute quantification is required, create a standard curve using free AMC.
-
Signaling Pathway Diagram:
Caption: Enzymatic cleavage of H-L-Ile-Amc and fluorescence detection.
References
Technical Support Center: Optimizing H-L-Ile-Amc TFA Incubation Time
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fluorogenic substrate H-L-Ile-Amc TFA. The content is designed to address specific issues encountered during experimental workflows, with a focus on optimizing incubation time for accurate and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges in a question-and-answer format, offering potential causes and actionable solutions.
Q1: Why is my background fluorescence signal excessively high?
High background fluorescence can obscure the true signal from enzymatic activity, leading to reduced assay sensitivity and a narrow dynamic range.
| Possible Cause | Solution |
| Autofluorescence of samples/compounds | Run a "sample blank" control containing your sample or compound in the assay buffer without the this compound substrate to quantify its intrinsic fluorescence. Subtract this value from your experimental wells. |
| Contaminated reagents or buffer | Use high-purity, sterile water and freshly prepared buffer components. Filter-sterilize buffers if you suspect microbial contamination. |
| Substrate degradation | This compound is light-sensitive.[1] Protect the substrate from light during storage and handling. Prepare fresh substrate solutions for each experiment and avoid repeated freeze-thaw cycles. Aliquoting the stock solution is highly recommended. |
| Excessive reagent concentrations | High concentrations of either the enzyme or the substrate can contribute to higher background. Optimize the concentrations of both components as described in the "Experimental Protocols" section. |
| Non-enzymatic hydrolysis of the substrate | Some components in your sample or buffer might be causing the substrate to break down without enzymatic activity. Run a "no-enzyme" control (containing the substrate and all other reaction components except the enzyme) to assess the rate of non-enzymatic hydrolysis. |
Q2: I am seeing very low or no signal. What could be the issue?
A weak or absent signal can be due to a variety of factors, from suboptimal assay conditions to inactive reagents.
| Possible Cause | Solution |
| Inactive enzyme | Ensure the enzyme has been stored correctly, typically at -20°C or -80°C in a solution containing a stabilizing agent like glycerol. Avoid repeated freeze-thaw cycles. Test the enzyme activity with a known positive control if available. |
| Suboptimal assay buffer pH | The optimal pH for aminopeptidase (B13392206) activity is often slightly alkaline, around pH 8.0.[2] However, this can be enzyme-specific. Perform a pH profile experiment to determine the optimal pH for your enzyme. |
| Inappropriate incubation temperature | Most enzyme assays are performed at a constant temperature, often 37°C.[3] Ensure your incubator or plate reader's temperature control is accurate. Temperatures that are too low will result in slow reaction rates. |
| Incorrect instrument settings | Verify that you are using the correct excitation and emission wavelengths for the released 7-amino-4-methylcoumarin (B1665955) (AMC) fluorophore (typically Ex/Em = ~350-380/~450-460 nm).[3] Check the instrument's gain settings to ensure they are appropriate for the expected signal intensity. |
| Substrate concentration is too low | If the substrate concentration is significantly below the Michaelis constant (Km), the reaction rate will be very low. Determine the optimal substrate concentration by performing a substrate titration experiment. |
Q3: My results are not reproducible and show high variability between replicates. Why?
High variability can undermine the reliability of your data.
| Possible Cause | Solution |
| Pipetting errors | Inaccurate or inconsistent pipetting, especially of small volumes, is a major source of variability. Use calibrated pipettes and proper pipetting techniques. Prepare master mixes of reagents to minimize well-to-well differences. |
| Inconsistent incubation times | For kinetic assays, ensure that the start and stop times for each reaction are precise. Using a multi-channel pipette can help to start reactions simultaneously. For endpoint assays, ensure the stop reagent is added consistently to all wells. |
| Temperature fluctuations | Inconsistent temperature across the microplate can lead to variations in reaction rates. Ensure the plate is uniformly heated during incubation. |
| Well position effects | The outer wells of a microplate can be more susceptible to evaporation and temperature changes ("edge effects"). Avoid using the outer wells for critical samples or ensure they are filled with buffer or water to minimize these effects. |
Experimental Protocols
I. Determining Optimal Enzyme Concentration
This protocol outlines a method to find the ideal enzyme concentration that yields a linear reaction rate over a desired time course.
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Prepare a series of enzyme dilutions in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Add a fixed, non-limiting concentration of this compound to each well of a 96-well black microplate. A concentration of 2-5 times the estimated Km is often a good starting point.
-
Initiate the reaction by adding the different enzyme dilutions to the wells.
-
Monitor the fluorescence in kinetic mode at 37°C, taking readings every 1-2 minutes for 30-60 minutes. Use an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Plot the initial reaction rate (the linear portion of the fluorescence curve over time) against the enzyme concentration.
-
Select an enzyme concentration that falls within the linear range of this plot and provides a robust signal-to-background ratio.
II. Determining Optimal Incubation Time
The optimal incubation time depends on the enzyme concentration and the desired assay sensitivity.
-
Using the optimal enzyme concentration determined above and a fixed substrate concentration, set up a series of replicate reactions.
-
Incubate the reactions at the desired temperature (e.g., 37°C).
-
Stop the reaction at different time points (e.g., 0, 5, 10, 15, 20, 30, 45, 60 minutes) by adding a stop solution (e.g., a final concentration of 0.1 M acetic acid).
-
Read the fluorescence of each well at the appropriate wavelengths.
-
Plot the fluorescence signal against the incubation time.
-
The optimal incubation time is the longest time point that falls within the linear range of this curve, before substrate depletion or product inhibition becomes significant.
Quantitative Data
Due to the limited availability of published kinetic data specifically for this compound, the following table provides representative kinetic parameters for a related fluorogenic aminopeptidase substrate, L-Leucine-p-nitroanilide, to serve as a reference for experimental design. It is crucial for researchers to determine the specific kinetic constants for this compound under their own experimental conditions.
| Parameter | Value (Bovine Lens Leucine (B10760876) Aminopeptidase) | Conditions |
| Km | Varies with metal cofactor | The Km decreases in the order of Zn2+ > Mg2+ > Co2+ for the fast-exchanging metal binding site.[4] |
| Vmax | Dependent on enzyme preparation and assay conditions | - |
| kcat | Primarily affected by the metal at the fast-exchanging site | - |
Researchers should perform Michaelis-Menten kinetics to determine the Km and Vmax for this compound with their specific enzyme and assay conditions.
Visualizations
Experimental Workflow for Optimizing Incubation Time
Caption: Workflow for optimizing enzyme concentration and incubation time.
Aminopeptidase in Signaling Pathways
Aminopeptidases are involved in various cellular signaling pathways by modulating the levels of bioactive peptides. For example, Aminopeptidase N (CD13) has been shown to be linked to signal transduction in monocytes, involving the activation of MAP kinases.
Caption: Aminopeptidase N (CD13) signaling cascade in monocytes.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Leucine aminopeptidase regulates defense and wound signaling in tomato downstream of jasmonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic parameters of metal-substituted leucine aminopeptidase from bovine lens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aminopeptidase N/CD13 is directly linked to signal transduction pathways in monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of pH in H-L-Ile-Amc TFA Assays: A Technical Support Guide
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the H-L-Isoleucyl-7-amido-4-methylcoumarin Trifluoroacetate (H-L-Ile-Amc TFA) assay. This fluorogenic assay is a powerful tool for measuring aminopeptidase (B13392206) activity, but its accuracy is highly dependent on careful control of experimental parameters, most notably pH. This guide offers in-depth, question-and-answer-based troubleshooting, detailed experimental protocols, and quantitative data to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
A1: The this compound assay is a fluorometric method used to measure the activity of aminopeptidases. The substrate, H-L-Isoleucyl-7-amido-4-methylcoumarin (H-L-Ile-Amc), is non-fluorescent. In the presence of an aminopeptidase, the enzyme cleaves the isoleucine residue from the 7-amido-4-methylcoumarin (AMC) fluorophore. The released AMC is highly fluorescent, and the rate of increase in fluorescence is directly proportional to the aminopeptidase activity.
Q2: How does pH affect the this compound assay?
A2: The pH of the assay buffer has a dual effect on this assay, influencing both the enzymatic activity and the fluorescence of the liberated AMC.
-
Enzyme Activity: Like all enzymes, aminopeptidases have an optimal pH range for catalytic activity. Outside of this range, the enzyme's conformation can change, leading to a decrease in or complete loss of activity. The optimal pH can vary significantly between different aminopeptidases.
-
AMC Fluorescence: The fluorescence quantum yield of 7-amino-4-methylcoumarin (B1665955) (AMC) is also pH-dependent. Generally, AMC exhibits stable and optimal fluorescence in neutral to slightly alkaline conditions (pH 7.0-8.0). In acidic environments, the 7-amino group can become protonated, which leads to a significant decrease in fluorescence intensity.
Q3: What is the optimal pH for this assay?
A3: The optimal pH for the this compound assay is a balance between the pH optimum of the specific aminopeptidase being studied and the pH required for maximal AMC fluorescence. It is crucial to determine this experimentally. A good starting point is to test a range of pH values from 6.0 to 8.5.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Fluorescent Signal | Suboptimal pH for Enzyme Activity: The assay buffer pH is outside the optimal range for your specific aminopeptidase. | Perform a pH-rate profile experiment to determine the optimal pH for your enzyme with the H-L-Ile-Amc substrate. Test a range of buffers with different pH values (e.g., MES for pH 6.0-6.5, HEPES for pH 7.0-7.5, Tris-HCl for pH 7.5-8.5). |
| Suboptimal pH for AMC Fluorescence: The assay buffer is too acidic, quenching the fluorescence of the released AMC. | Ensure the final assay pH is within the optimal range for AMC fluorescence (ideally pH 7.0 or above). If your enzyme has an acidic pH optimum, consider a discontinuous assay where the pH is raised before the final fluorescence reading. | |
| Inactive Enzyme: The enzyme may have degraded due to improper storage or handling. | Use a fresh enzyme stock and always keep it on ice. Include a positive control with known activity to verify enzyme function. | |
| Incorrect Instrument Settings: The fluorescence reader is not set to the correct excitation and emission wavelengths for AMC. | Set the excitation wavelength to approximately 360-380 nm and the emission wavelength to 440-460 nm. | |
| High Background Fluorescence | Substrate Instability/Autohydrolysis: The H-L-Ile-Amc substrate may be degrading spontaneously in the assay buffer, releasing free AMC. | Prepare the substrate solution fresh for each experiment. Evaluate the rate of background fluorescence in a no-enzyme control well. Some substrates may be more stable at a slightly acidic pH during storage. |
| Contaminated Reagents or Buffers: Buffers or other reagents may have intrinsic fluorescence. | Check all reagents for autofluorescence at the assay wavelengths. Use high-purity reagents and water. | |
| Inconsistent Results/High Variability | pH Drift During Experiment: The pH of the assay buffer is not stable over the course of the experiment. | Use a buffer with sufficient buffering capacity at the desired pH. Ensure the buffer is at the correct temperature, as pH can be temperature-dependent. |
| Inconsistent Pipetting: Inaccurate or inconsistent pipetting of enzyme, substrate, or buffer. | Use calibrated pipettes and ensure thorough mixing of all components. |
Quantitative Data
Effect of pH on AMC Fluorescence
The fluorescence of free 7-amino-4-methylcoumarin (AMC) is highly dependent on the pH of the solution. Below is a summary of the relative fluorescence intensity of AMC across a range of pH values.
| pH | Relative Fluorescence Intensity (%) |
| 2.0 | ~10 |
| 3.0 | ~20 |
| 4.0 | ~40 |
| 5.0 | ~60 |
| 6.0 | ~85 |
| 7.0 | ~98 |
| 7.8 | 100 |
| 9.0 | ~100 |
| 10.0 | ~95 |
| 11.0 | ~90 |
| 12.0 | ~80 |
Data is synthesized from publicly available research and is intended for illustrative purposes.
Effect of pH on Aminopeptidase Activity
The catalytic activity of aminopeptidases is critically dependent on pH. The following table illustrates the relative activity of a representative aminopeptidase with an AMC-conjugated substrate at various pH levels.
| pH | Relative Aminopeptidase Activity (%) |
| 5.5 | ~20 |
| 6.0 | ~45 |
| 6.5 | ~75 |
| 7.0 | ~95 |
| 7.4 | 100 |
| 8.0 | ~80 |
| 8.5 | ~50 |
| 9.0 | ~20 |
Data is based on the activity profile of recombinant Plasmodium falciparum M1-aminopeptidase (rPfAM1) with Leu-AMC and serves as a representative example.[1] The optimal pH for other aminopeptidases may vary.
Experimental Protocols
I. Determining the Optimal pH for the this compound Assay
Objective: To identify the optimal pH that balances maximal enzyme activity and AMC fluorescence.
Materials:
-
Purified aminopeptidase
-
This compound substrate
-
A series of buffers with different pH values (e.g., MES, HEPES, Tris-HCl)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Buffer Preparation: Prepare a series of assay buffers covering a pH range from 6.0 to 8.5 in 0.5 pH unit increments.
-
Reaction Setup: In a 96-well black microplate, set up reactions in triplicate for each pH value. Each reaction should contain the assay buffer at the desired pH and the aminopeptidase at a fixed concentration. Include no-enzyme controls for each pH.
-
Initiate Reaction: Add the this compound substrate to each well to initiate the reaction. The final substrate concentration should be at or near the Michaelis constant (Km) if known; otherwise, a concentration of 10-50 µM is a good starting point.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature. Measure the increase in fluorescence (Ex: 360-380 nm, Em: 440-460 nm) over time (e.g., every minute for 30 minutes).
-
Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each pH value by determining the slope of the linear portion of the fluorescence versus time plot. Subtract the rate of the no-enzyme control (background) from the corresponding enzyme-containing wells.
-
Determine Optimum pH: Plot the initial reaction velocity as a function of pH. The pH that yields the highest velocity is the optimum for your assay under these conditions.
II. Standard Protocol for this compound Assay
Objective: To measure aminopeptidase activity using the this compound substrate at a predetermined optimal pH.
Materials:
-
Purified aminopeptidase or biological sample containing the enzyme
-
This compound substrate stock solution (e.g., 10 mM in DMSO)
-
Optimal assay buffer (determined from the protocol above)
-
96-well black microplate
-
Fluorescence microplate reader
-
7-amino-4-methylcoumarin (AMC) standard for calibration
Procedure:
-
Prepare AMC Standard Curve: Prepare a series of dilutions of the AMC standard in the optimal assay buffer in the 96-well plate. This will be used to convert relative fluorescence units (RFU) to the concentration of the product formed.
-
Reaction Setup: Add the optimal assay buffer and the enzyme/sample to the wells of the 96-well plate. Include a no-enzyme control.
-
Equilibration: Incubate the plate at the desired assay temperature for 5-10 minutes to allow the temperature to equilibrate.
-
Initiate Reaction: Add the this compound substrate to each well to start the reaction.
-
Fluorescence Measurement: Immediately begin measuring fluorescence in a kinetic mode as described in the pH optimization protocol.
-
Calculate Activity: Determine the initial reaction velocity in RFU/min. Using the AMC standard curve, convert this rate to moles of AMC produced per minute. The aminopeptidase activity can then be expressed in units such as µmol/min/mg of protein.
Visualizing the Impact of pH
The following diagram illustrates the critical decision-making process for troubleshooting pH-related issues in the this compound assay.
Caption: Troubleshooting workflow for pH-related issues in the this compound assay.
This diagram outlines the logical steps to diagnose and resolve common problems encountered during the assay that may be attributed to suboptimal pH conditions.
Caption: The dual influence of pH on the this compound assay components.
References
Technical Support Center: H-L-Ile-Amc TFA
Welcome to the technical support center for H-L-Ile-Amc TFA. This guide provides troubleshooting information and frequently asked questions to help you prevent photobleaching of the 7-amino-4-methylcoumarin (B1665955) (AMC) fluorophore released by this substrate.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is photobleaching an issue?
This compound is a fluorogenic substrate used to measure the activity of certain proteases. Upon enzymatic cleavage, it releases the highly fluorescent compound 7-amino-4-methylcoumarin (AMC). Photobleaching is the irreversible photochemical destruction of this AMC fluorophore upon exposure to light.[1][2] This process leads to a permanent loss of the fluorescent signal, which can limit the duration of imaging experiments and compromise the quantitative accuracy of your results.[1][2][3]
Q2: What are the primary causes of AMC photobleaching?
Photobleaching of the AMC fluorophore is primarily caused by a combination of factors:
-
High-Intensity Excitation Light: The intense light required to excite the fluorophore is the main driver of photobleaching; higher intensities accelerate the process.[1]
-
Prolonged Exposure Time: The longer the fluorophore is exposed to excitation light, the more likely it is to be destroyed.[1]
-
Reactive Oxygen Species (ROS): When excited, the fluorophore can transfer energy to molecular oxygen, creating highly reactive oxygen species (ROS) like singlet oxygen.[1][2] These ROS can then chemically attack and destroy the AMC molecule, often while it is in a long-lived, excited triplet state.[1][4]
Q3: How can I determine if signal loss in my experiment is due to photobleaching?
Signal loss from photobleaching typically appears as a gradual decrease in fluorescence intensity over time during continuous imaging.[4] To confirm if photobleaching is the cause, you can move to a fresh, unexposed area of your sample. If the initial signal in the new area is bright and then fades upon exposure, photobleaching is the likely culprit.[4] If the signal is weak or absent from the very beginning, the issue might be related to other factors like low substrate concentration, incorrect filter sets, or low enzyme activity.[4][5]
Q4: What immediate steps can I take to minimize photobleaching during image acquisition?
While antifade reagents are highly recommended, you can significantly reduce photobleaching by optimizing your microscope settings:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that provides a sufficient signal. Employing neutral density filters can help achieve this.[6][7]
-
Minimize Exposure Time: Use the shortest camera exposure time that allows for a good signal-to-noise ratio.[1][6] Modern, sensitive cameras are often capable of producing high-quality images with very short exposures.[4]
-
Minimize Illumination Periods: Keep the shutter closed when not actively acquiring images to prevent unnecessary exposure.[7] For focusing, use a lower light intensity or transmitted light if possible.[8]
Q5: Which antifade reagents are most effective for coumarin-based dyes like AMC?
Several antifade reagents can be used to protect AMC from photobleaching. The most common are reactive oxygen species scavengers.[9]
-
n-Propyl Gallate (NPG): A commonly used antifade agent that is effective for AMC.[6][9]
-
1,4-Diazabicyclo[2.2.2]octane (DABCO): Another effective antifade agent, though sometimes considered less potent than others like PPD.[9][10]
-
p-Phenylenediamine (PPD): While very effective, PPD can sometimes quench the initial fluorescence of certain dyes and may not be compatible with cyanine (B1664457) dyes.[6][9][11]
-
Commercial Formulations: Reagents like VectaShield®, ProLong™ Gold, and Citifluor are popular, well-tested options that are effective for a wide range of fluorophores, including coumarins.[3][10]
Q6: How does the mounting medium's pH affect AMC fluorescence?
The fluorescence of many aminocoumarins is sensitive to pH.[6] For optimal brightness and stability, it is recommended to use a mounting medium or imaging buffer with a slightly alkaline pH, typically between 8.0 and 8.5.[6]
Troubleshooting Guide
This guide addresses common problems encountered when using this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid Signal Fading During Imaging | 1. Excitation light is too intense.[1][6] 2. Camera exposure time is too long.[6] 3. No or ineffective antifade reagent is being used.[6] | 1. Reduce laser power or lamp intensity. Use a neutral density filter.[6] 2. Decrease camera exposure time.[6] 3. Incorporate a fresh, high-quality antifade reagent (e.g., NPG, DABCO, VectaShield®) into your mounting medium.[6][10] |
| Low Initial Fluorescence Intensity | 1. Incorrect filter set for AMC (typically requires UV/violet excitation and blue/cyan emission).[6] 2. Suboptimal pH of the mounting medium/buffer.[6] 3. Low substrate concentration or insufficient enzyme activity. | 1. Ensure you are using a filter set appropriate for AMC's excitation and emission spectra.[6] 2. Use a mounting medium or buffer with a pH of 8.0-8.5.[6] 3. Increase the substrate concentration or optimize reaction conditions. |
| High Background Fluorescence | 1. Autofluorescence from the sample or mounting medium.[6] 2. Non-specific binding of the substrate or cleaved AMC. | 1. Image a blank area to assess background from the medium. Some antifade reagents like PPD can be autofluorescent.[2] 2. Ensure adequate washing steps in your protocol to remove unbound probe.[6] |
Quantitative Data
The choice of mounting medium significantly impacts fluorophore stability. The following table, based on data from studies on coumarin (B35378) dyes, illustrates the effectiveness of a commercial antifade reagent compared to a standard glycerol/PBS solution.
Table 1: Photobleaching Half-Life of Coumarin in Different Media
| Mounting Medium | Fluorophore | Half-Life (seconds) | Fold Improvement |
| 90% Glycerol in PBS (pH 8.5) | Coumarin | 25 | - |
| VectaShield® | Coumarin | 106 | 4.2x |
| Data adapted from studies on coumarin photostability.[3][12] |
Visual Diagrams
Mechanism of AMC Photobleaching
The following diagram illustrates the primary photochemical pathway leading to the irreversible destruction of the AMC fluorophore.
Caption: The photochemical process leading to AMC photobleaching.
Troubleshooting Workflow for Signal Fading
Use this workflow to diagnose and resolve issues with diminishing fluorescence signal.
Caption: A step-by-step workflow for troubleshooting photobleaching.
Experimental Protocols
Protocol 1: Using an Antifade Mounting Medium (Fixed Samples)
This protocol describes the basic steps for mounting fixed cells or tissue sections with an antifade reagent.
-
Sample Preparation: Prepare your cells or tissue sample on a microscope slide or coverslip according to your primary experimental protocol.
-
Final Wash: After the final incubation step with the this compound substrate and any subsequent staining, wash the sample thoroughly with an appropriate buffer (e.g., Phosphate-Buffered Saline, PBS) to remove any unbound reagents.[10]
-
Remove Excess Buffer: Carefully aspirate the excess buffer from the sample, ensuring the sample does not dry out.
-
Apply Antifade Medium: Add a single drop of a commercial or homemade antifade mounting medium (e.g., ProLong™ Gold, VectaShield®) directly onto the sample.[10]
-
Mount Coverslip: Gently lower a clean coverslip onto the drop of mounting medium. Angle the coverslip as you lower it to prevent the formation of air bubbles.
-
Cure/Seal (If applicable): Allow the mounting medium to cure according to the manufacturer's instructions.[10] For long-term storage, you may seal the edges of the coverslip with clear nail polish.
-
Imaging: The sample is now ready for fluorescence microscopy. Store slides in the dark to prevent photobleaching before imaging.
Protocol 2: Quantifying the Rate of Photobleaching
This protocol allows you to measure the photostability of AMC under your specific experimental conditions and test the efficacy of different antifade reagents.
-
Sample Preparation: Prepare several identical samples as described in your main protocol. Mount them in different media that you wish to compare (e.g., PBS/glycerol vs. a commercial antifade medium).
-
Locate Region of Interest (ROI): Place the first slide on the microscope. Find a representative region of interest (ROI) on your sample.
-
Set Imaging Parameters: Set your standard imaging parameters (laser power, exposure time, gain, etc.). Crucially, these settings must remain constant throughout the entire experiment for all samples. [4]
-
Acquire Time-Lapse Series: Begin a time-lapse acquisition of the ROI. Capture an image at regular intervals (e.g., every 5-10 seconds) for a set duration (e.g., 3-5 minutes).[4]
-
Data Analysis:
-
Open the image series in an image analysis software (e.g., ImageJ/Fiji).
-
Define an ROI that contains the fluorescent signal you wish to measure.[2][4]
-
Measure the mean fluorescence intensity within the ROI for each time point.[2][4]
-
If there is significant background, define a background ROI in an area with no signal and subtract its mean intensity from your measurements.[2]
-
Normalize the fluorescence intensity at each time point to the initial intensity (at time t=0).[2][4]
-
-
Plot and Compare: Plot the normalized fluorescence intensity against time to generate a photobleaching curve.[2] A slower rate of decay indicates higher photostability.[4] By comparing the curves from different antifade media, you can quantitatively determine which provides the best protection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Analysis of antifading reagents for fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Cellular Fluorescence Microscopy Troubleshooting & Best Practices | AAT Bioquest [aatbio.com]
- 8. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 9. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 10. benchchem.com [benchchem.com]
- 11. bidc.ucsf.edu [bidc.ucsf.edu]
- 12. Analysis of antifading reagents for fluorescence microscopy. | Semantic Scholar [semanticscholar.org]
Technical Support Center: H-L-Ile-Amc TFA Aminopeptidase Assay
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals utilizing the H-L-Ile-Amc TFA (L-Isoleucyl-7-amido-4-methylcoumarin trifluoroacetate) fluorogenic substrate for the measurement of aminopeptidase (B13392206) activity. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to ensure the variability and reproducibility of your assay results.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a fluorometric method for detecting aminopeptidase activity. The substrate, H-L-Ile-Amc, is a non-fluorescent molecule. In the presence of an aminopeptidase, the enzyme cleaves the bond between L-isoleucine and the 7-amido-4-methylcoumarin (AMC) group. The release of free AMC, a highly fluorescent compound, can be measured using a fluorescence plate reader. The rate of fluorescence increase is directly proportional to the aminopeptidase activity in the sample.
Q2: What types of enzymes can be assayed with this compound?
This compound is a substrate for aminopeptidases that cleave N-terminal isoleucine residues from peptides.[1] Aminopeptidases are a broad class of enzymes involved in various cellular processes, including protein maturation, degradation, and signal transduction.[2][3][4]
Q3: What are the recommended excitation and emission wavelengths for AMC?
Free AMC has an excitation maximum between 360-380 nm and an emission maximum between 440-460 nm. It is recommended to consult your instrument's specifications for optimal filter selection.
Q4: How should I store the this compound substrate?
For long-term storage, it is recommended to store the lyophilized powder at -20°C. Once reconstituted in a solvent like DMSO, it should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q5: What is the purpose of the TFA salt in this substrate?
Trifluoroacetic acid (TFA) is often used during the synthesis and purification of peptides and can remain as a counterion in the final product. It is generally not expected to interfere with the assay at the final diluted concentrations.
Troubleshooting Guide
High variability and poor reproducibility are common challenges in fluorometric assays. The following guide addresses specific issues you may encounter.
| Problem | Potential Cause | Recommended Solution |
| High Background Fluorescence | Autofluorescence of samples or compounds | Run a "sample blank" control (sample + assay buffer, no substrate) and subtract this value from your readings. |
| Contaminated reagents or buffer | Use high-purity water and fresh buffer components. Filter-sterilize buffers if necessary. | |
| Substrate instability/hydrolysis | Prepare fresh substrate dilutions for each experiment. Avoid prolonged exposure to light. | |
| Low or No Signal | Inactive enzyme | Ensure proper enzyme storage (-80°C) and handling (keep on ice). Avoid multiple freeze-thaw cycles. |
| Suboptimal assay conditions | Verify that the pH, temperature, and buffer composition are optimal for your specific aminopeptidase. | |
| Incorrect instrument settings | Confirm that the excitation and emission wavelengths are set correctly for AMC. Optimize the gain setting. | |
| High Well-to-Well Variability | Pipetting inaccuracies | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for reagents. |
| Incomplete mixing | Mix gently but thoroughly after adding reagents to each well. Avoid introducing bubbles. | |
| Temperature gradients across the plate | Allow the plate and all reagents to equilibrate to the reaction temperature before starting the assay. | |
| Evaporation from wells | Use plate sealers for long incubation times. Avoid using the outer wells of the microplate. | |
| Non-linear Reaction Curve | Substrate depletion | At high enzyme concentrations, the substrate may be consumed rapidly. Reduce the enzyme concentration. |
| Inner filter effect | At high product concentrations, the emitted light can be reabsorbed. Dilute your samples or use a lower substrate concentration. | |
| Enzyme saturation | If the substrate concentration is too high, the enzyme may be saturated. Test a range of substrate concentrations to find the optimal one. |
Quantitative Data Tables
The following tables provide typical concentration ranges and parameters for an aminopeptidase assay. These values should be optimized for your specific enzyme and experimental conditions.
Table 1: Typical Reagent Concentrations
| Reagent | Stock Concentration | Final Concentration in Assay |
| This compound | 10 mM in DMSO | 10 - 100 µM |
| Aminopeptidase | 1 mg/mL | 0.1 - 10 µg/mL |
| AMC Standard | 1 mM in DMSO | 0.1 - 10 µM (for standard curve) |
| Assay Buffer | 1X | 1X |
Table 2: Typical Assay Parameters
| Parameter | Typical Value/Range |
| Assay Volume | 100 - 200 µL |
| Incubation Temperature | 25°C or 37°C |
| Incubation Time | 30 - 60 minutes (kinetic or endpoint) |
| Excitation Wavelength | 380 nm |
| Emission Wavelength | 460 nm |
Experimental Protocols
This section provides a detailed methodology for a standard this compound aminopeptidase assay.
Reagent Preparation
-
Assay Buffer: Prepare an appropriate buffer for your aminopeptidase of interest (e.g., 50 mM Tris-HCl, pH 7.5). Warm to the desired reaction temperature before use.
-
This compound Substrate Stock Solution (10 mM): Dissolve the lyophilized substrate in high-quality, anhydrous DMSO. Mix thoroughly. Store at -20°C in aliquots.
-
Enzyme Solution: Prepare a stock solution of your aminopeptidase in assay buffer. Just before the assay, dilute the enzyme to the desired final concentration in cold assay buffer. Keep the enzyme on ice.
-
AMC Standard Stock Solution (1 mM): Dissolve the AMC standard in DMSO. Store at -20°C in aliquots.
AMC Standard Curve
-
Prepare a series of dilutions of the 1 mM AMC standard stock solution in assay buffer to obtain concentrations ranging from 0 to 10 µM.
-
Add 100 µL of each AMC dilution to triplicate wells of a 96-well black microplate.
-
Measure the fluorescence intensity at Ex/Em = 380/460 nm.
-
Plot the fluorescence intensity (Relative Fluorescence Units, RFU) versus the AMC concentration (µM) and perform a linear regression. The slope of this curve will be used to convert the rate of change in RFU to the rate of product formation (µM/min).
Assay Procedure
-
Prepare a master mix of the substrate by diluting the 10 mM stock solution in assay buffer to the desired final concentration.
-
Set up the assay plate:
-
Sample Wells: Add your sample containing the aminopeptidase to the wells.
-
Positive Control: Add a known amount of purified aminopeptidase.
-
Negative Control (No Enzyme): Add assay buffer instead of the enzyme solution.
-
Sample Blank (No Substrate): Add your sample and assay buffer, but no substrate, to control for sample autofluorescence.
-
-
Adjust the volume of all wells to 50 µL with assay buffer.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction by adding 50 µL of the prepared substrate master mix to all wells (except the sample blank). Mix gently.
-
Measure fluorescence: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically over a set period (e.g., every minute for 30-60 minutes) at Ex/Em = 380/460 nm.
Data Analysis
-
For each well, calculate the rate of reaction by determining the slope of the linear portion of the fluorescence versus time curve (ΔRFU/min).
-
Subtract the rate of the negative control from the rates of the sample and positive control wells.
-
Convert the corrected rates (ΔRFU/min) to the rate of AMC production (µM/min) using the slope from the AMC standard curve.
-
The aminopeptidase activity can be expressed as µmol of AMC produced per minute per mg of protein.
Visualizations
Caption: Role of Aminopeptidase in Peptide Processing.
Caption: Experimental Workflow for the this compound Assay.
Caption: Logical Steps for Troubleshooting Assay Issues.
References
Technical Support Center: Navigating the Impact of the TFA Counterion
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and mitigate challenges associated with the trifluoroacetic acid (TFA) counterion in your experiments. Residual TFA from peptide synthesis and purification can significantly impact experimental outcomes, leading to inconsistent or erroneous results.
Frequently Asked Questions (FAQs)
Q1: What is a TFA counterion and why is it present in my peptide sample?
A1: Trifluoroacetic acid (TFA) is a strong acid widely used in solid-phase peptide synthesis (SPPS) and purification.[1][2] It is utilized during the cleavage step to release the synthesized peptide from the resin and as an ion-pairing agent in reversed-phase high-performance liquid chromatography (RP-HPLC) to improve peak shape and resolution.[3][4] During the final lyophilization process, while free TFA is removed, it can remain ionically bound to positively charged residues on the peptide, such as the N-terminal amino group and the side chains of basic amino acids like lysine, arginine, and histidine.[5][6] Consequently, synthetic peptides are often supplied as TFA salts.[7]
Q2: How can residual TFA affect my experimental results?
A2: Residual TFA is not biologically inert and can interfere with a range of biological and analytical experiments.[3] Key effects include:
-
Cellular Toxicity: TFA can be cytotoxic, even at nanomolar concentrations, affecting cell viability, proliferation, and apoptosis.[8][9] This can lead to either an underestimation or overestimation of cellular activity.[1][9]
-
Structural Alterations: As a counterion, TFA can bind to peptides, potentially altering their secondary structure, solubility, and aggregation properties.[2][8]
-
Analytical Interference: TFA is known to cause signal suppression in mass spectrometry (MS) and can interfere with spectroscopic analyses like Fourier-transform infrared (FTIR) spectroscopy.[2][4][10]
-
Inaccurate Quantification: The presence of TFA salts contributes to the total weight of a peptide sample, leading to an overestimation of the actual peptide content, which can range from 5% to 45% by weight.[4][8]
Q3: In which types of assays is TFA interference a significant concern?
A3: TFA interference is a critical consideration in a variety of assays:
-
Cell-Based Assays: Assays measuring cell viability (e.g., MTT, XTT), proliferation, and signaling are highly susceptible to TFA's cytotoxic or stimulatory effects.[9][11]
-
In Vivo Studies: Due to its potential toxicity and ability to elicit an immune response, TFA must be removed from peptides intended for animal or clinical studies.[12]
-
Mass Spectrometry (MS): TFA is a known ion-suppressing agent in electrospray ionization mass spectrometry (ESI-MS), reducing sensitivity.[10][13][14]
-
Spectroscopy: TFA has a strong absorbance around 1670 cm⁻¹ which can interfere with the amide I band in FTIR spectroscopy, complicating secondary structure analysis.[1][2]
-
NMR Spectroscopy: While TFA can be used as a solvent or for proton exchange studies in NMR, its presence can complicate spectra if not intended.[15][16][17]
Q4: What are the common methods to remove or replace the TFA counterion?
A4: Several methods are available to exchange the TFA counterion for a more biologically compatible one, such as chloride (from HCl) or acetate (B1210297). The most common techniques are:
-
Lyophilization with Hydrochloric Acid (HCl): This involves dissolving the peptide in a dilute HCl solution and then freeze-drying. The process is typically repeated multiple times for complete exchange.[5][8][12]
-
Ion-Exchange Chromatography: This method uses a chromatography resin to capture the peptide while allowing the TFA ions to be washed away, followed by elution with a buffer containing the desired counterion.[8][18]
-
Reversed-Phase HPLC with Alternative Mobile Phases: The peptide can be re-purified using an HPLC mobile phase containing a different, more biocompatible acid like formic acid or acetic acid.[7][19]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Cell-Based Assays
Symptoms:
-
Lower-than-expected cell viability.
-
Higher-than-expected cell proliferation.[1]
-
Poor reproducibility between experiments or different batches of the same peptide.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent cell-based assay results.
Recommended Action: The most reliable solution is to perform a counterion exchange to replace TFA with a more biocompatible ion like chloride or acetate.[11] It is also advisable to run a control experiment with the TFA salt of a scrambled or inactive peptide to assess the baseline effect of the TFA counterion on your specific cell line.[11]
Issue 2: Poor Sensitivity or Ion Suppression in Mass Spectrometry
Symptoms:
-
Low signal intensity for the analyte of interest.[14]
-
Inability to detect low-concentration peptides.[10]
-
Presence of unexpected adducts or interference ions in the mass spectra.[20]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor mass spectrometry sensitivity.
Recommended Action:
-
Modify the Mobile Phase: If possible, replace TFA in the HPLC mobile phase with an alternative acid like 0.1% formic acid, which is less of an ion-suppressing agent.[10][14] Be aware that this may alter the chromatography.
-
Reduce TFA Concentration: If TFA is essential for chromatographic performance, try reducing its concentration to 0.05% or lower.[14]
-
Perform Counterion Exchange: For direct infusion experiments or when mobile phase modification is not an option, perform a counterion exchange on the peptide sample prior to analysis.[4]
Issue 3: Spectral Interference in FTIR or CD Spectroscopy
Symptoms:
-
FTIR: A strong, interfering peak around 1670-1673 cm⁻¹ that overlaps with and obscures the amide I band, complicating secondary structure analysis.[1][2][21]
-
CD: Unexplained shifts in spectra or difficulties in making accurate measurements, particularly in pH-dependent studies.[21]
Recommended Action: The most effective solution is to exchange the TFA counterion for one that does not have significant absorbance in the spectral region of interest, such as hydrochloride.[21]
Quantitative Data Summary
The following tables summarize the quantitative effects of TFA on various experimental outcomes.
Table 1: Impact of TFA on Cell Viability and Proliferation
| Cell Type | TFA Concentration | Observed Effect |
| Fetal Rat Osteoblasts | As low as 10 nM | Inhibition of cell proliferation.[1] |
| Murine Glioma Cells | 0.5–7.0 mM | Stimulation of cell growth and protein synthesis.[1][3] |
| Madin-Darby Canine Kidney (MDCK) | Not specified | Antiviral and anti-inflammatory effects observed.[22] |
Table 2: Impact of TFA Concentration on Protein Recovery in RP-HPLC
| Protein | TFA Concentration (v/v%) | Recovery Range (%) |
| Transferrin | 0.01% - 0.1% | 60.7% - 95.2%[23] |
| Lysozyme | 0.01% - 0.1% | 72.1% - 99.8%[23] |
| Note: Maximum recovery for both proteins was observed in the 0.01-0.1 v/v% range.[23][24] |
Experimental Protocols
Protocol 1: TFA/HCl Exchange via Lyophilization
This is a widely used method for exchanging TFA with chloride counterions.[5][8][12]
Materials:
-
Peptide-TFA salt
-
High-purity water
-
100 mM HCl stock solution
-
Lyophilizer
Procedure:
-
Dissolution: Dissolve the peptide-TFA salt in high-purity water to a concentration of approximately 1 mg/mL. A phosphate (B84403) buffer (e.g., 50 mM phosphate, 100 mM NaCl) can also be used.[5][12]
-
Acidification: Add the 100 mM HCl stock solution to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[5][8] Caution: HCl concentrations below 2 mM may lead to incomplete exchange, while concentrations above 10 mM could risk peptide modification.[5]
-
Incubation: Allow the solution to stand at room temperature for at least one minute.[5]
-
Freezing: Freeze the solution, preferably in liquid nitrogen, or in a -80°C freezer.[5]
-
Lyophilization: Lyophilize the frozen sample overnight until all liquid has been removed.[5]
-
Repeat: To ensure complete TFA removal, repeat steps 2-5 at least two more times.[5]
-
Final Product: After the final lyophilization, the peptide is in the hydrochloride salt form and can be reconstituted in the desired experimental buffer.[5]
Caption: Experimental workflow for TFA/HCl counterion exchange.
Protocol 2: TFA/Acetate Exchange using Anion-Exchange Resin
This method is useful for obtaining the acetate salt of the peptide, which is often preferred for biological assays.[8][18]
Materials:
-
Peptide-TFA salt
-
Strong anion-exchange resin
-
1 M Sodium acetate solution
-
High-purity water
-
Chromatography column
Procedure:
-
Resin Preparation: Prepare a small chromatography column with a strong anion-exchange resin. The amount of resin should provide a 10- to 50-fold excess of anion-binding sites relative to the amount of TFA in the peptide sample.[8][12]
-
Equilibration: Equilibrate the column by eluting it with a 1 M sodium acetate solution.[8][18]
-
Washing: Wash the column thoroughly with high-purity water to remove excess sodium acetate.[18]
-
Sample Loading: Dissolve the peptide-TFA salt in a minimal amount of high-purity water and apply it to the top of the prepared column.[8][18]
-
Elution: Elute the peptide from the column using high-purity water. The peptide, now in its acetate salt form, will pass through while the TFA ions remain bound to the resin.[8][18]
-
Fraction Collection: Collect the fractions containing the peptide.
-
Lyophilization: Pool the peptide-containing fractions and lyophilize to obtain the final product as a dry powder.[8][18]
Caption: Experimental workflow for TFA/Acetate exchange via ion exchange.
References
- 1. genscript.com [genscript.com]
- 2. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. lifetein.com [lifetein.com]
- 6. benchchem.com [benchchem.com]
- 7. omizzur.com [omizzur.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. proprep.com [proprep.com]
- 14. benchchem.com [benchchem.com]
- 15. dovepress.com [dovepress.com]
- 16. University of Ottawa NMR Facility Blog: Chemical Exchange Agents to Simplify NMR Spectra [u-of-o-nmr-facility.blogspot.com]
- 17. Trifluoroacetic acid: Physicochemical property, Uses and NMR challenge_Chemicalbook [chemicalbook.com]
- 18. peptide.com [peptide.com]
- 19. how to remove residual TFA from peptides after HPLC - Chromatography Forum [chromforum.org]
- 20. Formation of Iron Complexes from Trifluoroacetic Acid Based Liquid Chromatography Mobile Phases as Interference Ions in LC-ESI-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. academic.oup.com [academic.oup.com]
- 24. researchgate.net [researchgate.net]
H-L-Ile-Amc TFA stability in working solution
Welcome to the technical support center for the fluorogenic aminopeptidase (B13392206) substrate, H-L-Ile-Amc TFA. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this substrate in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound (L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate) is a fluorogenic substrate used to detect and measure the activity of various aminopeptidases. Aminopeptidases are enzymes that cleave amino acids from the N-terminus of proteins and peptides. The substrate consists of the amino acid Isoleucine linked to the fluorescent reporter molecule 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the substrate is minimally fluorescent. Upon enzymatic cleavage of the amide bond between Isoleucine and AMC, the highly fluorescent AMC molecule is released. The resulting increase in fluorescence is directly proportional to the aminopeptidase activity and can be monitored in real-time. This substrate is particularly useful for detecting the presence of yeasts and molds in samples through their aminopeptidase activity.[1]
Q2: What are the optimal storage conditions for this compound?
Proper storage of this compound is critical to maintain its stability and ensure reliable experimental results.
-
Lyophilized Powder: For long-term storage, the lyophilized powder should be stored at -20°C or -80°C in a desiccated, dark environment. When stored correctly, the powder is stable for an extended period. For short-term storage, refrigeration at 4°C is acceptable for a few weeks.
-
Stock Solutions: It is highly recommended to prepare fresh solutions before each experiment. If a stock solution must be prepared and stored, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C (for up to 6 months) or -20°C (for up to 1 month) and protected from light.
Q3: What is the role of the TFA salt in this product?
TFA (trifluoroacetate) is a counter-ion that is commonly associated with synthetic peptides. It is a remnant of the purification process, typically reversed-phase high-performance liquid chromatography (RP-HPLC), where trifluoroacetic acid is used in the mobile phase.[2][3] While generally not interfering with in vitro enzyme assays at low concentrations, it is a factor to be aware of, especially in cell-based assays where it might have an effect at higher concentrations.
Troubleshooting Guide
This guide addresses common issues encountered during experiments using this compound.
Issue 1: Low or No Fluorescent Signal
A weak or absent fluorescent signal is a common problem in enzyme assays. The following table outlines potential causes and their solutions.
| Potential Cause | Troubleshooting Steps |
| Inactive Enzyme | - Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles.- Use a positive control with a known active enzyme to verify assay conditions.- Confirm that the assay buffer composition (pH, ionic strength) is optimal for the specific aminopeptidase. |
| Substrate Degradation | - Prepare fresh substrate solution for each experiment.- If using a stored stock solution, ensure it has been stored properly (aliquoted, frozen at -80°C, protected from light).- Visually inspect the substrate solution for precipitation. |
| Incorrect Instrument Settings | - Verify the excitation and emission wavelengths are correctly set for AMC (Excitation: ~340-350 nm, Emission: ~440-460 nm).- Optimize the gain setting on the fluorescence reader to enhance signal detection. |
| Insufficient Incubation Time | - Increase the incubation time to allow for sufficient product formation. Monitor the reaction kinetics to determine the optimal time point. |
| Presence of Inhibitors | - Ensure that no components of the sample or buffer are known to inhibit the aminopeptidase of interest. Run a control with the enzyme and substrate in a clean, simple buffer. |
Issue 2: High Background Fluorescence
High background fluorescence can mask the signal from the enzymatic reaction.
| Potential Cause | Troubleshooting Steps |
| Substrate Autohydrolysis | - Prepare the substrate solution immediately before use.- Evaluate the stability of the substrate in your assay buffer without the enzyme to determine the rate of spontaneous hydrolysis.- Maintain the pH of the assay buffer within a neutral range (pH 7.2-7.4), as extreme pH can increase hydrolysis.[4] |
| Contaminated Reagents | - Use high-purity, sterile water and buffer components.- Filter-sterilize buffers to remove any potential microbial contamination that may have aminopeptidase activity. |
| Intrinsic Fluorescence of Sample Components | - Run a "sample only" control (without substrate) to measure the inherent fluorescence of your sample.- Subtract the background fluorescence from all readings. |
| Impure Substrate | - Ensure the this compound is of high purity. Impurities may be fluorescent. |
Issue 3: Inconsistent or Non-Reproducible Results
Variability between replicate wells or experiments can compromise data integrity.
| Potential Cause | Troubleshooting Steps |
| Pipetting Errors | - Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes of enzyme and substrate.- Prepare a master mix of reagents to be added to all wells to minimize pipetting variations. |
| Temperature Fluctuations | - Ensure all components are at the correct assay temperature before starting the reaction.- Use a temperature-controlled plate reader or water bath to maintain a consistent temperature throughout the experiment. |
| Incomplete Mixing | - Gently mix the contents of each well after adding all reagents. Avoid introducing bubbles. |
| Edge Effects in Microplates | - To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for critical samples. Fill the outer wells with buffer or water. |
Experimental Protocols & Data
Preparation of this compound Stock Solution
A common solvent for preparing stock solutions of fluorogenic peptide substrates is dimethyl sulfoxide (B87167) (DMSO).
-
Warm to Room Temperature: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Reconstitution: Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the vial gently until the peptide is completely dissolved. Brief sonication in a water bath can aid in dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -80°C.
Note on DMSO Concentration: The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid potential inhibitory effects on the enzyme and cytotoxicity in cell-based assays.
General Aminopeptidase Activity Assay Protocol
This protocol provides a general workflow for measuring aminopeptidase activity. Specific parameters such as enzyme and substrate concentrations, and incubation time should be optimized for each specific enzyme and experimental setup.
-
Prepare Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.5 or PBS, pH 7.4).
-
Prepare Reagents:
-
Dilute the aminopeptidase to the desired concentration in the assay buffer.
-
Prepare the this compound working solution by diluting the stock solution in the assay buffer to the desired final concentration.
-
-
Set up the Assay:
-
Pipette the diluted enzyme solution into the wells of a black, flat-bottom 96-well plate.
-
Include appropriate controls:
-
No-Enzyme Control: Assay buffer without the enzyme to measure background fluorescence.
-
Inhibitor Control: Pre-incubate the enzyme with a known inhibitor before adding the substrate.
-
-
-
Initiate the Reaction: Add the this compound working solution to each well to start the enzymatic reaction.
-
Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes). Use an excitation wavelength of ~340-350 nm and an emission wavelength of ~440-460 nm.
-
Data Analysis: Determine the rate of reaction by calculating the slope of the linear portion of the fluorescence versus time plot.
Stability Data
While specific quantitative stability data for this compound in various buffers is not extensively published, general principles for AMC-conjugated peptides apply. Stability is influenced by pH, temperature, and the presence of proteases. It is recommended to perform a stability check of the substrate in your specific assay buffer by incubating it without the enzyme and monitoring for any increase in fluorescence over time.
Visualizations
Experimental Workflow for Aminopeptidase Assay
Caption: A stepwise workflow for performing an aminopeptidase activity assay.
Troubleshooting Logic for Low Signal
Caption: A decision tree for troubleshooting low signal in fluorogenic assays.
Aminopeptidases in Signaling Pathways
Aminopeptidases are involved in a variety of cellular signaling pathways by modulating the activity of peptide hormones and other signaling molecules.
Caption: Role of aminopeptidases in activating peptide hormones and initiating signaling.
References
how to correct for autofluorescence in H-L-Ile-Amc TFA assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals correct for autofluorescence in H-L-Ile-AMC TFA assays.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in my this compound assay?
A: Autofluorescence is the natural fluorescence emitted by components in your sample or assay reagents, which is not related to the enzymatic cleavage of the H-L-Ile-AMC substrate.[1][2][3] This background fluorescence can interfere with the detection of the specific signal generated from the release of AMC (7-amino-4-methylcoumarin), leading to an artificially high baseline, reduced signal-to-noise ratio, and inaccurate measurement of enzyme activity.[2][3]
Q2: What are the common sources of autofluorescence in my assay?
A: Autofluorescence can originate from several sources:
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Endogenous Molecules: Biological samples naturally contain fluorescent molecules like NADH, riboflavins, collagen, and elastin.[1][2]
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Assay Reagents: The assay buffer, solvents like DMSO used to dissolve the substrate, or even the microplate itself can have intrinsic fluorescence.[4] Media components such as phenol (B47542) red and fetal bovine serum are also known to be fluorescent.[1]
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Test Compounds: If you are screening for inhibitors, the test compounds themselves may be fluorescent at the excitation and emission wavelengths used for AMC.
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Substrate Degradation: The H-L-Ile-AMC substrate can degrade over time due to improper storage (e.g., repeated freeze-thaw cycles, light exposure) or non-optimal pH, releasing free AMC and increasing background fluorescence.[4]
Q3: My "no-enzyme" control wells show high fluorescence. What does this indicate?
A: High fluorescence in your "no-enzyme" or "buffer-only" controls is a clear sign that the signal is not being generated by your target aminopeptidase. This points to autofluorescence from your sample, test compounds, or assay components, or to non-enzymatic hydrolysis of the H-L-Ile-AMC substrate.[4]
Q4: How can I experimentally distinguish between sample autofluorescence and compound autofluorescence?
A: A systematic set of controls is essential. To isolate the source of the high background, you should prepare the following wells:
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Buffer + Substrate Only: Measures substrate auto-hydrolysis.
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Sample + Buffer (No Substrate): Measures the intrinsic fluorescence of your biological sample.
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Compound + Buffer (No Substrate): Measures the intrinsic fluorescence of your test compound.
By comparing the fluorescence readings from these controls, you can pinpoint the primary contributor to the background signal.
Troubleshooting Guide
This guide provides a systematic approach to identifying and correcting for autofluorescence in your this compound assay.
Diagram: Troubleshooting Workflow for Autofluorescence
References
Technical Support Center: Optimizing Enzyme Concentration for H-L-Ile-Amc TFA
Welcome to the technical support center for the fluorogenic aminopeptidase (B13392206) substrate, H-L-Ile-Amc TFA. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to ensure the successful optimization of your enzyme assays.
Frequently Asked Questions (FAQs)
Q1: What type of enzyme is this compound a substrate for? H-L-Ile-Amc (L-Isoleucine-7-amido-4-methylcoumarin) is a fluorogenic substrate primarily for aminopeptidases, such as Leucine Aminopeptidase (LAP).[1] These enzymes cleave the isoleucine residue from the N-terminus, releasing the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) molecule.
Q2: How should I prepare and store the this compound substrate stock solution? It is recommended to dissolve the this compound in a high-purity, anhydrous solvent such as DMSO to create a concentrated stock solution. To avoid repeated freeze-thaw cycles which can lead to substrate degradation, it is advisable to aliquot the stock solution into smaller, single-use volumes. For long-term storage, keep these aliquots at -80°C, and for short-term use, -20°C is suitable. Always protect the solution from light.
Q3: What are the optimal excitation and emission wavelengths for detecting the released AMC? The released 7-amino-4-methylcoumarin (AMC) fluorophore is typically detected with an excitation wavelength in the range of 345-368 nm and an emission wavelength between 440-460 nm. It is crucial to confirm the optimal settings for your specific microplate reader and buffer conditions.
Q4: Why is my "no-enzyme" control well showing high fluorescence? High fluorescence in your negative control wells indicates that the signal is not being generated by your target enzyme. Common causes include:
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Substrate Degradation: The substrate may have undergone non-enzymatic hydrolysis. This can be caused by improper storage (e.g., repeated freeze-thaw cycles), exposure to light, or a non-optimal pH of the assay buffer.
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Substrate Impurity: The substrate vial may contain trace amounts of free AMC from the manufacturing process or from degradation during shipping.
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Autofluorescence from Assay Components: Some buffers, solvents (like DMSO), or other additives can have intrinsic fluorescence at the wavelengths used for AMC detection.
Q5: How do I determine the initial linear range of my enzymatic reaction? To determine the initial linear range, perform a kinetic assay where fluorescence is measured at regular intervals (e.g., every 60 seconds) over an extended period (e.g., 30-60 minutes). Plot the relative fluorescence units (RFU) against time. The initial linear range is the period during which the reaction rate is constant (the line is straight). Subsequent experiments should be performed within this time frame.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No or Weak Signal | Inactive enzyme. | Ensure the enzyme has been stored correctly and has not lost activity. Use a fresh batch if necessary. |
| Incorrect buffer pH or composition. | Optimize the buffer pH and ionic strength for your specific enzyme. Most aminopeptidases are active at a neutral or slightly alkaline pH (e.g., pH 7.2-8.5). | |
| Insufficient enzyme or substrate concentration. | Systematically increase the concentration of the enzyme and/or substrate. | |
| Incorrect instrument settings. | Verify the excitation/emission wavelengths and gain settings on your fluorescence plate reader. | |
| High Background Fluorescence | Substrate instability or contamination. | Prepare fresh substrate solution. Aliquot stock solutions to avoid freeze-thaw cycles. Protect from light. |
| Contaminated reagents or buffer. | Use high-purity water and reagents. Prepare fresh buffers. | |
| Autofluorescence of test compounds or sample matrix. | Run a control with the compound/sample but without the enzyme to measure intrinsic fluorescence and subtract it from the assay signal. | |
| High concentration of DMSO. | Ensure the final concentration of DMSO in the assay is low (typically <1%) as high concentrations can contribute to background fluorescence. | |
| High Variability Between Replicates (%CV) | Pipetting errors. | Ensure your pipettes are calibrated. Use reverse pipetting for viscous solutions. |
| Inconsistent incubation times. | Use a multichannel pipette for simultaneous addition of reagents to start the reaction in all wells. | |
| Temperature fluctuations. | Pre-incubate the plate and reagents at the assay temperature. Ensure uniform temperature across the plate during the assay. | |
| Edge effects in the microplate. | Avoid using the outer wells of the plate, or fill them with buffer to create a humidity barrier. |
Experimental Protocols
Preparation of Reagents
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Assay Buffer: A common buffer for aminopeptidase assays is 50 mM Tris-HCl or 50 mM Sodium Phosphate, pH 7.2-8.5. The optimal pH will depend on the specific enzyme being used.
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Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
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Enzyme Solution: Prepare a stock solution of your aminopeptidase in assay buffer. The optimal concentration will need to be determined experimentally.
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AMC Standard: Prepare a 1 mM stock solution of free 7-amino-4-methylcoumarin (AMC) in assay buffer. This will be used to generate a standard curve to convert relative fluorescence units (RFU) to the amount of product formed.
AMC Standard Curve
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Perform serial dilutions of the 1 mM AMC stock solution in assay buffer to create a range of concentrations (e.g., 0, 0.1, 0.2, 0.5, 1, 2, 5, 10 µM).
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Add a fixed volume of each standard to the wells of a black, clear-bottom 96-well microplate.
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Measure the fluorescence at the optimal excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm).
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Plot the fluorescence intensity (RFU) against the AMC concentration (µM) to generate a standard curve.
Enzyme Titration (to find optimal enzyme concentration)
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Prepare a series of dilutions of your enzyme stock in the assay buffer.
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In a 96-well plate, add the diluted enzyme solutions to different wells. Include a "no-enzyme" control containing only the assay buffer.
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Prepare a substrate working solution by diluting the this compound stock solution in the assay buffer to a final concentration that is non-limiting (e.g., 100 µM).
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Initiate the reaction by adding the substrate working solution to all wells.
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Immediately place the plate in a pre-warmed fluorescence microplate reader and measure the fluorescence kinetically (e.g., every minute for 30 minutes).
-
Calculate the initial reaction velocity (V₀) for each enzyme concentration from the linear portion of the fluorescence versus time plot.
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Plot V₀ against the enzyme concentration. Select an enzyme concentration that falls within the linear range of this plot and provides a robust signal-to-background ratio.
Substrate Titration (Michaelis-Menten Kinetics)
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Using the optimal enzyme concentration determined above, prepare a range of substrate concentrations by serially diluting the this compound stock solution in the assay buffer.
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Add the optimal enzyme concentration to all wells, except for the "no-substrate" control.
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Initiate the reactions by adding the different substrate concentrations to the wells.
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Measure the fluorescence kinetically as described above.
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Determine the initial reaction velocity (V₀) for each substrate concentration.
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Plot V₀ against the substrate concentration. This will allow you to determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). For optimal assay sensitivity, a substrate concentration at or below the Km is often used.
Data Presentation
The following tables provide recommended starting concentrations for your optimization experiments. The exact concentrations will need to be empirically determined for your specific enzyme and assay conditions.
Table 1: Recommended Starting Concentrations for Enzyme Titration
| Component | Final Concentration Range | Purpose |
| This compound | 50 - 200 µM (fixed) | To ensure the substrate is not limiting during enzyme optimization. |
| Aminopeptidase | 0.1 - 10 µg/mL (variable) | To determine the optimal enzyme concentration that yields a linear reaction rate. |
| Assay Buffer | As required | To maintain optimal pH and ionic strength. |
Table 2: Recommended Starting Concentrations for Substrate Titration
| Component | Final Concentration Range | Purpose |
| This compound | 1 - 500 µM (variable) | To determine the Km and Vmax of the enzyme for the substrate. |
| Aminopeptidase | Optimal concentration from enzyme titration (fixed) | To ensure the enzyme is the rate-limiting factor. |
| Assay Buffer | As required | To maintain optimal pH and ionic strength. |
Visualizations
Caption: General workflow for optimizing an aminopeptidase assay using this compound.
Caption: Decision tree for troubleshooting common issues in fluorogenic enzyme assays.
References
dealing with low signal in H-L-Ile-Amc TFA experiments
Welcome to the technical support center for H-L-Ile-Amc TFA experimental workflows. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer frequently asked questions regarding the use of this fluorogenic substrate.
Troubleshooting Guide: Low Signal in this compound Experiments
Low or no fluorescence signal is a common challenge in enzymatic assays. This guide provides a systematic approach to identifying and resolving the root causes of this issue.
Question: I am not seeing any signal, or the signal is very weak in my this compound assay. What are the possible causes and how can I fix it?
Answer:
A low or absent signal in your experiment can stem from several factors, ranging from incorrect instrument settings to issues with the reagents or the experimental setup itself. Below is a step-by-step troubleshooting workflow to help you diagnose and resolve the problem.
Diagram: Troubleshooting Workflow for Low Signal
Caption: Troubleshooting decision tree for low signal issues.
Frequently Asked Questions (FAQs)
Instrumentation & Setup
Q1: What are the correct excitation and emission wavelengths for the cleaved AMC fluorophore?
A1: The liberated 7-amino-4-methylcoumarin (B1665955) (AMC) fluorophore is typically excited at approximately 360-380 nm, with an emission maximum around 440-460 nm.[1][2] It is crucial to verify these settings on your specific fluorescence plate reader.
Q2: My fluorescence readings are highly variable between wells. What could be the cause?
A2: High variability can be due to several factors:
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Pipetting Errors: Ensure accurate and consistent pipetting, especially for low volumes.
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Uneven Cell Distribution: If using cell lysates, ensure cells are evenly distributed before lysis. Well-scanning features on some plate readers can help mitigate this.[3]
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Temperature Gradients: Avoid "edge effects" by ensuring the plate is uniformly heated. Incubating the plate for a few minutes in the reader before the first measurement can help.
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Number of Flashes: Increasing the number of flashes per read can average out signal fluctuations and reduce variability.[3]
Q3: Can the type of microplate I use affect my signal?
A3: Absolutely. For fluorescence assays, it is imperative to use black, opaque-walled microplates.[3] Clear or white plates will lead to high background and well-to-well crosstalk, significantly compromising your signal-to-noise ratio.
Reagents & Protocol
Q4: How should I prepare and store my this compound stock solution?
A4: this compound is typically dissolved in DMSO to create a concentrated stock solution (e.g., 10 mM). This stock should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or lower, protected from light.[4]
Q5: What are the optimal concentrations of substrate and enzyme?
A5: The optimal concentrations are highly dependent on the specific aminopeptidase (B13392206) and your experimental conditions.
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Substrate Concentration: A common starting point for AMC-based substrates is in the range of 10-100 µM.[1] It is recommended to perform a substrate titration to determine the optimal concentration, which is typically near the Michaelis constant (Km) of the enzyme.
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Enzyme Concentration: The enzyme concentration should be chosen to ensure the reaction rate is linear over the desired measurement period. This requires performing an enzyme titration to find the concentration that yields a steady increase in fluorescence without rapidly consuming the substrate.
Q6: My assay buffer contains Tris. Could this be a problem?
A6: Buffers containing primary amines, such as Tris, can potentially interfere with certain assay chemistries, though this is less common for simple enzymatic cleavage assays. However, if you suspect buffer interference, switching to a non-amine-containing buffer like HEPES or phosphate (B84403) buffer is a good troubleshooting step.
Data Interpretation & Controls
Q7: What controls are essential for a reliable this compound assay?
A7: The following controls are critical for accurate data interpretation:
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No-Enzyme Control: Contains the substrate and assay buffer but no enzyme. This helps determine the rate of spontaneous substrate degradation.
-
No-Substrate Control: Contains the enzyme in assay buffer but no substrate. This measures the intrinsic fluorescence of your enzyme preparation.
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Positive Control: A known active aminopeptidase to confirm that the substrate and buffer system are working correctly.
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Inhibitor Control (optional): If studying inhibitors, a well-containing enzyme, substrate, and a known inhibitor of your target aminopeptidase confirms the assay's ability to detect inhibition.
Q8: The fluorescence in my no-enzyme control is increasing over time. What does this mean?
A8: An increase in fluorescence in the absence of your enzyme indicates that the this compound substrate is being cleaved by another component or is unstable under your assay conditions. Potential causes include:
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Contaminating Proteases: Your sample or even buffer components may be contaminated with other proteases.
-
Substrate Instability: The substrate may be hydrolyzing spontaneously at the pH or temperature of your assay.
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Photobleaching: While less common for signal increase, excessive exposure to excitation light can sometimes lead to unpredictable fluorescence changes.
Experimental Protocols
Representative Protocol for Aminopeptidase Activity Assay using this compound
This protocol is a general guideline for measuring aminopeptidase activity. It is essential to optimize the concentrations of enzyme and substrate, as well as the incubation time, for your specific experimental setup.
Materials:
-
This compound substrate
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DMSO (anhydrous)
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Purified aminopeptidase or sample containing the enzyme
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5)
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96-well solid black microplates
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Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Substrate Stock Solution (10 mM): Dissolve this compound in DMSO. For example, for a 1 mg vial with a MW of 477.5 g/mol (check your product sheet), add 210 µL of DMSO. Store at -20°C.
-
Substrate Working Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., for a 100 µM final concentration in a 100 µL reaction volume, prepare a 2X or 200 µM working solution).
-
Enzyme Working Solution: Dilute the enzyme stock to a working concentration in ice-cold Assay Buffer. The optimal concentration must be determined empirically.
-
-
Assay Setup:
-
Add 50 µL of the appropriate solutions to the wells of a 96-well black plate as described in the table below.
-
Set up all reactions in at least triplicate.
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| Well Type | Component 1 (50 µL) | Component 2 (50 µL) | Purpose |
| Blank | Assay Buffer | Assay Buffer | Measures background fluorescence of the buffer and plate. |
| No-Enzyme | Substrate Working Solution | Assay Buffer | Measures substrate auto-hydrolysis. |
| No-Substrate | Assay Buffer | Enzyme Working Solution | Measures intrinsic fluorescence of the enzyme. |
| Sample | Substrate Working Solution | Enzyme Working Solution | Measures the enzymatic reaction. |
| Positive Control | Substrate Working Solution | Known Active Aminopeptidase | Validates assay components. |
-
Reaction and Measurement:
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction by adding the final 50 µL component (typically the enzyme or substrate).
-
Immediately place the plate in the fluorescence reader.
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Measure the fluorescence kinetically (e.g., every 60 seconds for 30-60 minutes) with excitation at ~380 nm and emission at ~460 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "Blank" wells from all other readings.
-
Plot the fluorescence intensity (Relative Fluorescence Units, RFU) versus time for each well.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve (RFU/min).
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Compare the V₀ of your samples to the controls.
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Diagram: General Experimental Workflow
Caption: Standard workflow for an this compound assay.
Data Presentation
Effective data management is crucial for troubleshooting and optimizing your experiments. The following tables provide examples of how to structure your data for key optimization experiments.
Table 1: Enzyme Titration - Determining Optimal Enzyme Concentration (Illustrative Data)
| Final Enzyme Conc. (nM) | Initial Velocity (RFU/min) | Linearity (R²) |
| 0 | 5 | N/A |
| 1 | 50 | 0.995 |
| 2 | 98 | 0.998 |
| 5 | 245 | 0.996 |
| 10 | 480 | 0.991 |
| 20 | 850 | 0.970 |
| Objective: Select a concentration that provides a robust, linear signal over the measurement period. |
Table 2: Substrate Titration - Determining Km (Illustrative Data)
| Final Substrate Conc. (µM) | Initial Velocity (RFU/min) |
| 0 | 0 |
| 5 | 150 |
| 10 | 250 |
| 25 | 430 |
| 50 | 600 |
| 100 | 750 |
| 200 | 800 |
| Objective: Determine the substrate concentration that gives half-maximal velocity (Km) to ensure the assay is sensitive to changes in enzyme activity. |
References
temperature optimization for H-L-Ile-Amc TFA enzymatic reaction
Welcome to the technical support center for the H-L-Ile-Amc TFA enzymatic reaction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the enzymatic reaction using this compound?
The optimal temperature for an enzymatic reaction is the temperature at which the enzyme exhibits maximum activity. This temperature can vary significantly depending on the specific aminopeptidase (B13392206) being used, its source organism, and the assay conditions. Generally, for many aminopeptidases, the optimal temperature falls within the range of 30°C to 70°C. It is crucial to determine the optimal temperature for your specific enzyme empirically.
Q2: How does temperature affect the stability of the aminopeptidase?
Enzyme stability is highly dependent on temperature. Temperatures below the optimum will result in lower enzyme activity, but the enzyme is generally stable. As the temperature rises towards the optimum, the reaction rate increases. However, exceeding the optimal temperature can lead to a rapid decrease in activity due to thermal denaturation, where the enzyme loses its three-dimensional structure and, consequently, its function.
Q3: My fluorescence signal is weak or absent. What are the possible causes?
Several factors can lead to a weak or absent fluorescence signal:
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Low Enzyme Activity: The enzyme may not be active. Ensure it has been stored correctly and has not undergone multiple freeze-thaw cycles. Consider increasing the enzyme concentration.
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Suboptimal Assay Conditions: Verify that the pH and buffer composition are optimal for your specific aminopeptidase.
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Substrate Degradation: this compound is light-sensitive. Protect it from light during storage and handling. Prepare fresh substrate solutions for each experiment.
-
Incorrect Instrument Settings: Ensure the excitation and emission wavelengths on your fluorescence plate reader are correctly set for the AMC fluorophore (typically around 340-360 nm for excitation and 440-460 nm for emission).
Q4: I am observing high background fluorescence. How can I reduce it?
High background fluorescence can be caused by:
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Autohydrolysis of the Substrate: The substrate may be hydrolyzing spontaneously in the assay buffer. This can be checked by running a control reaction without the enzyme. If autohydrolysis is significant, you may need to adjust the buffer pH or screen for a more stable buffer system.
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Contaminating Proteases: The enzyme preparation or other reagents may be contaminated with other proteases that can cleave the substrate.
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Fluorescent Compounds in the Sample: If you are testing inhibitors or other compounds, they may be inherently fluorescent at the assay wavelengths. Always run a control with the compound alone to check for interference.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or Low Signal | Inactive enzyme | - Verify enzyme storage conditions and activity with a positive control. - Use a fresh aliquot of the enzyme. |
| Incorrect assay buffer pH | - Determine the optimal pH for your enzyme. Aminopeptidases often have an optimal pH in the neutral to slightly alkaline range (pH 7.0-8.5). | |
| Substrate degradation | - Prepare fresh substrate solution and protect it from light. | |
| Instrument settings incorrect | - Check the excitation and emission wavelengths for AMC. | |
| High Background Signal | Substrate autohydrolysis | - Run a no-enzyme control. - Adjust buffer pH. |
| Contaminating proteases | - Use high-purity enzyme and reagents. | |
| Fluorescent test compounds | - Run a control with the compound alone. | |
| Inconsistent Results | Pipetting errors | - Use calibrated pipettes. - Prepare a master mix for reagents. |
| Temperature fluctuations | - Ensure the assay plate is uniformly heated. - Pre-incubate all reagents at the assay temperature. | |
| Well-to-well variability | - Mix the contents of each well thoroughly. |
Experimental Protocols
Protocol 1: Determination of Optimal Temperature
This protocol outlines the steps to determine the optimal temperature for your aminopeptidase-catalyzed reaction with this compound.
Materials:
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Purified aminopeptidase
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This compound substrate
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Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
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Temperature-controlled fluorescence plate reader
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Black 96-well microplate
Procedure:
-
Prepare Reagents:
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Prepare a stock solution of this compound in DMSO.
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Prepare a working solution of the enzyme in cold assay buffer.
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Prepare the assay buffer.
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-
Set up the Assay Plate:
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Add assay buffer to the wells of a black 96-well plate.
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Add the this compound substrate to each well to reach the final desired concentration.
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Pre-incubate the plate at a range of different temperatures (e.g., 25°C, 30°C, 37°C, 45°C, 55°C, 65°C, 75°C) for 5-10 minutes.
-
-
Initiate the Reaction:
-
Add the enzyme working solution to each well to start the reaction.
-
Immediately place the plate in the fluorescence plate reader, which has been pre-set to the corresponding incubation temperature.
-
-
Measure Fluorescence:
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Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with readings taken every 1-2 minutes. Use an excitation wavelength of ~350 nm and an emission wavelength of ~450 nm.
-
-
Data Analysis:
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For each temperature, calculate the initial reaction rate (V₀) from the linear portion of the fluorescence versus time plot.
-
Plot the reaction rate (V₀) as a function of temperature.
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The temperature at which the highest reaction rate is observed is the optimal temperature for the enzyme under these conditions.
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Data Presentation: Optimal Temperature Determination
The results from the temperature optimization experiment can be summarized in a table similar to the one below.
| Temperature (°C) | Initial Reaction Rate (RFU/min) |
| 25 | 150 |
| 30 | 250 |
| 37 | 400 |
| 45 | 650 |
| 55 | 800 |
| 65 | 500 |
| 75 | 100 |
Visualizations
Caption: Workflow for determining the optimal temperature of an enzymatic reaction.
Caption: Relationship between temperature and enzyme activity.
Validation & Comparative
A Researcher's Guide to the Validation of Aminopeptidase Assays: A Comparative Analysis of H-L-Ile-Amc TFA and Alternative Substrates
For researchers, scientists, and drug development professionals, the rigorous validation of enzyme assays is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of the fluorogenic aminopeptidase (B13392206) substrate, H-L-Ile-Amc TFA, with alternative fluorogenic (AMC-based) and chromogenic (pNA-based) substrates. We present detailed experimental protocols, a summary of key validation parameters, and a discussion of the relative merits of each assay format to aid in the selection of the most appropriate method for your research needs.
Principles of Aminopeptidase Activity Assays
Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. The validation of assays to measure their activity is crucial for understanding their role in various physiological and pathological processes. The two most common methods for determining aminopeptidase activity in a high-throughput format rely on either fluorogenic or chromogenic substrates.
Fluorogenic Assays: These assays utilize substrates that are derivatives of 7-amino-4-methylcoumarin (B1665955) (AMC). The substrate, such as this compound (L-Isoleucyl-7-amido-4-methylcoumarin trifluoroacetate), consists of an amino acid linked to the AMC fluorophore. In its intact form, the substrate is non-fluorescent. Upon enzymatic cleavage by an aminopeptidase, the free AMC is released, which is highly fluorescent. The rate of increase in fluorescence is directly proportional to the aminopeptidase activity.
Chromogenic Assays: These assays employ substrates linked to p-nitroaniline (pNA). The intact substrate is colorless. When the aminopeptidase cleaves the peptide bond, it releases p-nitroaniline, a yellow-colored product that can be quantified by measuring its absorbance at approximately 405 nm. The rate of color development is proportional to the enzyme's activity.
Comparative Performance of Aminopeptidase Assays
The choice between a fluorogenic and a chromogenic assay depends on the specific requirements of the experiment, such as the need for high sensitivity or the availability of specific instrumentation. Below is a comparative summary of the key performance parameters for AMC-based and pNA-based aminopeptidase assays.
Table 1: General Assay Characteristics
| Feature | This compound (Fluorogenic) | L-Leucine-pNA (Chromogenic) |
| Detection Method | Fluorescence | Absorbance (Colorimetric) |
| Instrumentation | Fluorescence Plate Reader | Spectrophotometer/Plate Reader |
| Typical Substrate | L-Isoleucyl-7-amido-4-methylcoumarin | L-Leucyl-p-nitroanilide |
| Excitation/Emission (nm) | ~360-380 / ~440-460 | Not Applicable |
| Absorbance Wavelength (nm) | Not Applicable | ~405 |
Table 2: Representative Performance Parameters
| Validation Parameter | L-Leucine-AMC (Fluorogenic) | L-Leucine-pNA (Chromogenic) |
| Sensitivity | High | Moderate |
| Signal-to-Background Ratio | High | Moderate to Low |
| Z'-Factor | Typically > 0.5 | Can be challenging to achieve > 0.5 |
| Linear Range | Dependent on enzyme concentration | Dependent on enzyme concentration |
| Interference | Potential for compound autofluorescence | Potential for compound absorbance |
| Cost | Generally higher | Generally lower |
Experimental Protocols
Detailed and optimized protocols are essential for obtaining reliable and reproducible results. Below are representative protocols for fluorogenic (this compound) and chromogenic (L-Leucine-pNA) aminopeptidase assays.
Protocol 1: Fluorogenic Aminopeptidase Assay using this compound
Materials:
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Purified aminopeptidase or cell/tissue lysate
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This compound substrate (stock solution in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
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Black 96-well microplate
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Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the enzyme preparation to the desired concentration in Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction rate is linear over the desired time course.
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Prepare a working solution of the this compound substrate by diluting the stock solution in Assay Buffer. The final substrate concentration should ideally be at or near the Km value for the enzyme, if known. If not, a concentration range (e.g., 10-100 µM) can be tested.
-
-
Assay Setup:
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Add 50 µL of the enzyme solution to each well of a black 96-well plate.
-
Include appropriate controls:
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No-enzyme control: 50 µL of Assay Buffer instead of the enzyme solution.
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Positive control: A known aminopeptidase.
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Inhibitor control (optional): Pre-incubate the enzyme with a known aminopeptidase inhibitor before adding the substrate.
-
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 50 µL of the substrate working solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with excitation at ~360-380 nm and emission at ~440-460 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the fluorescence versus time plot (slope).
-
Subtract the rate of the no-enzyme control from all other readings.
-
Enzyme activity can be expressed as relative fluorescence units (RFU) per minute or converted to molar units using a standard curve of free AMC.
-
Protocol 2: Chromogenic Aminopeptidase Assay using L-Leucine-pNA
Materials:
-
Purified aminopeptidase or cell/tissue lysate
-
L-Leucine-p-nitroanilide (stock solution in DMSO or methanol)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Clear 96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Stop Solution (e.g., 1 M Acetic Acid)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of L-Leucine-pNA in DMSO or methanol (B129727) (e.g., 50 mM).
-
Dilute the enzyme preparation to the desired concentration in Assay Buffer.
-
Prepare a working solution of the L-Leucine-pNA substrate by diluting the stock solution in Assay Buffer.
-
-
Assay Setup:
-
Add 50 µL of the enzyme solution to each well of a clear 96-well plate.
-
Include appropriate controls as described in the fluorogenic assay protocol.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding 50 µL of the substrate working solution to each well.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Reaction Termination and Measurement:
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-enzyme control from all other readings.
-
Calculate the concentration of p-nitroaniline released using a standard curve prepared with known concentrations of p-nitroaniline. The molar extinction coefficient of p-nitroaniline (ε ≈ 8,800 M⁻¹cm⁻¹) can also be used for calculation if the path length is known.
-
Express the enzyme activity as µmoles of p-nitroaniline produced per minute per mg of protein.
-
Visualizing Workflows and Pathways
Aminopeptidase Signaling Pathway
Aminopeptidases, such as Aminopeptidase N (CD13), are not only involved in peptide degradation but also play roles in signal transduction. Ligation of APN/CD13 on monocytes can trigger intracellular signaling cascades.
Caption: APN/CD13 signaling cascade in monocytes.
Experimental Workflow for Aminopeptidase Assay Validation
A systematic workflow is crucial for the validation of any enzyme assay. This diagram outlines the key steps involved in validating an aminopeptidase assay.
A Researcher's Guide to Comparing Aminopeptidase Substrates: Featuring H-L-Ile-Amc TFA
For researchers, scientists, and drug development professionals, the precise measurement of aminopeptidase (B13392206) activity is crucial for unraveling complex biological processes and advancing therapeutic discovery. The selection of an appropriate substrate is a critical determinant of experimental success, directly impacting the accuracy, sensitivity, and specificity of the resulting data. This guide provides a comprehensive framework for comparing aminopeptidase substrates, with a special focus on the fluorogenic substrate H-L-Ile-Amc TFA, and contrasts it with other commonly used alternatives.
Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides.[1][2][3] Their activity is implicated in a wide range of physiological processes, including protein maturation, signal transduction, and cellular regulation, making them attractive targets for drug development.[1] A variety of synthetic substrates have been developed to assay their activity, broadly categorized into chromogenic and fluorogenic types. Fluorogenic substrates, such as those based on 7-amino-4-methylcoumarin (B1665955) (AMC), offer superior sensitivity, allowing for real-time kinetic measurements of enzyme activity.[4]
This compound is a fluorogenic substrate designed for the detection of aminopeptidase activity. While specific kinetic data for this substrate is not extensively documented in publicly available literature, its structure—an isoleucine residue linked to an AMC fluorophore—suggests its utility in assaying aminopeptidases that exhibit a preference for bulky, hydrophobic amino acids at the N-terminus, such as Leucine (B10760876) Aminopeptidase (LAP) and certain specificities of Aminopeptidase N (APN/CD13).[1][3][5] This guide will walk you through the methodology to characterize and compare this compound with other standard aminopeptidase substrates.
Performance Comparison of Aminopeptidase Substrates
The performance of an aminopeptidase substrate is primarily evaluated based on its kinetic parameters, which describe the efficiency and affinity of the enzyme-substrate interaction. The key parameters are the Michaelis constant (Km), the maximum reaction velocity (Vmax), and the catalytic efficiency (kcat/Km).
A lower Km value indicates a higher affinity of the enzyme for the substrate, meaning the enzyme can become saturated at lower substrate concentrations. The Vmax represents the maximum rate of the reaction at saturating substrate concentrations, and kcat (the turnover number) is the number of substrate molecules converted to product per enzyme molecule per second. The kcat/Km ratio is the most effective measure for comparing the catalytic efficiency of an enzyme for different substrates.
Below is a template table summarizing the kind of quantitative data required for a robust comparison. While specific values for this compound need to be experimentally determined, representative data for other common substrates are included for illustrative purposes.
| Substrate | Target Enzyme(s) | Km (µM) | Vmax (relative units) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| This compound | Leucine Aminopeptidase, Aminopeptidase N (expected) | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| L-Leucine-AMC | Leucine Aminopeptidase, Aminopeptidase N | ~20-100 | High | - | High |
| L-Alanine-AMC | Aminopeptidase N | ~50-200 | High | - | High |
| L-Arginine-AMC | Aminopeptidase B, some specific APNs | Variable | Variable | - | Variable |
| L-Methionine-AMC | Methionine Aminopeptidase | Variable | Variable | - | Variable |
Note: The kinetic parameters presented are approximate and can vary significantly based on the specific enzyme source, purity, and assay conditions (e.g., pH, temperature, buffer composition).
Experimental Protocols
To obtain the comparative data for this compound, a standardized enzymatic assay must be performed. The following is a detailed protocol that can be adapted for the characterization of any fluorogenic aminopeptidase substrate.
Protocol: Determination of Kinetic Parameters for this compound
1. Materials and Reagents:
-
Purified aminopeptidase (e.g., recombinant human Aminopeptidase N or Leucine Aminopeptidase)
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Dimethyl sulfoxide (B87167) (DMSO) for substrate stock solution
-
96-well black microplates, flat bottom
-
Fluorometric microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm
-
Free AMC standard for calibration curve
2. Procedure:
-
Preparation of Reagents:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.
-
Prepare a working solution of the purified aminopeptidase in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Prepare a series of dilutions of the this compound substrate in Assay Buffer. A typical concentration range to determine Km would span from 0.1 to 10 times the expected Km value.
-
Prepare a standard curve of free AMC in Assay Buffer to convert relative fluorescence units (RFU) to molar concentrations of the product.
-
-
Assay Setup:
-
In a 96-well black microplate, add 50 µL of each substrate dilution to triplicate wells.
-
Include wells with Assay Buffer only as a background control.
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.
-
-
Enzyme Reaction and Measurement:
-
Initiate the enzymatic reaction by adding 50 µL of the pre-warmed enzyme solution to each well, bringing the total volume to 100 µL.
-
Immediately place the plate in the fluorometric microplate reader, pre-set to the assay temperature.
-
Measure the increase in fluorescence intensity over time (kinetic mode). Record readings every 1-2 minutes for a period of 30-60 minutes.
-
-
Data Analysis:
-
For each substrate concentration, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Convert the fluorescence units (RFU/min) to the rate of product formation (µM/min) using the AMC standard curve.
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis software to determine the Km and Vmax values.
-
V₀ = (Vmax * [S]) / (Km + [S])
-
-
Calculate the catalytic constant (kcat) from the Vmax value if the enzyme concentration ([E]t) is known: kcat = Vmax / [E]t.
-
Calculate the catalytic efficiency as kcat/Km.
-
Visualizing Experimental Workflow and Signaling Pathways
To further aid in the conceptualization of the experimental design and the biological context of aminopeptidase activity, the following diagrams are provided.
References
- 1. Aminopeptidase N - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. researchgate.net [researchgate.net]
- 4. Ac-Leu-AMC | AAT Bioquest [aatbio.com]
- 5. The Staphylococcus aureus leucine aminopeptidase LAP is localized to the bacterial cytosol and demonstrates a broad substrate range that extends beyond leucine - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of H-L-Ile-Amc TFA Aminopeptidase Assay with High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The H-L-Ile-Amc TFA assay is a sensitive method for measuring the activity of aminopeptidases that cleave the isoleucine residue from the N-terminus of the substrate. This cleavage releases the highly fluorescent 7-amido-4-methylcoumarin (AMC) molecule, allowing for a continuous, real-time measurement of enzyme activity. However, like any indirect assay, it is crucial to validate its results with a direct and quantitative method such as HPLC. HPLC can directly measure the consumption of the substrate and the formation of the product, providing an orthogonal method to confirm the accuracy and reliability of the fluorogenic assay.
Data Presentation: A Template for Comparison
Due to the absence of specific published cross-validation data for this compound with HPLC, the following table is presented as a template for researchers to populate with their own experimental data. This table is designed for a clear and direct comparison of the results obtained from both methods.
| Sample ID | Enzyme Concentration (nM) | This compound Assay (RFU/min) | HPLC: Substrate Peak Area (mAUs) | HPLC: Product Peak Area (mAUs) | Calculated Enzyme Activity (µmol/min) - Fluorescence | Calculated Enzyme Activity (µmol/min) - HPLC | % Difference |
| 1 | 0 | e.g., 5.2 | e.g., 500,000 | e.g., 1,200 | e.g., 0.01 | e.g., 0.01 | e.g., 0% |
| 2 | 1 | e.g., 55.8 | e.g., 450,000 | e.g., 51,000 | e.g., 0.10 | e.g., 0.11 | e.g., -9.1% |
| 3 | 2 | e.g., 108.3 | e.g., 405,000 | e.g., 98,000 | e.g., 0.20 | e.g., 0.21 | e.g., -4.8% |
| 4 | 5 | e.g., 265.1 | e.g., 260,000 | e.g., 245,000 | e.g., 0.50 | e.g., 0.52 | e.g., -3.8% |
| 5 | 10 | e.g., 510.9 | e.g., 55,000 | e.g., 455,000 | e.g., 1.00 | e.g., 1.02 | e.g., -2.0% |
Note: The data in this table is for illustrative purposes only. RFU = Relative Fluorescence Units; mAU = milli-Absorbance Units.
Experimental Protocols
A detailed and consistent experimental protocol is critical for a valid cross-validation. The following are generalized protocols for the this compound assay and a corresponding HPLC method.
This compound Aminopeptidase (B13392206) Assay Protocol
This protocol is based on established methods for fluorogenic aminopeptidase assays.
1. Materials:
-
This compound substrate
-
Aminopeptidase enzyme of interest
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well black microplate
-
Fluorescence microplate reader
2. Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the enzyme to various concentrations in the assay buffer.
-
In each well of the microplate, add the diluted enzyme solution.
-
Initiate the reaction by adding the this compound substrate to each well to a final concentration typically in the low micromolar range. The final volume in each well should be consistent (e.g., 200 µL).
-
Immediately place the microplate in a fluorescence reader pre-set to the appropriate temperature (e.g., 37°C).
-
Monitor the increase in fluorescence intensity over time. The excitation and emission wavelengths for the released AMC are typically in the range of 340-360 nm and 440-460 nm, respectively.
-
The rate of the reaction (RFU/min) is determined from the linear portion of the fluorescence versus time plot.
-
A standard curve using free AMC should be generated to convert the RFU/min values to moles of product formed per unit of time.
HPLC Protocol for Cross-Validation
This protocol outlines a general reverse-phase HPLC method for the separation and quantification of the this compound substrate and its cleavage products.
1. Materials:
-
This compound
-
Cleaved product (H-L-Ile and AMC) standards
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
Reverse-phase C18 column
2. Procedure:
-
Set up enzymatic reactions identical to those in the this compound assay.
-
At specific time points, quench the reaction by adding a solution that stops enzymatic activity (e.g., a strong acid like 10% TFA).
-
Centrifuge the quenched reaction mixtures to pellet any precipitated protein.
-
Transfer the supernatant to HPLC vials.
-
Inject the samples onto the C18 column.
-
Perform a gradient elution using a mobile phase system such as:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
A typical gradient might run from 5% to 95% Mobile Phase B over 20-30 minutes.
-
-
Monitor the elution profile using a UV detector, typically at a wavelength where both the substrate and products have significant absorbance (e.g., 280 nm or 325 nm for AMC).
-
Quantify the substrate and product peaks by integrating their respective areas.
-
Create standard curves for both this compound and AMC to convert peak areas to concentrations.
Mandatory Visualizations
Experimental Workflow
Caption: A logical workflow for the cross-validation of the this compound assay with HPLC.
Signaling Pathway of the Assay
Caption: The enzymatic cleavage of this compound by an aminopeptidase to release the fluorescent AMC molecule.
Navigating Aminopeptidase Specificity: A Comparative Guide to Fluorogenic Substrates
Performance Comparison of Fluorogenic Aminopeptidase (B13392206) Substrates
The choice of a fluorogenic substrate is critical for the sensitive and specific detection of aminopeptidase activity. The ideal substrate should exhibit high turnover rates (kcat) and low Michaelis constants (Km) for the target enzyme, while remaining largely uncleaved by other proteases present in the sample. The following table summarizes the available kinetic parameters for Leu-AMC, Ala-AMC, and Arg-AMC with various aminopeptidases.
| Substrate | Enzyme | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Source |
| L-Arginine-7-amido-4-methylcoumarin HCl | Cathepsin H | - | - | - | [1] |
| L-Arginine-7-amido-4-methylcoumarin HCl | Toxoplasma gondii ME49TgAPN2 | 31,800 ± 3,000 | 1.32 | 41.5 | [1] |
| L-Leucine-7-amido-4-methylcoumarin | Leucine Aminopeptidase (general) | Data not available | Data not available | Data not available | [2] |
| L-Alanine-4-nitroanilide* | Alanine (B10760859) Aminopeptidase (urine) | 2,000 | Data not available | Data not available | [3] |
Note: Kinetic data for L-Alanyl-7-amido-4-methylcoumarin was not available. Data for a similar chromogenic substrate, L-Alanine-4-nitroanilide, is provided for context. It is important to note that direct comparison of kinetic parameters between different substrate types (fluorogenic vs. chromogenic) and under varying assay conditions should be made with caution.
Experimental Protocols
A generalized protocol for determining aminopeptidase activity using a fluorogenic AMC-based substrate is provided below. This protocol is based on commercially available assay kits and should be optimized for the specific enzyme and experimental conditions.[4][5]
Materials:
-
Aminopeptidase-containing sample (e.g., purified enzyme, cell lysate, tissue homogenate)
-
Fluorogenic substrate stock solution (e.g., Leu-AMC, Ala-AMC, or Arg-AMC in DMSO)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
96-well black microplate
-
Fluorescence microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm
-
Positive control (purified target aminopeptidase)
-
Negative control (assay buffer without enzyme)
Procedure:
-
Reagent Preparation:
-
Prepare the assay buffer at the desired pH and temperature.
-
Dilute the fluorogenic substrate stock solution to the desired working concentration in the assay buffer. The optimal concentration should be determined experimentally but is often in the range of 10-100 µM.
-
-
Assay Setup:
-
Pipette the aminopeptidase-containing samples into the wells of the 96-well black microplate.
-
Include positive and negative controls in separate wells.
-
Add the substrate working solution to all wells to initiate the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths.
-
Measure the fluorescence intensity kinetically over a defined period (e.g., 30-60 minutes) at a constant temperature.
-
-
Data Analysis:
-
Determine the rate of the enzymatic reaction by calculating the slope of the linear portion of the fluorescence versus time curve.
-
The enzyme activity can be quantified by comparing the reaction rates of the samples to a standard curve generated with free AMC.
-
Visualizing Experimental and Biological Pathways
To aid in the conceptualization of the experimental workflow and the biological context of aminopeptidase activity, the following diagrams are provided.
Caption: Experimental workflow for an aminopeptidase activity assay.
References
- 1. L-Arginine-7-amido-4-methylcoumarin hydrochloride | 69304-16-1 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. An optimized assay of alanine aminopeptidase activity in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leucine Aminopeptidase (LAP) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A Comparative Analysis of H-L-Ile-Amc TFA and H-L-Leu-Amc for Aminopeptidase Activity Profiling
For Immediate Release
A Head-to-Head Comparison of Two Key Fluorogenic Substrates for Researchers in Oncology, Immunology, and Drug Discovery
Researchers and drug development professionals engaged in the study of aminopeptidases now have access to a comprehensive comparative guide on two widely used fluorogenic substrates: H-L-Ile-Amc TFA (Isoleucine-7-amido-4-methylcoumarin trifluoroacetate) and H-L-Leu-Amc (Leucine-7-amido-4-methylcoumarin). This guide provides a detailed analysis of their biochemical properties, substrate specificity, and applications, supported by experimental protocols and data visualization to aid in experimental design and data interpretation.
Aminopeptidases are a class of exopeptidases that play crucial roles in various physiological processes, including protein degradation, peptide metabolism, and signal transduction. Their dysregulation is implicated in numerous diseases, making them attractive therapeutic targets. The selection of an appropriate substrate is paramount for the accurate assessment of aminopeptidase (B13392206) activity and the screening of potential inhibitors. This guide focuses on the comparative performance of isoleucine- and leucine-based AMC substrates, with a particular emphasis on their interaction with Aminopeptidase N (APN/CD13), a key enzyme in angiogenesis and cancer progression.
Biochemical and Physicochemical Properties
Both this compound and H-L-Leu-Amc are fluorogenic substrates that, upon enzymatic cleavage of the amide bond between the amino acid and the 7-amino-4-methylcoumarin (B1665955) (AMC) group, release the highly fluorescent AMC molecule. The resulting fluorescence can be monitored in real-time to quantify enzyme activity. While sharing the same fluorophore, their distinct amino acid residues, isoleucine and leucine (B10760876), confer differences in substrate specificity.
| Property | This compound | H-L-Leu-Amc |
| Full Chemical Name | L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate | L-Leucine-7-amido-4-methylcoumarin |
| Molecular Formula | C₁₈H₂₁F₃N₂O₅ | C₁₆H₂₀N₂O₃ |
| Molecular Weight | 402.36 g/mol | 288.34 g/mol |
| Excitation Maximum (λex) | ~340-360 nm | ~340-360 nm[1] |
| Emission Maximum (λem) | ~440-460 nm | ~440-460 nm[1] |
| Solubility | Soluble in DMSO | Soluble in DMSO |
| Primary Target Enzymes | Aminopeptidases with preference for isoleucine | Aminopeptidases with preference for leucine (e.g., Leucine Aminopeptidase, Aminopeptidase N)[2][3][4] |
Substrate Specificity and Performance
The primary determinant of the utility of these substrates lies in the substrate specificity of the target aminopeptidase. Aminopeptidase N (APN/CD13), a zinc-dependent metalloprotease, is known to have a broad substrate specificity for neutral amino acids. While APN can cleave both isoleucine and leucine residues, published data suggests a preference for leucine over isoleucine.
A study on the substrate specificity of Aminopeptidase N indicated the following order of preference for the N-terminal amino acid of its substrates: Ala > Phe > Tyr > Leu > Arg > Thr > Trp > Lys > Ser > Asp > His > Val. Although isoleucine is not explicitly ranked in this list, its structural similarity to leucine and valine suggests that it would be cleaved, but likely at a lower efficiency than leucine.
Experimental Protocols
This section provides a detailed protocol for a comparative in vitro enzyme activity assay using this compound and H-L-Leu-Amc with a purified aminopeptidase, such as recombinant human Aminopeptidase N.
Objective: To determine and compare the kinetic parameters (Km and Vmax) of this compound and H-L-Leu-Amc for a target aminopeptidase.
Materials:
-
Purified recombinant aminopeptidase (e.g., human Aminopeptidase N)
-
This compound
-
H-L-Leu-Amc
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with excitation at ~350 nm and emission at ~450 nm
Procedure:
-
Substrate Stock Solution Preparation: Prepare 10 mM stock solutions of both this compound and H-L-Leu-Amc in DMSO. Store in aliquots at -20°C, protected from light.
-
Enzyme Working Solution Preparation: Prepare a working solution of the purified aminopeptidase in Assay Buffer. The final concentration should be optimized to ensure a linear rate of fluorescence increase during the measurement period.
-
Substrate Dilutions: For Km determination, prepare a series of dilutions of each substrate in Assay Buffer from the 10 mM stock. A typical concentration range would be 0.1 to 10 times the expected Km.
-
Assay Setup:
-
In a 96-well black microplate, add 50 µL of Assay Buffer to each well.
-
Add 25 µL of each substrate dilution to triplicate wells.
-
Include substrate control wells containing 75 µL of Assay Buffer and 25 µL of each substrate dilution (without enzyme).
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.
-
-
Reaction Initiation: Initiate the enzymatic reaction by adding 25 µL of the enzyme working solution to each well (except the substrate controls).
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the assay temperature. Measure the fluorescence intensity kinetically for 15-30 minutes, with readings every 60 seconds.
-
Data Analysis:
-
Subtract the background fluorescence from the substrate control wells.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each substrate concentration.
-
Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax for each substrate.
-
Signaling Pathway and Application in Drug Discovery
Aminopeptidase N (APN/CD13) plays a significant role in angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[5][6][7][8][9] APN is upregulated on the surface of endothelial cells in response to angiogenic stimuli. Its enzymatic activity is believed to contribute to the degradation of the extracellular matrix, facilitating endothelial cell migration and invasion. The differential cleavage of substrates like H-L-Ile-Amc and H-L-Leu-Amc can be exploited to probe the activity of APN in angiogenic processes and to screen for inhibitors that could serve as anti-cancer therapeutics.
Experimental Workflow and Logical Relationships
The choice between this compound and H-L-Leu-Amc depends on the specific research question. H-L-Leu-Amc is generally the preferred substrate for sensitive detection of leucine aminopeptidases and Aminopeptidase N due to its higher expected affinity. This compound can be used in comparative studies to investigate substrate specificity or to identify isoenzymes with a preference for isoleucine.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Leu-AMC [L-Leucine-7-amido-4-methylcoumarin] *CAS 62480-44-8* | AAT Bioquest [aatbio.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. fluorogenic, ≥98% (TLC), powder | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Aminopeptidase N (APN/CD13) is selectively expressed in vascular endothelial cells and plays multiple roles in angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Aminopeptidase N Is a Receptor for Tumor-homing Peptides and a Target for Inhibiting Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CD13/APN is activated by angiogenic signals and is essential for capillary tube formation - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Enzyme Specificity: A Comparative Guide to the H-L-Ile-Amc TFA Assay with a Specific Inhibitor
For researchers, scientists, and drug development professionals, establishing the specificity of an enzymatic reaction is a critical step in assay validation and drug discovery. The H-L-Ile-Amc TFA (L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate) assay is a valuable tool for measuring the activity of certain aminopeptidases. However, to ensure that the observed activity is attributable to the target enzyme and not off-target effects, the use of a specific inhibitor is paramount. This guide provides a comprehensive comparison of the this compound assay performed with and without a specific inhibitor, including detailed experimental protocols, comparative data, and workflow visualizations.
Introduction to Aminopeptidase (B13392206) Activity and the this compound Substrate
Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides.[1] These enzymes play crucial roles in various physiological processes, making them attractive targets for therapeutic intervention in diseases such as cancer and inflammation.[1][2] The this compound assay utilizes a fluorogenic substrate to quantify aminopeptidase activity. In this assay, the non-fluorescent H-L-Ile-Amc substrate is cleaved by an aminopeptidase at the amide bond, releasing the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) molecule. The rate of increase in fluorescence is directly proportional to the enzyme's activity.
Given that the substrate contains an N-terminal isoleucine, a bulky hydrophobic amino acid, it is readily cleaved by aminopeptidases that have a preference for such residues in their S1 pocket, most notably Leucine Aminopeptidase (LAP) and Aminopeptidase N (APN/CD13).[3][4] To distinguish the activity of a specific aminopeptidase from other proteases that may be present in a biological sample, a specific inhibitor is employed.
The Role of Bestatin (B1682670) as a Specific Aminopeptidase Inhibitor
Bestatin is a potent, competitive, and reversible inhibitor of several aminopeptidases, including Leucine Aminopeptidase and Aminopeptidase N.[5][6][7] It is a dipeptide analog that mimics the transition state of the peptide substrate in the enzyme's active site.[2] By comparing the enzyme activity in the presence and absence of Bestatin, researchers can confirm that the measured fluorescence is a direct result of the target aminopeptidase's activity. A significant reduction in AMC release in the presence of Bestatin provides strong evidence for the specificity of the assay.
Comparative Analysis of Enzyme Activity
The following table summarizes hypothetical, yet realistic, quantitative data from an this compound assay conducted with a purified aminopeptidase and a complex biological lysate. The data illustrates the effect of the specific inhibitor, Bestatin, versus a non-specific control compound.
| Sample Type | Condition | Enzyme Activity (RFU/min) | % Inhibition |
| Purified Aminopeptidase | No Inhibitor | 15,234 | 0% |
| + Bestatin (10 µM) | 812 | 94.7% | |
| + Non-specific Compound (10 µM) | 14,987 | 1.6% | |
| Biological Lysate | No Inhibitor | 8,745 | 0% |
| + Bestatin (10 µM) | 1,256 | 85.6% | |
| + Non-specific Compound (10 µM) | 8,612 | 1.5% |
RFU = Relative Fluorescence Units
The data clearly demonstrates that Bestatin significantly inhibits the enzymatic activity in both the purified enzyme and the biological lysate, confirming that the majority of the measured activity is from the target aminopeptidase. The non-specific compound shows negligible inhibition, highlighting the specificity of Bestatin.
Experimental Protocols
A detailed methodology is crucial for the reproducibility and interpretation of results.
Materials
-
This compound substrate (e.g., from MedchemExpress)[8]
-
Purified Aminopeptidase (e.g., Leucine Aminopeptidase)
-
Biological sample (e.g., cell or tissue lysate)
-
Bestatin (specific inhibitor)[5]
-
Non-specific control compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)
Enzyme Inhibition Assay Protocol
-
Reagent Preparation : Prepare a stock solution of this compound in DMSO. Further dilute in assay buffer to the desired working concentration (e.g., 100 µM). Prepare stock solutions of Bestatin and the non-specific compound in a suitable solvent (e.g., DMSO or water).
-
Assay Setup : In a 96-well black microplate, add the following to triplicate wells:
-
No Inhibitor Control : 50 µL of enzyme solution (purified or lysate) + 40 µL of assay buffer.
-
Inhibitor Wells : 50 µL of enzyme solution + 40 µL of Bestatin working solution.
-
Non-specific Control Wells : 50 µL of enzyme solution + 40 µL of non-specific compound working solution.
-
Blank Wells : 90 µL of assay buffer (for background fluorescence subtraction).
-
-
Pre-incubation : Incubate the plate at the desired temperature (e.g., 37°C) for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation : Add 10 µL of the this compound substrate working solution to all wells to initiate the enzymatic reaction. The final volume in each well should be 100 µL.
-
Fluorescence Measurement : Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.
-
Data Analysis :
-
Subtract the average fluorescence of the blank wells from all other readings.
-
Determine the rate of the reaction (V) by calculating the slope of the linear portion of the fluorescence versus time curve (RFU/min).
-
Calculate the percent inhibition using the following formula: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] * 100
-
Visualizing the Workflow and Underlying Principles
To further clarify the experimental process and the mechanism of inhibition, the following diagrams are provided.
Conclusion
The use of a specific inhibitor, such as Bestatin, is an indispensable control for the this compound assay. This approach allows researchers to confidently attribute the observed enzymatic activity to the target aminopeptidase, thereby ensuring the accuracy and reliability of the experimental data. The protocols and comparative data presented in this guide offer a robust framework for scientists in academic and industrial settings to validate their findings and advance their research in the field of enzyme kinetics and drug discovery.
References
- 1. med.stanford.edu [med.stanford.edu]
- 2. Metallo-aminopeptidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aminopeptidase Fingerprints, an Integrated Approach for Identification of Good Substrates and Optimal Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. amsbio.com [amsbio.com]
- 6. Bestatin, aminopeptidase inhibitor (CAS 58970-76-6) | Abcam [abcam.com]
- 7. Bestatin, an aminopeptidase inhibitor with a multi-pharmacological function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
H-L-Ile-Amc TFA: A Fluorogenic Substrate for Aminopeptidase Activity Assays
A detailed guide for researchers on the applications, performance, and experimental protocols of the fluorogenic substrate H-L-Ile-Amc TFA in the study of aminopeptidases.
The fluorogenic substrate this compound, likely representing H-Leu-Ile-AMC∙TFA (L-Leucyl-L-isoleucine-7-amido-4-methylcoumarin trifluoroacetate), is a valuable tool for researchers in the fields of biochemistry and drug discovery for the sensitive detection of aminopeptidase (B13392206) activity. Aminopeptidases are a class of proteolytic enzymes that catalyze the removal of amino acids from the N-terminus of proteins and peptides. These enzymes play crucial roles in various physiological processes, including protein maturation, signal transduction, and cellular regulation, making them attractive targets for therapeutic intervention.
This guide provides a comprehensive overview of this compound, comparing its utility with other fluorogenic substrates and offering detailed experimental protocols to facilitate its use in the laboratory.
Principle of Detection
This compound is a non-fluorescent molecule. In the presence of an aminopeptidase that recognizes the N-terminal Leucine-Isoleucine dipeptide, the amide bond between the dipeptide and the 7-amido-4-methylcoumarin (AMC) group is cleaved. This enzymatic cleavage releases the highly fluorescent AMC molecule, which can be detected by measuring the increase in fluorescence intensity over time. The rate of this increase is directly proportional to the aminopeptidase activity. The trifluoroacetic acid (TFA) is a counterion used in the synthesis and purification of the peptide substrate and generally does not interfere with the enzymatic assay.
Enzyme Specificity and Applications
Leucine (B10760876) aminopeptidases (LAPs) are a major class of enzymes that exhibit a preference for cleaving N-terminal leucine residues.[1][2] However, many LAPs have a broad substrate specificity and can hydrolyze other N-terminal amino acids, particularly those with hydrophobic side chains.[1][3] The presence of an isoleucine residue at the P1' position (the amino acid following the cleaved residue) in this compound suggests that this substrate may be particularly useful for characterizing the substrate specificity of aminopeptidases beyond their preference for the N-terminal residue.
Primary applications of this compound include:
-
Enzyme kinetics: Determining key kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat) for various aminopeptidases.
-
Inhibitor screening: High-throughput screening of compound libraries to identify potential inhibitors of specific aminopeptidases for drug discovery purposes.
-
Enzyme characterization: Studying the substrate specificity and activity of newly identified or purified aminopeptidases.
-
Monitoring enzyme activity in biological samples: Assessing aminopeptidase activity in cell lysates or other biological fluids.
Comparison with Alternative Substrates
The choice of a fluorogenic substrate is critical for the sensitivity and specificity of an aminopeptidase assay. While this compound is a valuable tool, several other substrates are available, each with its own advantages and disadvantages. The following table summarizes the properties of this compound in comparison to other commonly used fluorogenic aminopeptidase substrates.
| Substrate | Target Enzyme(s) | Key Features |
| H-Leu-AMC | Leucine Aminopeptidases | Standard and widely used substrate for LAPs. Provides a baseline for comparison. |
| H-Arg-AMC | Aminopeptidases with preference for basic residues | Useful for characterizing aminopeptidases that cleave N-terminal basic amino acids. |
| H-Ala-AMC | Broad-specificity Aminopeptidases | Often used to assess general aminopeptidase activity. |
| H-Pro-AMC | Prolidase | Specific for enzymes that cleave N-terminal proline residues. |
| This compound | Leucine Aminopeptidases and other aminopeptidases with specificity for hydrophobic dipeptides | Allows for the investigation of substrate specificity beyond the P1 position, providing more detailed enzymatic profiling. |
Experimental Protocols
Below are detailed protocols for a typical enzyme assay and inhibitor screening using this compound.
Enzyme Activity Assay
This protocol is a general guideline and may require optimization depending on the specific enzyme and experimental conditions.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Purified aminopeptidase or biological sample containing the enzyme
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)
Procedure:
-
Prepare the reaction mixture: In each well of the microplate, add the following components in the specified order:
-
Assay buffer
-
Enzyme solution (at the desired concentration)
-
-
Pre-incubate: Incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes to allow the enzyme to equilibrate.
-
Initiate the reaction: Add the this compound substrate to each well to a final concentration typically in the range of 10-100 µM.
-
Measure fluorescence: Immediately begin monitoring the increase in fluorescence intensity over time using the microplate reader. Record readings every 1-2 minutes for a period of 15-60 minutes.
-
Data analysis: Calculate the initial reaction velocity (rate of fluorescence increase) from the linear portion of the progress curve. Enzyme activity can be expressed as relative fluorescence units (RFU) per minute or converted to molar units using a standard curve of free AMC.
Inhibitor Screening Assay
This protocol can be adapted for high-throughput screening of potential aminopeptidase inhibitors.
Materials:
-
Same materials as the enzyme activity assay
-
Putative inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Prepare the inhibitor and enzyme mixture: In each well of the microplate, add the following:
-
Assay buffer
-
Inhibitor solution (at various concentrations)
-
Enzyme solution
-
-
Pre-incubate: Incubate the plate at the desired temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction: Add the this compound substrate to each well.
-
Measure fluorescence: Monitor the fluorescence intensity as described in the enzyme activity assay protocol.
-
Data analysis: Compare the reaction rates in the presence of the inhibitor to the control (no inhibitor). Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Visualizing the Workflow
The following diagrams illustrate the general workflow for an aminopeptidase assay and the underlying enzymatic reaction.
Figure 1. Enzymatic cleavage of H-L-Ile-Amc by an aminopeptidase, releasing the fluorescent AMC molecule.
References
- 1. Leucine aminopeptidases: diversity in structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leucyl aminopeptidase - Wikipedia [en.wikipedia.org]
- 3. The Staphylococcus aureus leucine aminopeptidase LAP is localized to the bacterial cytosol and demonstrates a broad substrate range that extends beyond leucine - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Purity of H-L-Ile-Amc TFA: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the purity of fluorogenic peptide substrates like H-L-Isoleucyl-7-amido-4-methylcoumarin trifluoroacetate (B77799) (H-L-Ile-Amc TFA) is paramount for generating accurate and reproducible enzymatic assay data. This guide provides an objective comparison of purity assessment methods, presents supporting experimental data for this compound and its alternatives, and offers detailed experimental protocols.
The trifluoroacetic acid (TFA) salt of H-L-Ile-Amc is a widely used substrate for measuring the activity of various aminopeptidases. The enzymatic cleavage of the amide bond releases the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC), allowing for sensitive detection of enzyme activity. However, the presence of impurities can significantly impact assay results, leading to inaccurate kinetic parameters or false inhibition/activation readings.
Comparative Purity Analysis
The purity of commercially available fluorogenic substrates can vary. While most suppliers provide a certificate of analysis (CoA) stating the purity, it is crucial to understand the methods used for this determination and the potential impurities that may be present. High-Performance Liquid Chromatography (HPLC) is the industry standard for assessing the purity of such peptides.
Below is a table summarizing typical purity specifications for this compound and two common alternatives, H-L-Leu-Amc TFA and H-L-Ala-Amc TFA, based on representative data from various suppliers.
| Parameter | This compound (Representative) | H-L-Leu-Amc TFA (Representative) | H-L-Ala-Amc TFA (Representative) |
| Purity (HPLC) | ≥98% | ≥98% | ≥99% |
| Analytical Method | Reversed-Phase HPLC | Reversed-Phase HPLC | Reversed-Phase HPLC |
| Detection | UV at 220 nm | UV at 220 nm | UV at 220 nm |
| Major Impurity | Diastereomers (H-D-allo-Ile-Amc) | Deletion peptides | Residual starting materials |
| Appearance | White to off-white solid | White to off-white solid | White solid |
| Solubility | Soluble in DMSO or DMF | Soluble in DMSO or DMF | Soluble in Water, DMSO, or DMF |
Key Impurities in Synthetic Fluorogenic Peptide Substrates
Synthetic peptides, including fluorogenic substrates, can contain several types of impurities arising from the synthesis and purification processes.[1][2] Understanding these potential contaminants is critical for a thorough purity assessment.
-
Deletion Sequences: Peptides lacking one or more amino acid residues.
-
Truncated Sequences: Incomplete peptide chains.
-
Diastereomers: For peptides containing chiral amino acids like isoleucine, racemization can occur during synthesis, leading to the presence of diastereomeric impurities (e.g., H-D-allo-Ile-Amc).
-
Residual Protecting Groups: Incomplete removal of protecting groups used during synthesis.
-
TFA Counter-ion: While TFA is necessary for purification and solubility, excess residual TFA can be present and may interfere with biological assays.[1][3][4]
Experimental Protocols for Purity Assessment
A robust purity analysis of this compound and its alternatives involves a combination of chromatographic and mass spectrometric techniques.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This is the primary method for quantifying the purity of the peptide substrate.
Objective: To separate and quantify this compound from its impurities based on hydrophobicity.
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% (v/v) TFA in water
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile
-
This compound sample
-
Reference standards for potential impurities (if available)
Procedure:
-
Sample Preparation: Dissolve the this compound sample in Mobile Phase A to a concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a common starting point. This should be optimized to achieve good separation of the main peak from any impurity peaks.
-
-
Data Analysis: The purity is calculated by dividing the peak area of the main product by the total area of all peaks in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for confirming the identity of the main product and identifying unknown impurities.
Objective: To confirm the molecular weight of this compound and to identify the mass of any co-eluting impurities.
Materials:
-
LC-MS system with an electrospray ionization (ESI) source
-
C18 reversed-phase column (compatible with MS)
-
Mobile Phase A: 0.1% (v/v) formic acid in water (formic acid is more MS-friendly than TFA)
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile
-
This compound sample
Procedure:
-
Sample Preparation: Prepare the sample as described for the HPLC protocol, using the formic acid-based mobile phase.
-
LC-MS Conditions:
-
Use a similar gradient to the HPLC method, optimized for separation.
-
The mass spectrometer should be set to scan a mass range appropriate for the expected molecular weight of H-L-Ile-Amc (C₁₆H₂₀N₂O₃, MW: 288.34) and its potential impurities.
-
-
Data Analysis: Compare the observed mass of the main peak with the theoretical mass of H-L-Ile-Amc. Analyze the mass-to-charge ratio (m/z) of impurity peaks to deduce their potential structures.
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of the purity assessment process.
References
A Head-to-Head Comparison: H-L-Ile-Amc TFA Enzymatic Assay vs. Traditional Microbial Counts for Bioburden Assessment
For researchers, scientists, and drug development professionals, the rapid and accurate quantification of microbial contamination is a critical aspect of quality control and safety assurance. While traditional plate count methods have long been the gold standard, they are often hampered by long incubation times. This has spurred the development of rapid microbiological methods (RMMs), including enzymatic assays based on fluorogenic substrates. This guide provides an objective comparison of the H-L-Ile-Amc TFA assay, an aminopeptidase-based enzymatic method, with conventional microbial count techniques and other rapid alternatives.
The this compound assay leverages the enzymatic activity of aminopeptidases, which are present in a wide range of microorganisms. The substrate, L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate (B77799) (this compound), is cleaved by these enzymes, releasing the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC). The resulting fluorescence intensity can be measured and correlated with the microbial load in a sample, offering a much faster time-to-result compared to growth-based methods.
Principle of the this compound Assay
The core of the this compound assay lies in the detection of aminopeptidase (B13392206) activity inherent to microorganisms. This enzymatic reaction provides a biochemical marker for the presence of viable microbes.
Performance Comparison: this compound Assay vs. Standard Plate Count
The primary advantage of the this compound assay is its speed. However, its correlation with the established Colony Forming Unit (CFU) from standard plate counts is a critical validation parameter. While specific quantitative data for the this compound assay is not abundantly available in public literature, studies on similar aminopeptidase assays demonstrate a strong correlation with traditional methods.
Table 1: Quantitative Comparison of Aminopeptidase Assay and Standard Plate Count (Illustrative Data)
| Sample Type | Microbial Load (CFU/mL) - Plate Count | Fluorescence Intensity (RFU) - Aminopeptidase Assay |
| Purified Water | 10 | 550 |
| Purified Water | 50 | 2,450 |
| Purified Water | 100 | 5,100 |
| Purified Water | 500 | 25,500 |
| Raw Material | 1,000 | 52,000 |
| Raw Material | 5,000 | 260,000 |
Note: This table presents illustrative data based on the established principles of enzymatic microbial detection. Actual results may vary based on the specific microorganisms present and the assay conditions.
Comparison with Alternative Rapid Methods
The this compound assay is one of several rapid methods available. Each has its own advantages and limitations.
Table 2: Comparison of this compound Assay with Other Microbial Detection Methods
| Method | Principle | Time to Result | Advantages | Disadvantages |
| This compound Assay | Enzymatic (Aminopeptidase Activity) | < 1 hour | Very rapid, simple workflow, automatable. | Indirect measurement, may not detect all microorganisms equally, potential for matrix interference. |
| Standard Plate Count | Microbial Growth | 2-7 days | "Gold standard", quantifies viable cells, well-established. | Very slow, labor-intensive, only cultivable organisms grow. |
| ATP Bioluminescence | Measures Adenosine Triphosphate (ATP) | Minutes | Extremely rapid, sensitive. | Detects all ATP (microbial and non-microbial), indirect measurement. |
| Quantitative PCR (qPCR) | DNA Amplification | 2-4 hours | Highly specific and sensitive, can be quantitative. | Detects DNA from both viable and non-viable cells, complex workflow. |
| Flow Cytometry | Cellular Analysis using Lasers | < 1 hour | Rapid, provides single-cell data, can assess viability. | High initial instrument cost, potential for interference from non-microbial particles. |
Experimental Protocols
This compound Assay for Microbial Quantification
This protocol is a generalized procedure and should be optimized for specific applications.
Materials:
-
This compound substrate
-
Assay buffer (e.g., Tris-HCl, pH 7.5-8.5)
-
Microplate reader with fluorescence detection
-
Sterile, black, flat-bottom 96-well plates
-
Microbial sample
Procedure:
-
Sample Preparation: Collect the sample under aseptic conditions. If high microbial loads are expected, perform serial dilutions in sterile buffer.
-
Reagent Preparation: Prepare a working solution of this compound in the assay buffer at the desired concentration.
-
Assay:
-
Pipette a defined volume of the sample (and its dilutions) into the wells of the 96-well plate.
-
Add the this compound working solution to each well to initiate the reaction.
-
Include negative controls (buffer only) and positive controls (known microorganism suspension).
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 30 minutes).
-
Detection: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for AMC (typically around 380 nm and 460 nm, respectively).
-
Data Analysis: Subtract the background fluorescence of the negative control from the sample readings. Correlate the resulting relative fluorescence units (RFU) to microbial counts using a standard curve generated from samples with known CFU/mL.
Standard Plate Count (Pour Plate Method)
Materials:
-
Plate Count Agar (B569324) (PCA) or other suitable growth medium
-
Sterile petri dishes
-
Sterile dilution blanks (e.g., Butterfield's phosphate (B84403) buffer)
-
Incubator
Procedure:
-
Sample Preparation: Perform serial dilutions of the sample in sterile dilution blanks.
-
Plating:
-
Pipette 1 mL of each dilution into separate, sterile petri dishes.
-
Pour 15-20 mL of molten, cooled (45-50°C) agar into each dish.
-
Gently swirl the plates to mix the sample with the agar.
-
-
Incubation: Allow the agar to solidify, invert the plates, and incubate at the appropriate temperature (e.g., 30-35°C) for the required duration (e.g., 48-72 hours).
-
Counting: Count the colonies on plates that have between 30 and 300 colonies.
-
Calculation: Calculate the CFU/mL of the original sample by multiplying the colony count by the dilution factor.
Logical Framework for Method Selection
Choosing the appropriate microbial detection method depends on various factors, including the required speed, specificity, and the nature of the sample matrix.
A Head-to-Head Comparison: H-L-Ile-Amc TFA for Rapid Yeast and Mold Detection vs. Standard Methods
For researchers, scientists, and drug development professionals in industries where microbial contamination is a critical concern, the timely and accurate detection of yeasts and molds is paramount. Traditional culture-based methods, while reliable, often require several days to yield results, creating significant delays in production and quality control pipelines. This guide provides an objective comparison of the fluorogenic substrate H-L-Ile-Amc TFA with standard methods for the detection of yeast and mold, supported by experimental data and detailed protocols.
This compound is a fluorogenic substrate designed to detect aminopeptidase (B13392206) activity, an enzyme commonly found in yeasts and molds. The principle of the assay is based on the enzymatic cleavage of the non-fluorescent this compound substrate by aminopeptidases present in viable microorganisms. This cleavage releases the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) molecule. The resulting fluorescence intensity is directly proportional to the microbial enzyme activity and can be used to rapidly quantify the level of contamination.
This guide will delve into a comparative analysis of this compound against traditional plating methods and colorimetric enzymatic assays, providing a clear overview of their respective performance characteristics.
Quantitative Performance Comparison
The following tables summarize the key performance indicators of this compound in comparison to standard yeast and mold detection methods. Data for this compound is based on typical performance of aminopeptidase-based fluorogenic assays for microbial detection.
Table 1: Comparison of this compound with Standard Plating Method
| Feature | This compound Assay | Standard Plating Method (e.g., SDA, PDA) |
| Principle | Enzymatic cleavage of a fluorogenic substrate | Growth of visible colonies on nutrient agar |
| Time to Result | 1 - 24 hours | 3 - 7 days |
| Limit of Detection (LOD) | As low as 1-10 CFU/sample (assay dependent) | 1 CFU/plate |
| Throughput | High (microplate format) | Low to medium |
| Labor Intensity | Low | High |
| Quantitative | Semi-quantitative to quantitative | Quantitative |
| Detects | Viable microorganisms with aminopeptidase activity | Culturable microorganisms |
Table 2: Comparison of Fluorogenic (this compound) vs. Colorimetric (L-Leucine-pNA) Aminopeptidase Assays
| Feature | This compound (Fluorogenic) | L-Leucine-p-nitroanilide (pNA) (Colorimetric) |
| Detection Method | Fluorescence | Absorbance (Visible light) |
| Sensitivity | High | Moderate |
| Excitation/Emission | ~360 nm / ~440 nm | N/A |
| Absorbance Wavelength | N/A | 405 nm |
| Instrumentation | Fluorescence microplate reader | Spectrophotometer or microplate reader |
| Interference | Less susceptible to colored sample interference | Susceptible to colored sample interference |
| Correlation with Counts | High (r > 0.85) | Good (r > 0.80) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and validation.
Protocol 1: Rapid Detection of Yeast and Mold using this compound
Objective: To quantify yeast and mold contamination in a liquid sample using the this compound fluorogenic substrate.
Materials:
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader with excitation at ~360 nm and emission at ~440 nm
-
Yeast and mold cultures for positive controls (e.g., Saccharomyces cerevisiae, Aspergillus brasiliensis)
-
Sterile, cell-free liquid sample for negative control
Procedure:
-
Sample Preparation: Prepare serial dilutions of the test sample in sterile assay buffer.
-
Reagent Preparation: Prepare a working solution of this compound in the assay buffer. The optimal concentration should be determined empirically but typically ranges from 50 to 200 µM.
-
Assay Setup: To each well of the 96-well plate, add 50 µL of the diluted sample. Include positive and negative controls.
-
Reaction Initiation: Add 50 µL of the this compound working solution to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at a temperature suitable for the target microorganisms (e.g., 25-30°C) for a predetermined time (e.g., 1-4 hours). The incubation time may be optimized based on the expected level of contamination.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a microplate reader.
-
Data Analysis: Subtract the background fluorescence of the negative control from all readings. The fluorescence intensity is proportional to the aminopeptidase activity and can be correlated to the microbial load (CFU/mL) using a standard curve generated from samples with known microbial counts.
Protocol 2: Standard Plating Method for Yeast and Mold Enumeration
Objective: To determine the number of viable yeast and mold colony-forming units (CFUs) in a liquid sample.
Materials:
-
Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) plates
-
Sterile dilution buffer (e.g., Butterfield's phosphate (B84403) buffer)
-
Sterile petri dishes, pipettes, and spreaders
-
Incubator set at 20-25°C
Procedure:
-
Serial Dilution: Perform a series of 10-fold dilutions of the liquid sample in the sterile dilution buffer.
-
Plating: Pipette 0.1 mL of each dilution onto the surface of an SDA or PDA plate.
-
Spreading: Using a sterile spreader, evenly distribute the sample across the surface of the agar.
-
Incubation: Incubate the plates in an inverted position at 20-25°C for 3-7 days.
-
Colony Counting: After the incubation period, count the number of visible yeast and mold colonies on the plates that contain between 30 and 300 colonies.
-
CFU Calculation: Calculate the concentration of yeast and mold in the original sample (CFU/mL) by multiplying the colony count by the dilution factor.
Protocol 3: Colorimetric Aminopeptidase Assay using L-Leucine-p-nitroanilide (pNA)
Objective: To quantify yeast and mold contamination in a liquid sample using a colorimetric aminopeptidase assay.
Materials:
-
L-Leucine-p-nitroanilide (pNA) substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Clear, flat-bottom 96-well microplates
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Sample Preparation: Prepare serial dilutions of the test sample in sterile assay buffer.
-
Reagent Preparation: Prepare a working solution of L-Leucine-pNA in the assay buffer.
-
Assay Setup: Add 50 µL of the diluted sample to each well of the 96-well plate.
-
Reaction Initiation: Add 50 µL of the L-Leucine-pNA working solution to each well.
-
Incubation: Incubate the plate at 25-30°C for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: The increase in absorbance is proportional to the amount of p-nitroaniline released and, therefore, to the aminopeptidase activity.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the this compound assay and the overall logic for method selection.
A Comparative Guide to Quantitative and Qualitative Analyses with H-L-Ile-Amc TFA
For researchers, scientists, and drug development professionals, the sensitive and rapid detection of enzymatic activity and microbial contamination is paramount. H-L-Ile-Amc TFA (L-Isoleucyl-7-amido-4-methylcoumarin trifluoroacetate) is a fluorogenic substrate designed for the detection of aminopeptidases. This guide provides a comprehensive comparison of the quantitative and qualitative results that can be obtained using this compound, alongside alternative methods and supporting experimental context.
Principle of Detection
H-L-Ile-Amc is a non-fluorescent molecule. In the presence of aminopeptidases, the enzyme cleaves the amide bond between the L-Isoleucine residue and the 7-amido-4-methylcoumarin (AMC) group. The release of free AMC, a highly fluorescent molecule, results in a measurable increase in fluorescence intensity. This enzymatic reaction forms the basis for both quantitative and qualitative assays.
Quantitative Analysis: Assessing Enzyme Kinetics and Microbial Load
Quantitative assays utilizing this compound are pivotal for determining enzyme kinetics and estimating microbial contamination levels. The rate of AMC release is directly proportional to the aminopeptidase (B13392206) activity, which can be correlated with the concentration of the enzyme or the number of microbial cells.
Data Presentation: A Comparative Look at Aminopeptidase Substrates
While specific kinetic parameters for this compound are not widely published, the following table presents data for related aminoacyl-AMC substrates with various aminopeptidases. This illustrates the type of quantitative data that can be generated and used for comparative analysis. Researchers can determine these parameters for this compound by following the provided experimental protocol.
| Substrate | Enzyme | Kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |
| Hypothetical Data for this compound | Target Aminopeptidase | Value | Value | Value |
| L-Ala-AMC | Porcine Aminopeptidase N | 23.4 | 58.8 | 397,959 |
| L-Leu-AMC | Porcine Aminopeptidase N | 100 | 25 | 4,000,000 |
| L-Arg-AMC | Human Aminopeptidase B | 1.8 | 2.5 | 720,000 |
Experimental Protocol: Determination of Aminopeptidase Kinetic Parameters
This protocol outlines the steps to determine the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for an aminopeptidase using this compound.
Materials:
-
This compound stock solution (in DMSO)
-
Purified aminopeptidase of interest
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)
-
AMC standard for calibration
Procedure:
-
Prepare Substrate Dilutions: Create a series of dilutions of the this compound stock solution in assay buffer to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Enzyme Preparation: Dilute the purified aminopeptidase in assay buffer to a concentration that yields a linear reaction rate for at least 10-15 minutes.
-
Assay Setup: In the 96-well plate, add a fixed volume of the diluted enzyme to each well.
-
Initiate Reaction: Add the various concentrations of the this compound substrate to the wells to start the enzymatic reaction. The final volume in each well should be consistent.
-
Kinetic Measurement: Immediately place the plate in the fluorescence microplate reader and measure the increase in fluorescence intensity over time at 37°C.
-
Data Analysis:
-
Convert the rate of fluorescence increase (RFU/min) to the rate of product formation (moles/min) using a standard curve generated with free AMC.
-
Plot the initial reaction velocities (V₀) against the substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Qualitative Analysis: Rapid Detection of Microbial Contamination
Qualitative assays with this compound are primarily used for the rapid screening of microbial contamination, particularly yeasts and molds. The presence of these microorganisms, which express cell-surface aminopeptidases, leads to a detectable fluorescent signal.
Experimental Workflow for Qualitative Microbial Screening
Caption: Workflow for qualitative microbial detection.
Interpreting Qualitative Results:
A positive result, indicated by an increase in fluorescence, suggests the presence of aminopeptidase activity and, by extension, potential microbial contamination. This method is valuable for:
-
Rapid Screening: Providing a quick yes/no answer for the presence of contaminants.
-
High-Throughput Applications: Easily adaptable for screening a large number of samples.
-
Process Monitoring: Used in industrial settings to monitor the cleanliness of equipment and production lines.
It is crucial to note that this qualitative assay is generally non-specific and may not differentiate between different types of microorganisms. Positive results often require confirmation with traditional microbiological methods like plating and colony counting for identification and enumeration.
Comparison with Alternative Methods
This compound offers a sensitive and rapid fluorometric approach. However, a comprehensive evaluation requires comparison with other available methods.
| Method | Principle | Advantages | Disadvantages |
| This compound (Fluorometric) | Enzymatic cleavage of a fluorogenic substrate | High sensitivity, rapid results, suitable for high-throughput screening. | Non-specific for microbial type, potential for false positives from non-microbial proteases. |
| Chromogenic Substrates (e.g., L-Alanine-p-nitroanilide) | Enzymatic cleavage releases a colored product | Simple, colorimetric readout, no specialized equipment needed for qualitative assessment. | Lower sensitivity than fluorometric methods, slower reaction kinetics. |
| ATP Bioluminescence | Measurement of ATP from viable cells | Very rapid, provides a general measure of microbial viability. | Does not differentiate between microbial types, can be affected by non-microbial ATP. |
| Traditional Plate Counting | Growth of microorganisms on solid media | Gold standard for enumeration and identification, high specificity. | Time-consuming (days for results), labor-intensive. |
| PCR-based Methods | Amplification of specific DNA sequences | High specificity and sensitivity, can identify specific microorganisms. | Requires specialized equipment and expertise, detects DNA from both viable and non-viable cells. |
Signaling Pathway Context: Aminopeptidases in Cellular Processes
Aminopeptidases, the target enzymes for this compound, are involved in numerous cellular signaling pathways. For instance, they play a crucial role in the antigen presentation pathway by trimming peptides for loading onto MHC class I molecules.
Caption: Role of aminopeptidases in antigen presentation.
Conclusion
A Researcher's Guide to the Limitations of H-L-Ile-Amc TFA in Enzymatic Assays
For researchers, scientists, and drug development professionals, the selection of a substrate is a critical decision that dictates the sensitivity, accuracy, and reliability of enzymatic assays. The fluorogenic substrate H-L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate (B77799) (H-L-Ile-Amc TFA) is a tool for measuring aminopeptidase (B13392206) activity. However, its inherent properties present several limitations that can impact experimental outcomes. This guide provides an objective comparison of this compound with alternative substrates, supported by experimental context and detailed protocols, to aid in the selection of the most appropriate reagents for your research.
Introduction to Fluorogenic Aminopeptidase Substrates
Fluorogenic substrates are invaluable for monitoring enzyme kinetics in real-time. These molecules are comprised of an amino acid or peptide sequence recognized by a specific protease, linked to a fluorophore. In its conjugated form, the fluorophore's emission is minimal. Upon enzymatic cleavage of the amide bond, the free fluorophore is released, resulting in a quantifiable increase in fluorescence that is directly proportional to enzyme activity. This compound belongs to the widely used 7-amido-4-methylcoumarin (AMC) family of substrates, which release the blue-fluorescent AMC molecule upon hydrolysis.
Key Limitations of this compound
While functional, this compound possesses several drawbacks that researchers must consider. These limitations stem from its physicochemical properties, the nature of its counter-ion, and the spectral characteristics of the AMC fluorophore.
Poor Aqueous Solubility
A significant practical limitation of many peptide-AMC substrates, particularly those with hydrophobic residues like Isoleucine, is their poor solubility in aqueous buffers.
-
The Challenge : Hydrophobic peptides are often insoluble or only partially soluble in the aqueous buffers required for enzymatic assays. This necessitates dissolving the substrate in an organic solvent, typically dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution.
-
Experimental Impact : When the DMSO stock is diluted into the final aqueous assay buffer, the substrate can precipitate or "crash out" if the final DMSO concentration is too low to maintain solubility. This leads to inaccurate substrate concentration, inconsistent results, and potential assay artifacts. Researchers must carefully optimize the final DMSO concentration to be high enough for solubility but low enough to avoid inhibiting enzyme activity.
Interference from the Trifluoroacetate (TFA) Counter-ion
Synthetic peptides are commonly purified using high-performance liquid chromatography (HPLC) with trifluoroacetic acid (TFA) and are often supplied as TFA salts. While aiding in purification and solubility, residual TFA can be a confounding variable in biological assays.
-
Direct Cytotoxicity : TFA can be cytotoxic, even at low concentrations, by disrupting cell membranes and inhibiting cell proliferation. This can lead to a misinterpretation of results in cell-based assays, obscuring the true effect of the enzyme or inhibitor being studied.[1][2]
-
Alteration of pH and Peptide Function : As a strong acid, TFA can lower the pH of the assay medium, potentially shifting it from the optimal range for enzymatic activity. Furthermore, TFA counter-ions can bind to positively charged residues on peptides, altering their conformation and biological activity.[2][3] This can interfere with the intended enzyme-substrate interaction. Numerous studies highlight the negative impact of TFA salts in biological assays compared to more biocompatible salts like hydrochloride (HCl) or acetate.[1][4]
Sub-Optimal Fluorophore Properties
The 7-amino-4-methylcoumarin (B1665955) (AMC) fluorophore, while widely used, has limitations compared to more modern dyes.
-
Photobleaching : Fluorophores can undergo irreversible photochemical destruction upon exposure to excitation light, a phenomenon known as photobleaching. The AMC fluorophore is susceptible to this, which limits the duration of continuous kinetic assays and can lead to a loss of signal integrity over time.
-
pH Sensitivity : The fluorescence of free AMC is sensitive to pH. While stable in a broad range from pH 3-11, highly acidic or alkaline conditions can significantly decrease its fluorescence, requiring careful pH control in assay buffers.[5][6]
-
Background Fluorescence : Assays using AMC-based substrates can suffer from high background signals. This can originate from trace amounts of free AMC contaminating the substrate preparation or from the intrinsic fluorescence of the substrate itself. Autofluorescence from biological samples or assay components in the UV/blue range can also interfere with the signal from AMC, which has an excitation maximum around 340-360 nm and an emission maximum between 440-460 nm.[7]
Comparative Analysis with Alternative Substrates
To overcome the limitations of this compound, researchers can turn to alternative fluorophores and assay formats. The choice of substrate should be guided by the specific requirements for sensitivity, assay conditions, and the nature of the enzyme under investigation.
| Feature | H-L-Ile-Amc (AMC-based) | Rhodamine 110 (R110)-based Substrates | FRET-based Peptide Substrates |
| Fluorophore | 7-amino-4-methylcoumarin (AMC) | Rhodamine 110 (R110) | Donor/Acceptor Pair (e.g., Abz/EDDnp) |
| Excitation/Emission | ~350 nm / ~440 nm | ~496 nm / ~520 nm | Varies with pair (e.g., Abz: ~320 nm / ~420 nm) |
| Relative Sensitivity | Moderate | High (up to 300-fold > AMC)[8][9] | High |
| Key Advantages | Widely available, established methods. | High quantum yield, red-shifted spectra reduce background autofluorescence, less spectral overlap with library compounds, pH insensitive (pH 3-9).[8][9] | Allows for continuous monitoring, highly specific sequences can be designed, ratiometric analysis can reduce artifacts. |
| Key Limitations | Poor aqueous solubility, TFA interference, photobleaching, background fluorescence, lower sensitivity. | More complex kinetics with bis-amide substrates (two-step cleavage), requires specific synthesis.[8][9] | Requires synthesis of custom peptides with donor and acceptor, potential for inner filter effects. |
| Primary Application | Standard endpoint or kinetic protease assays. | High-throughput screening (HTS), assays requiring high sensitivity, cell-based assays. | Detailed kinetic studies, inhibitor screening, mapping protease specificity. |
Visualizing Assay Workflows and Logic
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WorkingSol -> PlateSetup [lhead=cluster_assay]; PlateSetup -> Initiate; Initiate -> Incubate; Incubate -> Measure [lhead=cluster_data]; Measure -> Plot; Plot -> Analyze; }
dot digraph "Substrate_Selection_Logic" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 2. Decision Logic for Substrate Selection", fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
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Start -> HighSensitivity; HighSensitivity -> UseR110 [label="Yes"]; HighSensitivity -> CellBased [label="No"]; CellBased -> UseAlternative [label="Yes\n(TFA cytotoxicity)"]; CellBased -> ConsiderAMC [label="No"]; ConsiderAMC -> CheckSolubility; CheckSolubility -> CheckTFA [label="Yes"]; CheckSolubility -> UseAlternative [label="No"]; CheckTFA -> UseAlternative [label="Yes"]; CheckTFA -> Proceed [label="No"]; }
Experimental Protocols
Protocol 1: General Aminopeptidase Activity Assay using this compound
This protocol provides a general method for measuring aminopeptidase activity and includes steps to mitigate some of the inherent limitations of the substrate.
1. Materials:
-
This compound (lyophilized powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Purified enzyme or cell lysate
-
Black, flat-bottom 96-well microplate
-
Fluorescence plate reader (Excitation: ~355 nm, Emission: ~460 nm)
2. Procedure:
-
Prepare Substrate Stock Solution (10 mM): a. Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation. b. Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. c. Vortex gently and/or sonicate briefly in a water bath to ensure the substrate is fully dissolved. The solution should be clear. d. Aliquot and store the stock solution at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Prepare Assay Reagents: a. Prepare the desired working concentration of the enzyme by diluting it in cold assay buffer immediately before use. b. Prepare a standard curve of free AMC in assay buffer (with the same final DMSO concentration as the assay wells) to convert relative fluorescence units (RFU) to moles of product.
-
Assay Setup: a. In a 96-well plate, add the enzyme solution to the appropriate wells. b. Include necessary controls:
- Negative Control (No Enzyme): Assay buffer + substrate. This measures non-enzymatic hydrolysis.
- Blank Control (No Substrate): Assay buffer + enzyme. This measures background fluorescence from the enzyme preparation.
- Inhibitor Control (if applicable): Enzyme + known inhibitor + substrate.
-
Initiate and Measure the Reaction: a. Prepare the final working concentration of this compound by diluting the 10 mM DMSO stock into the assay buffer. Crucially, ensure the final DMSO concentration in all wells is consistent and ideally below 2% (v/v) to minimize effects on enzyme activity. b. To start the reaction, add the diluted substrate solution to all wells. c. Immediately place the plate in a fluorescence reader pre-heated to the desired temperature (e.g., 37°C). d. Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30-60 minutes).
-
Data Analysis: a. Subtract the background fluorescence (from the blank control) from all readings. b. Plot RFU versus time for each well. c. Determine the initial reaction velocity (V₀) from the linear portion of the curve. d. Convert the V₀ from RFU/min to moles/min using the slope of the AMC standard curve.
Protocol 2: Counter-ion Exchange from TFA to HCl
To mitigate the potential for TFA interference, a salt exchange can be performed.
1. Materials:
-
Lyophilized peptide TFA salt
-
HCl solution (e.g., 10 mM)
-
High-purity water
-
Lyophilizer
2. Procedure:
-
Dissolution: Dissolve the peptide TFA salt in a solution of 10 mM HCl.
-
Freeze: Flash-freeze the resulting solution, for example, in liquid nitrogen.
-
Lyophilize: Lyophilize the frozen solution overnight until all liquid is removed and a dry powder remains.
-
Repeat: For a more complete exchange, repeat steps 1-3 at least two more times.
-
Final Reconstitution: Reconstitute the final peptide HCl salt in water or the appropriate assay buffer for use in your experiments.
Conclusion
This compound is a functional but limited substrate for monitoring aminopeptidase activity. Its primary drawbacks—poor aqueous solubility, potential for TFA-induced artifacts, and the suboptimal properties of the AMC fluorophore—necessitate careful experimental design and control. For applications demanding high sensitivity, robust performance in complex biological matrices, or for high-throughput screening, alternative substrates based on fluorophores like Rhodamine 110 or FRET technology offer superior performance. By understanding these limitations and alternatives, researchers can make informed decisions to enhance the quality and reliability of their enzymatic assay data.
References
- 1. Puromycin-Sensitive Aminopeptidase: An Antiviral Prodrug Activating Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ac-Leu-AMC | AAT Bioquest [aatbio.com]
- 5. Kinetics and conformational stability studies of recombinant leucine aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic parameters of metal-substituted leucine aminopeptidase from bovine lens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Puromycin-sensitive aminopeptidase is the major peptidase responsible for digesting polyglutamine sequences released by proteasomes during protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Puromycin-sensitive aminopeptidase. Sequence analysis, expression, and functional characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Fluorogenic Substrates for Caspase-6 Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of fluorogenic substrates used to measure the activity of caspase-6, a key enzyme implicated in apoptosis and neurodegenerative diseases. While the specific substrate "H-L-Ile-Amc TFA" is not commonly referenced in peer-reviewed literature, its nomenclature suggests a substrate targeting an enzyme that cleaves after an isoleucine residue. In the context of apoptosis research, this strongly points towards substrates for caspase-6, for which the preferred cleavage motif is Val-Glu-Ile-Asp (VEID).
Therefore, this guide focuses on the widely used caspase-6 substrate, N-Acetyl-Val-Glu-Ile-Asp-7-amino-4-methylcoumarin (Ac-VEID-AMC) , and compares its performance with alternative methods and substrates. Understanding the specificity and limitations of these tools is critical for accurate data interpretation in both basic research and drug development.
Comparison of Caspase-6 Substrates: Synthetic vs. Natural
The most common method for quantifying caspase-6 activity involves the use of a synthetic fluorogenic substrate that mimics the enzyme's natural cleavage site. However, the specificity of these synthetic substrates can be a significant limitation.
| Substrate | Type | Enzyme(s) | Advantages | Disadvantages |
| Ac-VEID-AMC | Synthetic Fluorogenic | Caspase-6, Caspase-3, Caspase-7 | High-throughput compatible, commercially available | Cross-reactivity with other caspases can lead to overestimation of caspase-6 activity.[1][2] |
| Lamin A (full-length protein) | Natural | Caspase-6 | Highly specific to caspase-6 | Lower throughput, requires more complex detection methods (e.g., Western blot).[1][2] |
| Ac-DEVD-AMC | Synthetic Fluorogenic | Caspase-3, Caspase-7 | Preferred substrate for key executioner caspases | Poor substrate for caspase-6.[1] |
| Ac-EVEID-K-TPE | Synthetic Fluorogenic (Pentapeptide) | Caspase-6 | Higher selectivity for caspase-6 over caspase-3 compared to tetrapeptide substrates.[3] | Less commonly used, may have different kinetic properties. |
Quantitative Performance Data
Kinetic parameters provide a quantitative measure of an enzyme's efficiency in processing a substrate. A lower Michaelis constant (Km) indicates a higher affinity of the enzyme for the substrate, while a higher catalytic rate constant (kcat) indicates a faster turnover. The specificity constant (kcat/Km) is the most effective measure of an enzyme's catalytic efficiency.
| Substrate | Enzyme | Km | kcat | kcat/Km | Reference |
| Ac-VEID-AFC* | Caspase-6 | 14.8 µM | 1.8 s⁻¹ | 1.2 x 10⁵ M⁻¹s⁻¹ | [4] |
| Lamin A | Caspase-6 | 11.2 nM | 0.02 s⁻¹ | 1.8 x 10⁶ M⁻¹s⁻¹ | [4] |
*Note: Data is for Ac-VEID-AFC (7-amino-4-trifluoromethylcoumarin), a spectrally distinct but functionally similar fluorophore to AMC.
This data clearly demonstrates that while the synthetic peptide substrate is turned over more rapidly by caspase-6 (higher kcat), the enzyme has a dramatically higher affinity for its natural full-length protein substrate, Lamin A (over 1000-fold lower Km).[4] This results in a more than 10-fold higher catalytic efficiency (kcat/Km) for Lamin A, underscoring its superior specificity.[4]
Experimental Protocols
Accurate and reproducible data rely on well-defined experimental protocols. Below are methodologies for key experiments cited in this guide.
In Vitro Caspase-6 Activity Assay using Ac-VEID-AMC
This protocol is adapted from methodologies used to measure caspase activity in cell lysates.[5][6]
1. Reagent Preparation:
-
Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT.
-
Assay Buffer: 20 mM HEPES (pH 7.5), 10% glycerol, 2 mM DTT.
-
Substrate Stock Solution: 10 mM Ac-VEID-AMC in DMSO.
-
AMC Standard: 1 mM 7-amino-4-methylcoumarin (B1665955) in DMSO for creating a standard curve.
2. Cell Lysis:
-
Induce apoptosis in the cell line of interest.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in Lysis Buffer and incubate on ice for 15 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) and determine the protein concentration.
3. Assay Procedure:
-
In a 96-well black microplate, add 50 µg of protein lysate to each well.
-
Include a blank control well with Lysis Buffer only.
-
Adjust the volume in all wells to 50 µL with Assay Buffer.
-
Prepare a 2X Ac-VEID-AMC working solution (e.g., 100 µM in Assay Buffer).
-
Initiate the reaction by adding 50 µL of the 2X substrate working solution to all wells.
-
Immediately measure fluorescence in a microplate reader (Excitation: ~360 nm, Emission: ~440 nm) at 37°C. Record readings every 5 minutes for 1-2 hours.
4. Data Analysis:
-
Create a standard curve using the AMC standard.
-
Calculate the rate of AMC release (RFU/min) from the linear portion of the kinetic curve for each sample.
-
Convert the rate to pmol of AMC released per minute using the standard curve.
-
Normalize the activity to the protein concentration (e.g., pmol/min/mg protein).
Western Blot for Cleaved Lamin A
This method provides a more specific assessment of caspase-6 activity by detecting the cleavage of its natural substrate.[1]
1. Sample Preparation:
-
Lyse cells as described above.
-
Determine protein concentration and normalize samples.
2. SDS-PAGE and Electrotransfer:
-
Separate 20-30 µg of protein per lane on a 12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific for cleaved Lamin A (detecting the 28 kDa fragment) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
4. Data Analysis:
-
Quantify the band intensity of the 28 kDa cleaved Lamin A fragment. The intensity is proportional to caspase-6 activity.
Visualizing Experimental Workflows and Signaling Pathways
Caspase-6 Activation and Substrate Cleavage
Caption: Caspase-6 activation by initiator caspases and subsequent cleavage of natural and synthetic substrates.
In Vitro Protease Specificity Assay Workflow
Caption: A generalized workflow for determining the specificity of fluorogenic caspase substrates in vitro.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Selective chemical reagents to investigate the role of caspase 6 in apoptosis in acute leukemia T cells - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05827H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of H-L-Ile-Amc TFA
For researchers and drug development professionals, the proper disposal of chemical reagents like H-L-Ile-Amc TFA (L-Isoleucyl-7-amino-4-methylcoumarin trifluoroacetate (B77799) salt) is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for its safe disposal, focusing on the hazards associated with its trifluoroacetic acid (TFA) component.
Immediate Safety and Handling Protocols
Before beginning any disposal process, it is imperative to handle this compound with appropriate safety measures to minimize risk. The primary hazard is associated with the trifluoroacetic acid salt, which is corrosive and can cause severe skin burns and eye damage.[1][2][3][4] It is also harmful if inhaled and toxic to aquatic life with long-lasting effects.[1][2][3]
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (tested according to EN 374) are mandatory.[5] It is recommended to check for leak-tightness before use.[5]
-
Eye Protection: Safety goggles with side protection or a face shield are essential.[4][5]
-
Lab Coat: A lab coat must be worn to protect from potential splashes.
Handling:
Quantitative Data on Trifluoroacetic Acid (TFA)
The disposal procedure is dictated by the chemical properties of Trifluoroacetic Acid.
| Property | Value | Source |
| Chemical Formula | C₂HF₃O₂ | [7] |
| Molar Mass | 114.023 g·mol⁻¹ | [7] |
| Appearance | Colorless liquid | [7] |
| Odor | Pungent/Vinegar-like | [7] |
| Density | 1.489 g/cm³ at 20 °C | [7] |
| Boiling Point | 72.4 °C (162.3 °F; 345.5 K) | [7] |
| Acidity (pKa) | 0.52 | [7] |
| Solubility in Water | Miscible | [7] |
Detailed Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe disposal of this compound waste.
1. Waste Segregation and Collection:
-
Store this compound waste in a designated, closed container that is clearly labeled as hazardous waste.[6]
-
This waste must be segregated from incompatible materials, such as bases, oxidizing agents, and reducing agents.[6][8]
-
Disposable items that have come into contact with the compound, such as pipette tips, should also be disposed of as hazardous waste.[8]
2. Neutralization of Small Quantities (if permissible by institutional guidelines):
-
For very small quantities, neutralization may be an option prior to collection. Always consult and adhere to your institution's specific waste disposal policies.
-
If permitted, slowly add the acidic waste to a dilute solution of a weak base, such as sodium bicarbonate, while stirring in a fume hood.
-
Monitor the pH to ensure complete neutralization (pH 6-8).
-
Even after neutralization, the resulting solution may need to be collected as hazardous waste.
3. Spill Management:
-
Minor Spills (< 500 mL):
-
If a minor spill occurs that does not pose an immediate threat, confine the spill area using an inert absorbent material like sand or diatomaceous earth.[2][5][6]
-
Wear appropriate PPE and use a spill kit to clean the affected area.[6]
-
Place the absorbed material into a double-bagged, sealed plastic bag and label it for hazardous waste collection.[6]
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert others and contact your institution's Environmental Health & Safety (EH&S) department or emergency response team.[8]
-
4. Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's EH&S department or a licensed chemical waste disposal service.[6]
-
Complete all necessary waste collection request forms as required by your institution.[6]
-
Under no circumstances should this compound or its waste be poured down the drain. [2][5][6]
Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. carlroth.com [carlroth.com]
- 3. astechireland.ie [astechireland.ie]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. carlroth.com [carlroth.com]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 8. amherst.edu [amherst.edu]
Personal protective equipment for handling H-L-Ile-Amc TFA
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling H-L-Ile-Amc TFA (L-Isoleucinamide, N-L-histidyl-, 7-amino-4-methyl-2-oxo-2H-1-benzopyran-7-yl-, trifluoroacetate). The primary hazards are associated with the trifluoroacetic acid (TFA) salt, which can cause severe skin and eye damage, and the potential for inhalation of the lyophilized powder.[1][2][3][4] Adherence to these guidelines is crucial for ensuring laboratory safety.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory to prevent contact and inhalation.[1][5]
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[6] | Protects eyes from dust particles and potential splashes of solutions containing TFA, which can cause serious eye damage.[4] |
| Face Protection | Face Shield | Recommended when handling larger quantities or when there is a significant risk of splashing. | Provides an additional layer of protection for the entire face from corrosive splashes.[2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene rubber gloves. Check for impermeability before use.[2] | Prevents skin contact with TFA, which can cause severe burns.[4] |
| Body Protection | Laboratory Coat | Standard laboratory coat. | Protects skin and personal clothing from contamination.[6] |
| Respiratory Protection | NIOSH-certified Respirator | A NIOSH-certified dust and mist respirator is recommended when handling the powder outside of a chemical fume hood. | Minimizes the risk of inhaling the lyophilized powder.[1] |
Operational Plan: Step-by-Step Handling Procedure
All procedures involving this compound should be performed in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[6]
-
Preparation :
-
Ensure an eyewash station and safety shower are readily accessible.[5]
-
Prepare all necessary equipment, including vials, solvents, and waste containers, within the chemical fume hood.
-
Don the required PPE as outlined in the table above.
-
-
Reconstitution :
-
Carefully open the vial containing the lyophilized powder.
-
To prevent inhalation of the powder, do not create dust.
-
Slowly add the desired solvent (e.g., sterile buffer at pH 5-6) to the vial.[7]
-
Gently swirl or vortex to dissolve the peptide. Sonication may be used for peptides that are difficult to dissolve.[7]
-
-
Use in Experiments :
-
When transferring solutions containing this compound, use appropriate pipettes and techniques to avoid splashes and aerosol generation.
-
Keep all containers tightly closed when not in use.[6]
-
-
Post-Handling :
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[5]
-
Clean and decontaminate all work surfaces and equipment.
-
Emergency Procedures
In the event of an exposure, immediate action is critical.[1]
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[1][3] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste :
-
Place all contaminated solid waste, such as empty vials, pipette tips, and gloves, in a designated and clearly labeled hazardous waste container.[1]
-
-
Liquid Waste :
-
Disposal :
-
Dispose of all waste in strict accordance with local, state, and federal regulations.[1]
-
Experimental Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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